1-Stearoyl-rac-glycerol
Beschreibung
Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.
1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glyceryl monostearate is a natural product found in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
| Record name | Glyceryl monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
| Record name | 1-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2,3-Dihydroxypropyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tegin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Stearoyl-rac-glycerol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-rac-glycerol, a monoacylglycerol also known as monostearin (B1671896), is a pivotal molecule in various biological and pharmaceutical contexts.[1] Comprising a glycerol (B35011) backbone esterified with stearic acid at the rac-1 position, this compound is not only a key intermediate in lipid metabolism but also a significant player in cellular signaling pathways.[1][2] Its amphiphilic nature lends it valuable properties as an emulsifier and stabilizer, leading to its widespread use in the food, cosmetic, and pharmaceutical industries. In the realm of drug delivery, this compound is increasingly utilized in the formulation of sophisticated nano-carrier systems, such as solid lipid nanoparticles (SLNs) and transfersomes, to enhance the bioavailability and targeted delivery of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analysis, and biological significance of this compound, tailored for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a racemic mixture of 1-stearoyl-sn-glycerol (B134734) and 3-stearoyl-sn-glycerol. The presence of the long, saturated stearoyl chain and the polar glycerol head confers its characteristic amphiphilic properties.
Chemical Structure:
-
IUPAC Name: (RS)-2,3-dihydroxypropyl octadecanoate[5]
-
Synonyms: 1-Monostearin, Glyceryl monostearate, α-Monostearin[1][6]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| Appearance | White or yellowish waxy solid | [7] |
| Melting Point | 56-59 °C | [7] |
| Solubility | Soluble in hot organic solvents (e.g., ethanol (B145695), benzene, acetone), mineral oil, and fatty oils. Insoluble in cold water but can be dispersed in hot water. | [7] |
| HLB Value | 3.8 | [7] |
Biological Significance and Signaling Pathways
This compound is a member of the monoacylglycerol (MAG) class of lipids, which are crucial signaling molecules.[8] MAGs are primarily generated through the hydrolysis of triglycerides by lipoprotein lipase (B570770) and hormone-sensitive lipase.[9] The intracellular levels of MAGs are regulated by monoacylglycerol lipase (MGL), which hydrolyzes them into free fatty acids and glycerol.[8][9]
This metabolic pathway is intricately linked to the endocannabinoid system, as MGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[8][9] By modulating the activity of MGL, the levels of various MAGs, including this compound, can influence endocannabinoid signaling, which plays a role in neurotransmission, inflammation, and pain perception.[1][8]
Below is a diagram illustrating the central role of monoacylglycerol lipase in lipid metabolism and its intersection with the endocannabinoid signaling pathway.
Experimental Protocols
Synthesis of this compound
Enzymatic Synthesis (Representative Protocol)
This method utilizes the specificity of lipases for a milder and more selective synthesis.[5][6]
-
Reaction Setup: In a round-bottom flask, combine stearic acid and glycerol in a 1:3 molar ratio.[5] Add a suitable organic solvent, such as acetone (B3395972), to dissolve the substrates.[1]
-
Enzyme Addition: Introduce an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), at a concentration of 5-10% (w/w) of the stearic acid.[1][5]
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically around 60°C, for 8-24 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: Once the reaction is complete, the immobilized enzyme can be removed by simple filtration and potentially reused.[6]
-
Product Isolation: The solvent is removed under reduced pressure. The resulting crude product will contain monostearin, along with unreacted starting materials and some di- and triglycerides.[1]
Chemical Synthesis (Representative Protocol)
This traditional method involves direct esterification.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a nitrogen inlet, add stearic acid and glycerol, typically in a 1:1.2 to 1:1.3 molar ratio.[10]
-
Catalyst Addition: Introduce an acidic or basic catalyst, such as sodium hydroxide (B78521) (0.2% w/w).[10][11]
-
Reaction Conditions: Heat the mixture to 180-250°C under a nitrogen atmosphere with continuous stirring for 2-7 hours.[10]
-
Neutralization and Washing: After the reaction, cool the mixture and neutralize the catalyst. The product is then washed with hot water to remove excess glycerol and catalyst.[10]
-
Product Isolation: The final product, a mixture of mono-, di-, and triglycerides, is obtained after drying.[10]
Purification of this compound
Recrystallization (Representative Protocol)
This is a common method for purifying solid compounds.[12][13]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of n-hexane and ethanol can be effective.[6][14]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Flash Chromatography (Representative Protocol)
This technique provides a more rapid and efficient separation.[15]
-
Stationary Phase: Pack a column with silica (B1680970) gel.
-
Mobile Phase: Use a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone or ethyl acetate) to elute the components.
-
Sample Loading and Elution: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][16]
-
Derivatization: As monoacylglycerols are not sufficiently volatile for GC analysis, they must be derivatized. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass range appropriate for the TMS-derivatized this compound (e.g., m/z 50-600).
-
-
Data Analysis: The retention time and the mass spectrum of the analyte are compared to those of a known standard for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the stearoyl chain (a large multiplet in the aliphatic region), the glycerol backbone (multiplets in the 3.5-4.5 ppm range), and the hydroxyl groups (which may be broad and exchangeable).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the carbons of the glycerol backbone (in the 60-75 ppm range), and the carbons of the stearoyl chain (in the 14-35 ppm range).[17]
Applications in Drug Delivery
The amphiphilic nature and biocompatibility of this compound make it an excellent excipient for advanced drug delivery systems.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids. This compound can serve as the solid lipid matrix to encapsulate lipophilic drugs, enhancing their stability and controlling their release.[18][19]
Transfersomes
Transfersomes are ultra-deformable vesicles that can squeeze through the narrow pores of the skin, making them ideal for transdermal drug delivery. This compound can be incorporated into the lipid bilayer of transfersomes to modulate their properties.[3][20]
Below is a workflow diagram for the preparation of solid lipid nanoparticles using a high-pressure homogenization technique.
Conclusion
This compound is a multifaceted molecule with significant implications in both fundamental biological research and applied pharmaceutical sciences. Its well-defined chemical structure and properties, coupled with its role in cellular signaling and its utility as a pharmaceutical excipient, make it a subject of ongoing interest. This technical guide has provided a detailed overview of its key characteristics and methodologies for its study and application, offering a valuable resource for researchers and professionals in the field. A thorough understanding of this compound will undoubtedly contribute to advancements in lipidomics, cell biology, and the development of novel drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]
- 3. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. CN102964245A - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. jddtonline.info [jddtonline.info]
The Pivotal Role of 1-Monostearin in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monostearin, a monoacylglycerol containing stearic acid, occupies a central position in the intricate web of lipid metabolism. It serves as a key intermediate in both the catabolism of triglycerides (lipolysis) and their synthesis (lipogenesis). This technical guide provides a comprehensive overview of the function of 1-monostearin, detailing its metabolic pathways, the enzymes involved, and its influence on critical signaling cascades that regulate cellular lipid homeostasis. The guide includes a compilation of quantitative data, detailed experimental protocols for studying 1-monostearin metabolism, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.
Introduction
Monoacylglycerols (MAGs) are esters of glycerol (B35011) and a single fatty acid. 1-Monostearin, also known as 1-stearoyl-rac-glycerol, is a specific MAG containing the saturated fatty acid, stearic acid, at the sn-1 position.[1] It is a naturally occurring molecule in the body, primarily arising from the breakdown of dietary and stored triglycerides.[2][3] Beyond its role as a simple metabolic intermediate, 1-monostearin and its metabolic products are increasingly recognized for their involvement in cellular signaling and the regulation of metabolic health and disease.[4][5] Understanding the precise function of 1-monostearin in lipid metabolism is crucial for researchers in fields ranging from metabolic diseases to oncology and drug development.
The Dual Function of 1-Monostearin in Lipid Metabolism
1-Monostearin is positioned at the crossroads of two fundamental lipid metabolic pathways: lipolysis and lipogenesis.
Lipolysis: The Breakdown of Triglycerides
Lipolysis is the process by which triglycerides stored in lipid droplets are hydrolyzed to release free fatty acids (FFAs) and glycerol, providing a crucial source of energy for the body. This process occurs in a stepwise manner, catalyzed by a series of lipases. 1-Monostearin is the final intermediate in this cascade before the complete liberation of the fatty acid and glycerol backbone.
The key enzyme responsible for the hydrolysis of 1-monostearin is Monoacylglycerol Lipase (MGL) . MGL is a serine hydrolase that cleaves the ester bond of monoacylglycerols, releasing a fatty acid and glycerol.[6][7] In the context of 1-monostearin, MGL catalyzes its conversion to stearic acid and glycerol.
Lipogenesis: The Synthesis of Triglycerides
Lipogenesis is the metabolic process of synthesizing fatty acids and, subsequently, triglycerides for storage.[8] 1-Monostearin can serve as a substrate for the synthesis of diacylglycerols (DAGs) and triglycerides (TGs) through the action of acyltransferases.
Two key enzymes involved in the utilization of 1-monostearin for triglyceride synthesis are:
-
Monoacylglycerol Acyltransferase (MGAT): This enzyme catalyzes the acylation of a monoacylglycerol to form a diacylglycerol. Specifically, MGAT2 is a prominent isoform in the intestine and liver that can utilize 1-monostearin as a substrate.[9]
-
Diacylglycerol Acyltransferase (DGAT): Following the formation of a diacylglycerol from 1-monostearin, DGAT catalyzes the final step of triglyceride synthesis by adding a third fatty acid. DGAT1, in particular, has been shown to have MGAT activity as well, further highlighting the interconnectedness of these pathways.
Quantitative Data on 1-Monostearin Metabolism
Precise quantitative data is essential for understanding the dynamics of 1-monostearin in lipid metabolism. While specific kinetic parameters for 1-monostearin with all relevant enzymes are not exhaustively available in the literature, the following tables summarize available data on enzyme activity and the effects of related fatty acids on lipid profiles.
Table 1: Substrate Specificity of Key Enzymes in 1-Monostearin Metabolism
| Enzyme | Substrate(s) | Relative Activity/Affinity | Source |
| Monoacylglycerol Lipase (MGL) | 1-Monoolein, 2-Monoolein (B133480) | Rates of hydrolysis are nearly identical. 1-Monoolein acts as a competitive inhibitor of 2-monoolein hydrolysis with a Ki of 65 µM. | |
| Monoacylglycerol Acyltransferase 2 (MGAT2) | rac-1-monolauroylglycerol | Highest activity observed among various monoacylglycerols. | |
| rac-1-stearoylglycerol | Shows activity, but lower than with unsaturated monoacylglycerols. | ||
| Diacylglycerol O-Acyltransferase 1 (DGAT1) | 1,2-dioleoyl-sn-glycerol | Standard substrate for activity assays. |
Table 2: Effects of Stearic Acid (a product of 1-Monostearin hydrolysis) on Hepatocyte Lipid Metabolism
| Cell Type | Treatment | Effect on Lipid Profile | Source |
| Primary Rat Hepatocytes | Stearic Acid (1 mmol/L) for 22-24h | No significant effect on LCAT secretion. | |
| Significantly enhanced triglyceride secretion. | |||
| HepG2 Cells | Stearic Acid | Poorly esterified into neutral lipids compared to oleate, palmitate, and linoleate. |
Signaling Pathways Influenced by 1-Monostearin Metabolism
The metabolic fate of 1-monostearin and its products, particularly stearic acid, can influence key signaling pathways that regulate lipid metabolism and cellular function.
Endocannabinoid System
MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[6][7] Although 1-monostearin itself is not an endocannabinoid, its metabolism is directly linked to this system through the shared catalytic activity of MGL. Inhibition of MGL to increase 2-AG levels as a therapeutic strategy will consequently lead to an accumulation of other monoacylglycerols, including 1-monostearin. This interplay highlights the importance of considering the broader substrate profile of MGL in drug development.
Figure 1: Crosstalk between triglyceride lipolysis and endocannabinoid signaling via MGL.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP family of transcription factors, particularly SREBP-1c, are master regulators of lipogenesis.[4] Insulin (B600854) activation of the SREBP-1c pathway leads to the increased expression of genes involved in fatty acid and triglyceride synthesis. The stearic acid released from the hydrolysis of 1-monostearin can influence this pathway. Studies have shown that increased levels of stearic acid can be a result of insulin-stimulated de novo synthesis mediated by the SREBP-1c pathway.
Figure 2: Influence of stearic acid on the SREBP-1c signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. PPARα is primarily involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and lipid storage. The stearic acid derived from 1-monostearin can act as a signaling molecule to modulate PPAR activity, thereby influencing the expression of genes involved in lipid metabolism.
Figure 3: Stearic acid as a potential ligand for PPAR signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of 1-monostearin in lipid metabolism.
Measurement of Monoacylglycerol Lipase (MGL) Activity
Principle: MGL activity is determined by measuring the rate of hydrolysis of a monoacylglycerol substrate. A colorimetric assay using a chromogenic substrate is a common and accessible method.
Materials:
-
MGL enzyme source (recombinant MGL or tissue/cell homogenate)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA
-
Substrate: 4-Nitrophenylacetate (4-NPA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 4-NPA in ethanol.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the MGL enzyme source to the appropriate wells. Include a blank control with no enzyme.
-
To initiate the reaction, add the 4-NPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time.
-
The rate of 4-nitrophenol (B140041) production is proportional to MGL activity.
Workflow Diagram:
Figure 4: Workflow for a colorimetric MGL activity assay.
In Vitro Lipogenesis Assay in Hepatocytes
Principle: This assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate or a radiolabeled fatty acid, into newly synthesized lipids in cultured hepatocytes. To specifically trace the fate of 1-monostearin, a radiolabeled version could be synthesized and used as the substrate.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium
-
[¹⁴C]-Acetate or custom synthesized [¹⁴C]-1-monostearin
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Culture hepatocytes to the desired confluency.
-
Incubate the cells with [¹⁴C]-acetate or [¹⁴C]-1-monostearin for a defined period.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a chloroform:methanol mixture.
-
Separate the lipid classes (e.g., triglycerides, free fatty acids, phospholipids) using TLC.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
The amount of radioactivity in each lipid class indicates the rate of its synthesis from the provided precursor.
Workflow Diagram:
Figure 5: Workflow for an in vitro lipogenesis assay using a radiolabeled precursor.
Quantification of Cellular Lipid Droplets
Principle: The accumulation of neutral lipids, such as triglycerides, within cells can be visualized and quantified by staining with lipophilic dyes.
Materials:
-
Cultured cells (e.g., adipocytes, hepatocytes)
-
Oil Red O or BODIPY 493/503 stain
-
Formalin for cell fixation
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Culture and treat cells as required.
-
Fix the cells with formalin.
-
Stain the cells with Oil Red O or BODIPY 493/503.
-
Acquire images of the stained cells using a microscope.
-
Use image analysis software to quantify the number, size, and total area of the lipid droplets per cell.
Conclusion
1-Monostearin is a multifaceted molecule that plays a critical role in the dynamic balance of lipid storage and utilization. Its metabolism is intricately linked to key enzymes and signaling pathways that are central to cellular and systemic energy homeostasis. A thorough understanding of the function of 1-monostearin is paramount for the development of novel therapeutic strategies for metabolic disorders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further elucidate the complex role of this important lipid intermediate. Further research is warranted to obtain more precise quantitative data on the kinetic parameters of enzymes metabolizing 1-monostearin and to fully delineate its impact on lipid-sensitive signaling pathways.
References
- 1. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hepatic ketogenesis regulates lipid homeostasis via ACSL1-mediated fatty acid partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte Proteome Alterations Induced by Individual and Combinations of Common Free Fatty Acids [mdpi.com]
- 8. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Odyssey of Glyceryl Monostearate: A Technical Guide to its Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl monostearate (GMS), a monoglyceride composed of glycerol (B35011) and stearic acid, is a ubiquitous molecule found not only in a vast array of pharmaceutical, cosmetic, and food formulations but also occurring endogenously in biological systems.[1][2] While its physicochemical properties as an emulsifier and stabilizer are well-documented, its specific biological roles within the cell are less clearly defined and represent an emerging area of research. This technical guide delves into the current understanding of the intracellular functions of GMS and other structurally related monoacylglycerols (MAGs), focusing on their metabolism, signaling functions, and the experimental methodologies used to elucidate these roles.
Metabolic Fate of Intracellular Glyceryl Monostearate
GMS is a naturally occurring product of fat metabolism, generated through the breakdown of triglycerides by pancreatic lipase (B570770).[1][2] Intracellularly, monoacylglycerols are primarily metabolized by a class of serine hydrolases, with monoacylglycerol lipase (MGL) and α/β-hydrolase domain-containing 6 (ABHD6) being the most prominent enzymes.[3][4] These enzymes catalyze the hydrolysis of monoglycerides (B3428702) into a free fatty acid and glycerol.[3]
The activity of these enzymes is critical in regulating the cellular pools of MAGs, which in turn can influence downstream signaling events. MGL is responsible for the majority of the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[3] ABHD6 has also been identified as a key regulator of signaling-competent MAGs in various tissues and is implicated in a range of physiological and pathological processes, including insulin (B600854) secretion, energy metabolism, and neurotransmission.[4][5]
Key Enzymes in Glyceryl Monostearate Metabolism
| Enzyme | Cellular Location | Substrate(s) | Function |
| Monoacylglycerol Lipase (MGL) | Membrane-associated | Monoacylglycerols (e.g., 2-AG) | Hydrolyzes monoacylglycerols to free fatty acids and glycerol.[3] |
| α/β-hydrolase domain 6 (ABHD6) | Endoplasmic reticulum, outer lysosomal membrane | Monoacylglycerols, bis(monoacylglycero)phosphate | Regulates signaling-competent MAG pools and is involved in various metabolic processes.[4][6][7] |
Signaling Roles of Monoacylglycerols
While direct evidence for GMS as a primary signaling molecule is still emerging, the broader class of monoacylglycerols is increasingly recognized for its role in cellular signaling.[4] Their structural similarity to diacylglycerol (DAG), a well-established second messenger that activates Protein Kinase C (PKC), suggests that MAGs may have analogous or competing roles in signal transduction.[8]
Potential Involvement in the Protein Kinase C (PKC) Pathway
The activation of PKC is a critical step in numerous signaling cascades, regulating processes such as cell growth, differentiation, and apoptosis.[8] PKC is allosterically activated by DAG at the cell membrane. Given that GMS is a monoacylglycerol, it is plausible that it could modulate PKC activity, either by directly interacting with the C1 domain of PKC or by altering the membrane environment.
A recent study on α-glycerol monolaurate (α-GML), a monoglyceride with a shorter fatty acid chain than GMS, demonstrated its ability to promote the expression of tight junction proteins through the PKC/MAPK/ATF-2 signaling pathway in intestinal epithelial cells.[9] This provides a compelling, albeit indirect, model for how GMS might exert signaling functions in cells.
Experimental Protocols
Investigating the intracellular roles of GMS requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Monoacylglycerol Lipase (MGL) Activity Assay
This protocol describes a colorimetric assay to measure MGL activity in cell lysates.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
MGL enzyme source (e.g., cell lysate)
-
Substrate: 4-nitrophenylacetate
-
MGL-specific inhibitor (e.g., CAY10499) for control experiments
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer.
-
Prepare the MGL enzyme solution by diluting the cell lysate in Assay Buffer.
-
Prepare the substrate solution (e.g., 10 mM 4-nitrophenylacetate in ethanol).
-
Prepare the inhibitor solution (e.g., 1 mM CAY10499 in DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Add 150 µL of Assay Buffer to each well.
-
To the appropriate wells, add 10 µL of the cell lysate.
-
For inhibitor control wells, pre-incubate the lysate with 10 µL of the inhibitor solution for 15-30 minutes at room temperature.
-
For vehicle control wells, add 10 µL of DMSO.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control (no enzyme) from all other readings.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
MGL activity is proportional to this rate and can be normalized to the protein concentration of the lysate.[10]
-
Quantification of Intracellular Glyceryl Monostearate
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantification of lipids from biological samples.
Materials:
-
Cell culture or tissue sample
-
Internal standard (e.g., deuterated GMS)
-
Extraction solvent (e.g., chloroform (B151607):methanol 2:1 v/v)
-
LC-MS system
Procedure:
-
Sample Collection and Homogenization:
-
Harvest cells or tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Homogenize the sample in a suitable buffer.
-
-
Lipid Extraction:
-
Add the internal standard to the homogenate.
-
Perform a Bligh-Dyer or similar lipid extraction using chloroform and methanol.
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation for LC-MS:
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable LC column (e.g., C18).
-
Use a gradient elution to separate the lipids.
-
Detect and quantify GMS using a mass spectrometer in selected reaction monitoring (SRM) or similar mode.
-
-
Data Analysis:
Conclusion and Future Directions
The biological role of glyceryl monostearate within the cell is a complex and multifaceted area of study. While its function as a metabolic intermediate is clear, its potential as a signaling molecule is an exciting frontier. The established roles of other monoacylglycerols in modulating key signaling pathways, such as the PKC pathway, provide a strong rationale for investigating similar functions for GMS.
Future research should focus on:
-
Directly assessing the interaction of GMS with signaling proteins like PKC isoforms.
-
Utilizing advanced lipidomics techniques to precisely quantify changes in intracellular GMS levels in response to various stimuli.
-
Employing genetic and pharmacological tools to manipulate the activity of MGL and ABHD6 to dissect the specific downstream consequences of altered GMS metabolism.
A deeper understanding of the intracellular roles of GMS will not only advance our fundamental knowledge of lipid biology but also open new avenues for drug development, particularly in the context of metabolic and signaling-related diseases.
References
- 1. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 2. GLYCERYL STEARATE (GLYCERYL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]
- 3. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced monoacylglycerol lipolysis by ABHD6 promotes NSCLC pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic disease and ABHD6 alter the circulating bis(monoacylglycerol)phosphate profile in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α/β Hydrolase Domain-containing 6 (ABHD6) Degrades the Late Endosomal/Lysosomal Lipid Bis(monoacylglycero)phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of protein kinase C activity by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | α-Glycerol monolaurate promotes tight junction proteins expression through PKC/MAPK/ATF-2 signaling pathway [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Technical Guide to the Physical Properties of 1-Stearoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-rac-glycerol, also known as 1-monostearin, is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with stearic acid at the rac-1 position. This lipophilic molecule is of significant interest in the pharmaceutical and food industries, primarily utilized as an emulsifier, stabilizer, and a key component in the formulation of various drug delivery systems, including nanoparticles and microemulsions. A thorough understanding of its physical properties is paramount for formulation development, ensuring product stability, and predicting its behavior in biological systems. This technical guide provides an in-depth overview of the core physical properties of this compound, supplemented with detailed experimental protocols and logical workflows.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a comprehensive reference for researchers.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 1-Monostearin, rac-Glycerol 1-stearate, DL-α-Stearin | [1] |
| Molecular Formula | C₂₁H₄₂O₄ | [2] |
| Molecular Weight | 358.56 g/mol | [2][3] |
| Appearance | White or yellowish waxy solid | [4] |
| Physical State | Solid powder | [2][3] |
| Storage Temperature | -20°C | [3][4] |
Table 2: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Melting Point | 55-60 °C | [4] |
| Density | 0.97 g/cm³ | [4] |
| Boiling Point | 410.96 °C (estimated) | [4] |
| Refractive Index | 1.4400 (estimated) | [4] |
| HLB Value | 3.8 | [4] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Hot Organic Solvents | Soluble | [4] |
| Hot Water | Soluble | [4] |
| Ethanol | Slightly soluble | [4] |
| Aliphatic Solvents | Insoluble | [4] |
| Chloroform | 50 mg/mL | [5] |
| DMSO | 100 mg/mL (with sonication) | [6] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard techniques for lipid analysis and can be adapted for specific laboratory settings.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly precise thermoanalytical technique used to determine the melting temperature (Tm) of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.[7]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to 25°C.
-
Program a heating ramp from 25°C to 100°C at a rate of 5°C/min.
-
Use an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidation.
-
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The onset temperature of the peak can also be reported.
Determination of Solubility
This protocol describes a general method for determining the solubility of this compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as gas chromatography (GC) after derivatization, or gravimetric analysis after solvent evaporation.
-
Calculation: Express the solubility as mg/mL or mol/L.
Characterization of Crystal Structure by X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for elucidating the solid-state organization of crystalline materials like this compound.[8]
Methodology:
-
Sample Preparation: The powdered sample of this compound is carefully mounted on a sample holder.
-
Instrument Setup:
-
Place the sample holder in the XRD instrument.
-
Use a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Set the instrument to scan over a specific range of 2θ angles (e.g., 2° to 40°).
-
-
Data Acquisition: The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
-
Data Analysis: The resulting diffraction pattern, with its characteristic peaks, provides information about the crystal lattice parameters and polymorphic form of the material.
Signaling Pathways and Logical Relationships
Currently, there is no established evidence to suggest the direct involvement of this compound in specific intracellular signaling pathways. Its primary roles are understood to be in the physical and chemical aspects of formulations and as a metabolic intermediate.
The logical relationship in its application in drug delivery can be visualized as follows:
This diagram illustrates how this compound, as a key lipid component, is processed with an active pharmaceutical ingredient and surfactants to form a nanoparticle-based drug delivery system. This formulation leads to improved drug solubility, stability, and controlled release profiles.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data offers a quick and accessible reference for its physicochemical characteristics, while the described experimental protocols provide a practical framework for its analysis in a laboratory setting. The visualizations of experimental workflow and logical application aim to enhance the understanding of its practical use. This information is critical for scientists and researchers engaged in the development of pharmaceuticals and other advanced materials where the precise control of physical properties is essential for performance and efficacy.
References
- 1. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Method of x-ray anomalous diffraction for lipid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westlab.com [westlab.com]
- 7. Differential scanning calorimetry [cureffi.org]
- 8. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Monostearin (CAS 123-94-4)
Introduction
1-Monostearin (CAS 123-94-4), also known as glyceryl monostearate (GMS) or α-monostearin, is a glycerol (B35011) ester of stearic acid.[1][2] It is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, cosmetic, and food industries.[3][4][5] In pharmaceutical formulations, it serves as a versatile excipient, valued for its roles in stabilizing emulsions, controlling drug release, and acting as a lubricant in tablet and capsule manufacturing.[6][7][8] It is a key component in the development of advanced drug delivery systems, particularly in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for enhancing the bioavailability of poorly soluble drugs.[9][10] This guide provides a comprehensive technical overview of 1-monostearin, covering its physicochemical properties, synthesis, analytical methods, and applications in drug development.
Physicochemical Properties
1-Monostearin is a white to yellowish, waxy solid that is practically insoluble in water but soluble in hot organic solvents.[2][3][11] Its amphiphilic nature, combining a hydrophilic glycerol head with a lipophilic stearic acid tail, underpins its functionality as an emulsifier. The quantitative physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1-Monostearin
| Property | Value | References |
|---|---|---|
| Identifiers | ||
| IUPAC Name | 2,3-dihydroxypropyl octadecanoate | [11] |
| CAS Number | 123-94-4 | [3][12] |
| Molecular Formula | C₂₁H₄₂O₄ | [2][3][4] |
| Molecular Weight | 358.56 g/mol | [3][4][9][12] |
| Physical Properties | ||
| Appearance | White or yellowish waxy solid, powder, or flakes | [2][3][13] |
| Melting Point | 55 - 81 °C (Varies by purity and polymorphic form) | [1][3][4][6][9][14] |
| Boiling Point | ~411 - 477 °C (Predicted/Estimated) | [3][4][9][14] |
| Density | ~0.97 g/cm³ | [1][3][9] |
| Solubility & Emulsifying Properties | ||
| Water Solubility | Insoluble, but can be dispersed in hot water | [1][3][11] |
| Solvent Solubility | Soluble in hot organic solvents (e.g., ethanol, acetone, chloroform (B151607), oils) | [3][4][11][15] |
| Hydrophilic-Lipophilic Balance (HLB) | 3.8 - 5.5 | [3][4][9][14] |
| Other Properties | ||
| Refractive Index | ~1.44 (Estimate) | [3][4] |
| LogP | 7.23 - 7.4 |[11][14][16] |
Synthesis and Manufacturing
The industrial production of 1-monostearin typically results in a mixture of mono-, di-, and triglycerides. High-purity 1-monostearin (>90%) is often required for pharmaceutical applications, which necessitates purification steps like molecular distillation.[16][17]
Key Synthesis Methods
-
Direct Esterification : This is a common method involving the reaction of stearic acid and glycerol at high temperatures (180-250°C) in the presence of an acidic or basic catalyst, such as sodium hydroxide.[16][18] This process typically yields a product containing 40-60% monoester.[16]
-
Glycerolysis (Transesterification) : This method involves the reaction of triglycerides (like hydrogenated palm oil) with excess glycerol at high temperatures (170-240°C) using a catalyst.[16][19] The resulting product is a mixture of glycerides, which requires further purification to isolate high-purity 1-monostearin.[17]
-
Epichlorohydrin (B41342) Phase Transfer Catalysis : A more complex, multi-step synthesis where epichlorohydrin reacts with sodium stearate, followed by hydrolysis. This method can produce monoester content greater than 90% without requiring molecular distillation.[16][18]
Purification
To achieve the high purity required for pharmaceutical use, the crude reaction mixture (typically 40-60% monoester) is purified. Molecular distillation is the most effective technique, separating the monoesters from di- and triglycerides based on their different molecular weights and boiling points.[16][17]
Analytical Protocols
Accurate separation and quantification of 1-monostearin from its positional isomer (2-monostearin) and other glycerides are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method.
HPLC Method for Isomer Separation
A robust reversed-phase HPLC (RP-HPLC) method is essential for separating 1-monostearin and 2-monostearin, which have very similar physicochemical properties.[20] Detection is typically performed with an Evaporative Light Scattering Detector (ELSD) as monoglycerides (B3428702) lack a strong UV chromophore.[20]
Experimental Protocol:
-
Sample Preparation :
-
Dissolve the sample in a suitable organic solvent like chloroform or hexane (B92381).[20]
-
For complex matrices, perform a preliminary purification using Solid-Phase Extraction (SPE) with a silica-based sorbent to remove interfering di- and triglycerides.[20]
-
Elute the monoglyceride fraction using a hexane and ethyl acetate (B1210297) mixture.[20]
-
Evaporate the solvent under a nitrogen stream and reconstitute the residue in the initial mobile phase for injection.[20]
-
-
Chromatographic Conditions :
-
Instrument : Standard HPLC system with a gradient pump, column oven, and ELSD.[20]
-
Column : C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[20]
-
Mobile Phase A : Water.[20]
-
Mobile Phase B : Acetonitrile.[20]
-
Gradient Program : 80% B to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[20]
-
Flow Rate : 1.0 mL/min.[20]
-
Column Temperature : 40°C.[20]
-
Detector : ELSD.[20]
-
-
Quantification :
Spectroscopic Methods
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure and identity of 1-monostearin.[21][22][23]
Applications in Drug Development
1-Monostearin is a highly valued excipient in drug development due to its safety, biocompatibility, and versatile functional properties.[7][24]
-
Emulsifier and Stabilizer : It is widely used to form and stabilize oil-in-water emulsions in creams, lotions, and ointments.[6][24]
-
Controlled-Release Agent : In oral solid dosage forms, it can form a hydrophobic wax matrix that retards drug release, making it suitable for controlled-release tablets.[6][24]
-
Lubricant and Binder : It functions as a lubricant in tablet and capsule manufacturing to prevent sticking to machinery.[7]
-
Solubilizer : It can act as a solubilizing agent for certain active pharmaceutical ingredients (APIs).[7]
Advanced Drug Delivery Systems
1-Monostearin is a cornerstone lipid for fabricating lipid-based nanoparticles designed to improve the delivery of poorly water-soluble drugs.
-
Solid Lipid Nanoparticles (SLNs) : GMS is a primary solid lipid used to create SLNs.[25] These nanoparticles encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.[25][26] GMS-based SLNs have demonstrated high drug encapsulation efficiency and the ability to improve the therapeutic outcome of anticancer drugs like docetaxel.[10][25] The hot melt encapsulation technique is often employed as a solvent-free, "green" method for their production.[25]
-
Lipid-Polymer Hybrid Nanoparticles (LPHNPs) : GMS is combined with biocompatible polymers, such as chitosan (B1678972), to form LPHNPs.[27] This hybrid system leverages the structural integrity of the polymer core and the biomimetic advantages of the lipid shell, enhancing both drug loading and stability for oral drug delivery.[27]
Biological Role and Toxicological Profile
Metabolism
In biological systems, 1-monostearin is an intermediate in the digestion of dietary triglycerides.[6] Upon ingestion, it is rapidly hydrolyzed by pancreatic and intestinal lipases into its constituent parts: glycerol and stearic acid.[6] Both are endogenous compounds that are readily absorbed and enter normal metabolic pathways.[6]
Safety and Toxicology
1-Monostearin is generally recognized as safe (GRAS) for use in food and pharmaceutical products.[3][24] It is considered non-toxic and non-irritating in the concentrations used in formulations.[3]
-
Acute Toxicity : Oral LD50 in rats is >5000 mg/kg.[28]
-
Skin/Eye Contact : High concentrations may cause mild skin or eye irritation in sensitive individuals.[24][29][30]
-
Chronic Exposure : Chronic exposure is not associated with adverse effects, as the substance is metabolized like common dietary fats.[6][28] It is not considered a carcinogen, mutagen, or reproductive toxin.[28][30]
References
- 1. ez.restek.com [ez.restek.com]
- 2. CAS 123-94-4: 1-Monostearin | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 1-Monostearin [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. grokipedia.com [grokipedia.com]
- 7. GLYCERYL STEARATE (GLYCERYL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]
- 8. drugs.com [drugs.com]
- 9. Monostearin | 123-94-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. larodan.com [larodan.com]
- 13. specialchem.com [specialchem.com]
- 14. Monostearin CAS#: 123-94-4 [m.chemicalbook.com]
- 15. Solubility of 1-monostearin in various solvents | Semantic Scholar [semanticscholar.org]
- 16. echemi.com [echemi.com]
- 17. CN1076187A - The preparation method of high-purity monostearin - Google Patents [patents.google.com]
- 18. CN102964245A - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]
- 19. digitalxplore.org [digitalxplore.org]
- 20. benchchem.com [benchchem.com]
- 21. Monostearin(123-94-4) 1H NMR [m.chemicalbook.com]
- 22. Preparation of glycerol monostearate from glycerol carbonate and stearic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. nimbasia.com [nimbasia.com]
- 25. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]
- 26. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rierdenchemical.com [rierdenchemical.com]
- 29. afaghchem.com [afaghchem.com]
- 30. oxfordlabchem.com [oxfordlabchem.com]
Navigating the Solubility Landscape of Glyceryl Monostearate: A Technical Guide for Researchers
An In-depth Exploration of the Solvent Compatibility of a Key Pharmaceutical and Research Excipient
Glyceryl monostearate (GMS), a monoglyceride ester of stearic acid and glycerol, is a cornerstone excipient in the pharmaceutical, cosmetic, and food industries. Its utility as an emulsifier, stabilizer, and lubricant is intrinsically linked to its solubility characteristics. For researchers, scientists, and drug development professionals, a comprehensive understanding of GMS solubility in various solvents is paramount for formulation design, process optimization, and ensuring product stability. This technical guide provides a detailed overview of the solubility of glyceryl monostearate, complete with quantitative data, experimental methodologies, and a logical workflow for solvent selection.
Core Concepts in Glyceryl Monostearate Solubility
Glyceryl monostearate is a non-ionic surfactant with a predominantly lipophilic character, a trait that dictates its solubility profile. It is generally characterized as being practically insoluble in water but soluble in a range of hot organic solvents.[1][2] This temperature-dependent solubility is a critical factor in many of its applications, particularly in the formation of emulsions and solid lipid nanoparticles.[3]
The solubility of GMS is influenced by several factors, including the polarity of the solvent, the temperature of the system, and the crystalline form of the GMS itself. The presence of impurities or other excipients in a formulation can also impact its solubility.
Quantitative Solubility Data
Precise quantitative data on the solubility of glyceryl monostearate is crucial for accurate formulation development. The following table summarizes available quantitative and qualitative solubility data in various common solvents. It is important to note that comprehensive, temperature-dependent quantitative data is not widely published in readily accessible literature, highlighting a gap in the detailed physicochemical characterization of this common excipient.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Qualitative Description | Citation(s) |
| Water | Ambient | Insoluble | Practically Insoluble | [1][2] |
| Ethanol (95%) | 60 | ~75 | Very Soluble (in hot) | [4][5] |
| Ethanol | Ambient | - | Slightly Soluble | |
| Chloroform | Ambient | - | Soluble | [4][6] |
| Acetone | Hot | - | Soluble (in hot) | [1][6] |
| Mineral Oil | Hot | - | Soluble (in hot) | [6] |
| Diethyl Ether | Ambient | - | Sparingly Soluble | [4] |
| Benzene | 60 | - | Soluble | [5] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a lipophilic solid like glyceryl monostearate in organic solvents typically involves the preparation of a saturated solution at a controlled temperature, followed by the quantification of the dissolved solute. The isothermal equilibrium method, often referred to as the shake-flask method, followed by gravimetric analysis, is a widely accepted and reliable technique.
Detailed Methodology: Isothermal Equilibrium (Shake-Flask) Method with Gravimetric Analysis
1. Objective: To determine the saturation solubility of glyceryl monostearate in a specific organic solvent at a defined temperature.
2. Materials and Equipment:
- Glyceryl monostearate (high purity)
- Solvent of interest (analytical grade)
- Thermostatically controlled water bath or incubator with shaking capabilities
- Screw-capped glass vials or flasks
- Analytical balance (readable to at least 0.1 mg)
- Syringe filters (chemically compatible with the solvent, e.g., PTFE)
- Pre-weighed glass vials for collecting the filtrate
- Drying oven or vacuum oven
3. Procedure:
4. Calculation of Solubility:
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for glyceryl monostearate is a critical step in formulation development. The following diagram, generated using Graphviz, illustrates a logical workflow for this process.
References
An In-depth Technical Guide on the Thermal Behavior of 1-Stearoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-rac-glycerol, also known as 1-monostearin, is a monoacylglycerol containing stearic acid at the sn-1 position.[1][2][3] This compound is widely utilized in the food, cosmetic, and pharmaceutical industries as an emulsifier, stabilizer, and thickener, enhancing the texture and shelf life of various products.[2] Its utility is deeply rooted in its complex thermal behavior, characterized by a rich polymorphism that dictates the physical properties of the final product.[4][5] In pharmaceutical formulations, such as nanoparticles and microemulsions, understanding and controlling the polymorphic state of this compound is critical for ensuring the stability and efficacy of drug delivery systems.[6][7] This technical guide provides a comprehensive overview of the thermal properties of this compound, focusing on its polymorphic forms, transition pathways, and the experimental methodologies used for their characterization.
Polymorphism of this compound
This compound is known to exhibit at least four distinct polymorphic forms: sub-alpha (sub-α), alpha (α), beta prime (β'), and beta (β).[4] These polymorphs differ in their molecular packing, which in turn affects their thermodynamic stability, melting points, and other physical characteristics. The transitions between these forms are influenced by factors such as temperature, cooling rate, and the presence of solvents.[5][8]
The α-form is typically the least stable and lowest melting polymorph, obtained by rapid cooling of the melt.[4] Over time, it tends to transform into the more stable β' and subsequently the most stable β form. The β' form is often the intermediate, while the β form represents the most thermodynamically stable crystalline structure.[4] The sub-α form is observed at lower temperatures and can undergo reversible transitions.[5]
Quantitative Thermal Data
The thermal characteristics of the different polymorphs of this compound have been investigated using techniques such as Differential Scanning Calorimetry (DSC). The melting points and, where available, the enthalpies of fusion for the primary polymorphs are summarized below. It is important to note that reported values can vary slightly between studies due to differences in sample purity and experimental conditions.
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Short Spacings (Å) |
| α (alpha) | ~55 - 60 | Not consistently reported | 4.15 |
| β' (beta prime) | ~63 - 72 | Not consistently reported | 4.2, 3.8 |
| β (beta) | ~72 - 77 | Not consistently reported | 4.55 |
| sub-α (sub-alpha) | Lower temperature transitions | Not consistently reported | Multiple, complex |
Note: The data presented is a synthesis from multiple sources. Exact values can be influenced by experimental conditions.[4][9][10]
Experimental Protocols
Characterizing the thermal behavior of this compound necessitates precise experimental methodologies. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound and to study their phase transitions.
Methodology:
-
Sample Preparation: A small amount of high-purity this compound (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Thermal Program:
-
Initial Heating: The sample is heated from ambient temperature to approximately 90°C (well above the melting point of the most stable polymorph) at a controlled rate (e.g., 10°C/min) to erase any previous thermal history.
-
Isothermal Hold: The sample is held at 90°C for a specified time (e.g., 10 minutes) to ensure complete melting.
-
Controlled Cooling: The molten sample is cooled at a specific rate (e.g., 5°C/min) to a low temperature (e.g., 0°C) to induce crystallization. Different cooling rates can be used to favor the formation of different polymorphs.
-
Second Heating: The crystallized sample is then reheated at a controlled rate (e.g., 5°C/min) to 90°C. The endothermic peaks observed during this heating scan correspond to the melting of the different polymorphic forms.
-
-
Data Analysis: The onset temperature of the endothermic peak is typically taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.
X-ray Diffraction (XRD)
XRD provides information about the crystalline structure of a material by analyzing the diffraction pattern of X-rays scattered by the atoms in the crystal lattice.
Objective: To identify the different polymorphic forms of this compound based on their characteristic diffraction patterns.
Methodology:
-
Sample Preparation: A thin layer of the this compound sample is placed on a sample holder. The sample can be analyzed as a powder or after being subjected to a specific thermal treatment to obtain a particular polymorph.
-
Instrument Setup: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used. The instrument is configured to scan a specific range of 2θ angles (e.g., 2° to 40°).
-
Data Collection: The sample is exposed to the X-ray beam, and the intensity of the diffracted X-rays is measured at different angles.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. Each polymorphic form has a unique set of diffraction peaks at specific 2θ angles, which correspond to the short spacings between the planes of atoms in the crystal lattice.[4][11]
Visualization of Thermal Behavior
Polymorphic Transition Pathway
The following diagram illustrates the typical transition pathways between the different polymorphic forms of this compound. The transitions are generally from less stable to more stable forms upon heating or aging.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. This compound = 99 123-94-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphism of a Highly Asymmetrical Triacylglycerol in Milk Fat: 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
1-Monostearin: A Potential Biomarker in the Landscape of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Monostearin, a monoacylglycerol consisting of a glycerol (B35011) molecule esterified to one molecule of stearic acid, is emerging as a molecule of interest in the study of metabolic diseases. As an intermediate in lipid metabolism, its circulating levels may reflect underlying physiological and pathophysiological processes associated with conditions such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the current understanding of 1-Monostearin as a potential biomarker, including available data on its circulating levels, its potential involvement in signaling pathways, and detailed experimental protocols for its analysis.
Quantitative Data on 1-Monostearin in Metabolic Diseases
The precise quantification of 1-Monostearin in plasma across different metabolic states is a burgeoning area of research. While extensive lipidomics studies have been conducted, specific data for 1-Monostearin remains limited. The following table summarizes the currently available, albeit sparse, quantitative information. It is important to note that the concentration of monoacylglycerols like 1-Monostearin in plasma is generally low, often in the low micromolar to nanomolar range, making their accurate quantification challenging and highly dependent on the analytical method used.
| Condition | Analyte | Plasma Concentration | Notes |
| Healthy Individuals | Total Glycerol | 14 - 110 µmol/L | Can be influenced by factors such as fasting state and obesity. |
| Stearic Acid | 0.2 - 5.0 mmol/L | One of the most abundant fatty acids in plasma. | |
| 1-Monostearin (1-Stearoylglycerol) | Estimated: Low µmol/L to nmol/L | As a low-abundance monoacylglycerol, direct quantification is challenging and highly method-dependent. Specific concentration ranges in healthy populations are not well-established in the reviewed literature. | |
| Obesity | Various Lipid Species | Altered | Studies show significant alterations in the plasma lipidome of obese individuals compared to lean controls, with changes in various lipid classes including triacylglycerols, phospholipids, and sphingolipids. However, specific quantitative data for 1-Monostearin is not consistently reported. |
| Type 2 Diabetes | Total Glycerol | 81 +/- 7 µmol/L (Basal) | Higher basal concentrations compared to healthy controls (61 +/- 7 µmol/L). |
| Total Non-Esterified Fatty Acids (NEFA) | 842 +/- 40 µmol/L (Basal) | Higher basal concentrations compared to healthy controls (630 +/- 46 µmol/L). | |
| 1-Monostearin (1-Stearoylglycerol) | Not Available | While studies have investigated the broader lipid profile in T2D, specific plasma concentrations of 1-Monostearin are not readily available in the current literature. | |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Various Lipid Species | Altered | Lipidomic studies of NAFLD patients have identified changes in hepatic and plasma lipid composition, including alterations in fatty acids, glycerophospholipids, and sphingolipids. Specific quantitative data for 1-Monostearin is not consistently reported. |
Note: The lack of specific quantitative data for 1-Monostearin across these metabolic diseases highlights a significant gap in the current research landscape and underscores the need for targeted quantitative studies.
Signaling Pathways and Biological Role
The precise signaling pathways through which 1-Monostearin may exert its effects in metabolic diseases are still under investigation. As a monoacylglycerol, it is an intermediate in the hydrolysis of triglycerides and the synthesis of other lipids.
Triglyceride Metabolism
1-Monostearin is formed during the breakdown of triglycerides by lipoprotein lipase (B570770) (LPL) and hepatic lipase. It can be further hydrolyzed by monoacylglycerol lipase (MAGL) to release stearic acid and glycerol. Dysregulation of these enzymes is a hallmark of metabolic diseases.
Unveiling 1-Stearoyl-rac-glycerol: A Technical Guide to its Discovery and Analysis in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-rac-glycerol, a monoacylglycerol containing stearic acid at the sn-1 position, has emerged as a significant lipid molecule in various biological processes and disease states.[1][2][3] Initially identified as a component of the glycerolipid class of molecules, its role has expanded from being a simple metabolic intermediate to a potential biomarker and a key player in cellular signaling.[4][5] This technical guide provides an in-depth overview of the discovery, quantification, and biological significance of this compound, with a focus on providing researchers with the necessary information to conduct further investigations.
Quantitative Data in Biological Samples
The concentration of this compound has been found to be altered in various pathological conditions, highlighting its potential as a biomarker. While absolute quantification data remains sparse in publicly available literature, qualitative and semi-quantitative findings consistently point to its differential regulation in several diseases.
| Biological Matrix | Condition | Observation | Reference |
| Tumor Tissue | Colorectal Cancer | Decreased levels compared to normal tissue. | [1][2][3] |
| Lung Adenocarcinoma | Decreased levels compared to normal tissue. | [1] | |
| Serum | Buruli Ulcer | Increased levels in patients. | [1] |
| Prostate Cancer | Lower serum levels associated with a reduced risk. | ||
| Cerebrospinal Fluid (CSF) | Multiple Sclerosis (MS) | Increased levels in patients. | [1] |
| Neuromyelitis Optica Spectrum Disorder (NMOSD) | Increased levels in patients. | [1] | |
| Idiopathic Transverse Myelitis (ITM) | Increased levels in patients. | [1] |
Experimental Protocols
The accurate quantification of this compound in complex biological matrices necessitates robust and sensitive analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose.
Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a standard method for extracting total lipids from biological samples such as plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma or 10-50 mg tissue)
-
Chloroform
-
0.9% NaCl solution
-
Internal standard (e.g., 1-heptadecanoyl-rac-glycerol)
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Homogenize tissue samples in an appropriate buffer.
-
To the sample in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 µL of aqueous sample, use 600 µL of the chloroform:methanol mixture.
-
Add a known amount of internal standard.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging again.
-
Collect the lower organic phase.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the proportion of mobile phase B to elute the more hydrophobic lipids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: For this compound (m/z 358.56), the ammonium adduct [M+NH4]+ at m/z 376.6 is a sensitive precursor ion.
-
Product Ion: A characteristic product ion resulting from the neutral loss of the glycerol (B35011) headgroup and ammonia (B1221849) is monitored.
-
Collision Energy and other parameters: These should be optimized for the specific instrument and compound.
Signaling Pathways and Biological Roles
While the diacylglycerol counterpart, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is a well-established activator of Protein Kinase C (PKC), the direct signaling roles of this compound are still under investigation.[6][7] However, as a monoacylglycerol, it is an integral part of the broader glycerolipid metabolism, which generates key signaling molecules.[4][8]
Monoacylglycerols are produced through the hydrolysis of triglycerides and diacylglycerols and are degraded by monoacylglycerol lipase (B570770) (MGL) and other hydrolases like α/β-hydrolase domain 6 (ABHD6).[5][8] The products of this metabolism, free fatty acids and glycerol, have their own signaling implications.[9] Furthermore, monoacylglycerols can act as precursors for the synthesis of other complex lipids.[4]
Some monoacylglycerols, particularly 2-arachidonoylglycerol (B1664049) (2-AG), are key players in the endocannabinoid system, acting as ligands for cannabinoid receptors (CB1 and CB2).[5][8] While this compound is not a primary endocannabinoid, its metabolism can influence the overall lipid signaling landscape.
Conclusion
The discovery and ongoing investigation of this compound in biological samples have opened new avenues for understanding its role in health and disease. Its altered levels in various cancers and inflammatory conditions underscore its potential as a valuable biomarker. The detailed experimental protocols provided in this guide offer a starting point for researchers to accurately quantify this monoacylglycerol and further explore its biological functions. Future research should focus on elucidating the specific signaling pathways directly modulated by this compound and on validating its clinical utility as a diagnostic or prognostic marker.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Glyceryl Monostearate: An In-Depth Technical Guide to its Safety and Toxicity Profile for Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glyceryl monostearate (GMS), a monoacylglycerol of glycerol (B35011) and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the safety and toxicity profile of GMS to support its evaluation for research and drug development applications. A thorough review of available literature indicates that GMS exhibits a low order of toxicity across a range of endpoints, including acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. This document summarizes key toxicological data, outlines experimental methodologies for pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of its safety profile.
Introduction
Glyceryl monostearate is a non-ionic emulsifier, stabilizer, and lubricant. Chemically, it is the glycerol ester of stearic acid and exists as a white, odorless, and sweet-tasting flaky powder. Its amphiphilic nature, possessing both hydrophilic and lipophilic properties, allows it to be an effective agent in a variety of formulations. In the context of research and drug development, a clear understanding of its safety and toxicity is paramount for its use as an excipient in preclinical and clinical studies.
Toxicological Profile
The toxicological profile of glyceryl monostearate has been established through numerous studies. Overall, it is considered to have a very low toxicity potential.
Acute Toxicity
Glyceryl monostearate exhibits low acute toxicity via oral and dermal routes of administration.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | >5,000 mg/kg bw | [1] |
| LD50 | Rat | Dermal | >2,000 mg/kg bw | [1] |
Dermal and Ocular Irritation and Sensitization
Studies on dermal and ocular irritation potential indicate that glyceryl monostearate is, at most, a slight irritant. It is not considered to be a skin sensitizer.
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Non-irritant to slightly irritating | [2] |
| Eye Irritation | Rabbit | Non-irritant to slightly irritating | [2] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [2] |
Subchronic and Chronic Toxicity and Carcinogenicity
Long-term studies have not revealed any evidence of significant toxicity or carcinogenicity associated with the oral administration of glyceryl monostearate. The European Food Safety Authority (EFSA) Panel on Food Additives and Nutrient Sources added to Food (ANS) concluded that there was no need for a numerical acceptable daily intake (ADI) for mono- and di-glycerides of fatty acids (E 471), including glyceryl monostearate, and that they are of no safety concern at the reported uses and use levels[3].
| Study Duration | Species | NOAEL | Key Findings | Reference |
| 90-day | Rat | Not explicitly defined, but no adverse effects at high dietary concentrations | No treatment-related adverse effects observed. | [3] |
| Chronic | Rat | Not explicitly defined, but no adverse effects at high dietary concentrations | No evidence of carcinogenicity. | [3] |
Genotoxicity
Glyceryl monostearate has been evaluated in a battery of in vitro genotoxicity assays and has not shown any evidence of mutagenic or clastogenic potential.
| Assay | Test System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [1] |
| In vitro Chromosomal Aberration Test | Mammalian Cells | Negative | [1] |
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies on mono- and diglycerides of fatty acids have not indicated any adverse effects on reproductive parameters or fetal development[3].
| Study Type | Species | NOAEL | Key Findings | Reference |
| Reproductive Toxicity | Rat | Not explicitly defined, but no adverse effects at high dietary concentrations | No adverse effects on fertility or reproduction. | [3] |
| Developmental Toxicity | Rat/Rabbit | Not explicitly defined, but no adverse effects at high dietary concentrations | No teratogenic effects observed. | [3] |
Metabolism and Pharmacokinetics
Upon oral ingestion, glyceryl monostearate is hydrolyzed in the gastrointestinal tract by pancreatic lipases into its constituent components: glycerol and stearic acid[4][5][6]. Both of these are endogenous substances that are readily absorbed and enter normal metabolic pathways.
Metabolic Pathway of Glyceryl Monostearate```dot
Caption: Workflow for an OECD 471 Bacterial Reverse Mutation Assay.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.
Caption: Workflow for an OECD 473 In Vitro Chromosomal Aberration Test.
Prenatal Developmental Toxicity Study (OECD 414)
This study provides information on the potential of a substance to cause adverse effects on the developing embryo and fetus.
Caption: Workflow for an OECD 414 Prenatal Developmental Toxicity Study.
Conclusion
The extensive body of evidence from toxicological studies demonstrates that glyceryl monostearate has a very low toxicity profile. It is poorly absorbed systemically and is metabolized into endogenous compounds. The lack of significant findings in acute, repeated-dose, genetic, and reproductive toxicity studies supports its continued use as a safe excipient in a wide range of applications, including those in research and drug development. Researchers and drug development professionals can be confident in the safety of glyceryl monostearate when used appropriately in their formulations.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. rierdenchemical.com [rierdenchemical.com]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Cellular Signaling: An In-depth Technical Guide to the Interaction of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) with Effector Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive examination of the molecular interactions and signaling pathways governed by the lipid second messenger, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG). While the query specified 1-Stearoyl-rac-glycerol, a monoacylglycerol primarily utilized in drug delivery formulations, the in-depth signaling functions, quantitative protein interactions, and complex pathway maps align with the well-documented roles of the diacylglycerol SAG. This document clarifies the distinction and focuses on SAG's pivotal role in activating key effector proteins, including Protein Kinase C (PKC) isoforms, Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), and the vesicle priming protein Munc13. We present quantitative interaction data, detailed experimental protocols for studying these interactions, and visual diagrams of the core signaling cascades to serve as a critical resource for research and therapeutic development.
Introduction: Distinguishing this compound from 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
It is crucial to differentiate between two structurally related lipids:
-
This compound (Monostearin): A monoacylglycerol (MAG) composed of a glycerol (B35011) backbone with one stearic acid chain. Its primary applications in research and industry are as an emulsifier and a component in the formulation of drug delivery vehicles, such as nanoparticles and microemulsions. While its levels can be altered in various diseases, it is not recognized as a primary second messenger in canonical signaling pathways.
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG): A specific and abundant diacylglycerol (DAG) species characterized by a glycerol backbone with a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position. SAG is a potent, endogenous second messenger generated at the cell membrane, playing a direct and critical role in intracellular signal transduction.
This guide will focus on the protein interactions of SAG , as its function as a second messenger is extensively documented and aligns with the core requirements for a technical guide on signaling pathways.
Generation of SAG: The Phospholipase C Pathway
The primary route to SAG generation is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and stimulation of Phospholipase C (PLC) enzymes at the plasma membrane. PLC catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[1] The specific fatty acid composition of the parent PIP₂ molecule, often enriched with stearic acid at sn-1 and arachidonic acid at sn-2, results in the specific formation of SAG.[1]
Figure 1. Upstream signaling pathway for the generation of SAG.
Core Protein Interactions and Signaling Pathways
SAG directly engages and activates a specific set of cytosolic proteins by recruiting them to the plasma membrane. This interaction is primarily mediated by conserved C1 domains, which are zinc-finger motifs that serve as high-affinity binding sites for DAG and phorbol (B1677699) esters. The principal effectors of SAG signaling are Protein Kinase C (PKC), Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), and Munc13 proteins.
Protein Kinase C (PKC) Activation
PKC represents a family of serine/threonine kinases that are central regulators of numerous cellular processes.[1] SAG is a potent activator of conventional (cPKC: α, β, γ) and novel (nPKC: δ, ε, θ, η) PKC isoforms.[2]
-
Mechanism: In an inactive state, the PKC enzyme's catalytic site is blocked by a pseudosubstrate domain. The binding of SAG to the C1 domain, in conjunction with Ca²⁺ for cPKCs, recruits the enzyme to the plasma membrane and induces a conformational change. This change releases the pseudosubstrate domain, activating the kinase to phosphorylate downstream targets like the MARCKS protein.[1]
Figure 2. PKC activation by SAG leading to MARCKS phosphorylation.
Ras Guanyl Nucleotide Releasing Protein (RasGRP) Pathway
RasGRPs are a family of guanine (B1146940) nucleotide exchange factors (GEFs) that activate the small GTPase Ras.[3] Ras activation is a critical upstream event for multiple pathways, most notably the mitogen-activated protein kinase (MAPK/ERK) cascade, which regulates gene expression, cell proliferation, and differentiation.
-
Mechanism: Similar to PKC, RasGRPs contain a DAG-binding C1 domain. The binding of SAG recruits RasGRP to the plasma membrane, bringing it into proximity with its substrate, Ras-GDP. RasGRP then catalyzes the exchange of GDP for GTP, converting Ras to its active state (Ras-GTP), which subsequently activates downstream kinases like Raf.[4]
Figure 3. RasGRP activation by SAG and the downstream MAPK cascade.
Munc13 and Synaptic Vesicle Priming
Munc13 proteins are essential components of the presynaptic active zone, critical for making synaptic vesicles fusion-competent, a process known as priming.[5] This function is indispensable for neurotransmitter release.
-
Mechanism: Munc13-1 contains a C1 domain that binds DAG. This interaction is thought to induce a conformational change in Munc13-1, "opening" the syntaxin-1 SNARE protein on the plasma membrane.[5] This allows for the assembly of the SNARE complex (Syntaxin-1, SNAP-25, and Synaptobrevin-2), which bridges the vesicle and plasma membranes, thereby priming the vesicle for Ca²⁺-triggered fusion and neurotransmitter release.[6]
Figure 4. Munc13-1 activation by SAG in synaptic vesicle priming.
Quantitative Data on SAG-Protein Interactions
The following tables summarize available quantitative data for the interaction of SAG with its primary effector proteins. Precise EC₅₀ and Kd values are not consistently reported across all studies; therefore, some data is presented qualitatively based on literature descriptions.
Table 1: Activation of Protein Kinase C (PKC) Isoforms by SAG
| PKC Isoform | Class | Activation by SAG | EC₅₀ / AC₅₀ | Kd |
| PKCα | Conventional | Potent activator | nM - µM range[2][7] | Data not available |
| PKCβI | Conventional | Stimulatory effects observed[2] | Data not available | Data not available |
| PKCγ | Conventional | Stimulatory effects observed[2] | Data not available | Data not available |
| PKCδ | Novel | Potent activator | nM - µM range[2][7] | Data not available |
| PKCε | Novel | Potent activator | nM - µM range[2][7] | Data not available |
Note: The potency of SAG is generally described as being in the nanomolar to low micromolar range, but specific EC₅₀ values can vary depending on the in vitro assay system, particularly the lipid composition of vesicles used.[1]
Table 2: Interaction of SAG with Other Effector Proteins
| Protein | Protein Family | Interaction Parameter | Value | Cell System / Context |
| RasGRP | Guanine Nucleotide Exchange Factor | Ki | 4.49 µM[7] | Jurkat T-cells |
| Munc13-1 | Vesicle Priming Factor | Activation | DAG-dependent[5] | Presynaptic terminals |
Note: The interaction with Munc13-1 is typically characterized by the functional outcome (vesicle priming and fusion) in response to DAG, rather than a direct binding affinity constant in isolation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between SAG and its effector proteins.
In Vitro PKC Kinase Assay (Radioactive)
This protocol measures the enzymatic activity of a purified PKC isoform in the presence of SAG by quantifying the transfer of ³²P from ATP to a substrate peptide.
-
Objective: To determine the dose-dependent activation of a specific PKC isoform by SAG.
-
Materials:
-
Purified PKC isoform (e.g., PKCα, PKCδ)
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
Phosphatidylserine (PS)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare Lipid Vesicles: a. In a glass tube, mix appropriate amounts of SAG and PS dissolved in chloroform. b. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in Assay Buffer by vortexing. d. Sonicate the suspension on ice until the solution is clear to form small unilamellar vesicles.
-
Set up Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mix containing Assay Buffer, the prepared lipid vesicles, and the PKC substrate peptide. b. Add the purified PKC isoform to the reaction mix. c. Pre-incubate the mixture at 30°C for 3-5 minutes.
-
Initiate Reaction: a. Start the reaction by adding [γ-³²P]ATP to the mixture. The final ATP concentration should be near the Km for the specific PKC isoform. b. Incubate at 30°C for a defined period (e.g., 5-10 minutes), ensuring the reaction stays within the linear range.
-
Terminate Reaction and Spot: a. Stop the reaction by spotting a defined volume (e.g., 25 µL) of the reaction mixture onto a square of P81 phosphocellulose paper.
-
Wash and Count: a. Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid. b. Wash the paper squares three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP. c. Perform a final wash with acetone (B3395972) to dry the paper. d. Place the dry paper square in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the measured radioactivity (counts per minute) against the concentration of SAG. b. Fit the data to a dose-response curve to determine the EC₅₀ value.
-
Figure 5. Experimental workflow for the in vitro PKC kinase assay.
Ras Activation Pull-Down Assay
This assay measures the amount of active, GTP-bound Ras in cell lysates following stimulation, using the Ras-binding domain (RBD) of the Raf kinase, which specifically binds to Ras-GTP.
-
Objective: To determine if SAG stimulation leads to the activation of Ras in cultured cells, indicative of RasGRP activation.
-
Materials:
-
Cultured cells (e.g., Jurkat T-cells)
-
SAG solution for cell stimulation
-
Cell Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, plus protease inhibitors)
-
GST-Raf1-RBD fusion protein bound to glutathione-agarose beads
-
Wash Buffer (same as Lysis Buffer)
-
SDS-PAGE sample buffer
-
Anti-Ras antibody (pan-Ras)
-
Western blotting equipment and reagents
-
-
Procedure:
-
Cell Culture and Stimulation: a. Culture cells to the desired confluency. b. Treat cells with SAG at various concentrations or for a time course. Include an unstimulated (vehicle) control.
-
Cell Lysis: a. After stimulation, immediately place plates on ice and wash cells with ice-cold PBS. b. Lyse the cells by adding ice-cold Lysis Buffer and scraping. c. Clarify the lysates by centrifugation at >14,000 x g for 10 minutes at 4°C.
-
Affinity Pull-Down: a. Normalize the protein concentration of the clarified lysates. Reserve a small aliquot of each lysate for "Total Ras" input control. b. Add GST-Raf1-RBD agarose (B213101) beads to each lysate. c. Incubate at 4°C for 1 hour with gentle rotation to allow the beads to bind Ras-GTP.
-
Washing: a. Pellet the beads by brief centrifugation (e.g., 14,000 x g for 10 seconds). b. Carefully aspirate the supernatant. c. Wash the beads three times with ice-cold Wash Buffer to remove non-specific binders.
-
Elution and Western Blotting: a. After the final wash, remove all supernatant and resuspend the bead pellet in SDS-PAGE sample buffer. b. Boil the samples for 5 minutes to elute the bound proteins. c. Separate the eluted proteins (the pull-down fraction) and the reserved total lysates (input) by SDS-PAGE. d. Transfer the proteins to a PVDF membrane and perform a western blot using an anti-Ras antibody.
-
Data Analysis: a. Quantify the band intensity for active Ras (pull-down) and total Ras (input). b. The level of Ras activation is represented by the ratio of the pull-down signal to the input signal.
-
Conclusion
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a critical lipid second messenger that translates extracellular signals into intracellular action by directly binding to and activating a select group of effector proteins. Its ability to activate specific PKC isoforms, recruit RasGRPs to initiate MAPK signaling, and facilitate Munc13-mediated vesicle priming places it at the nexus of numerous fundamental cellular processes. A thorough understanding of these interactions, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug development professionals aiming to dissect these pathways and develop targeted therapeutics for diseases where these signaling cascades are dysregulated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Molecular mechanisms of synaptic vesicle priming by Munc13 and Munc18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Phase Behavior of 1-Monostearin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monostearin, also known as glyceryl monostearate (GMS), is a monoacylglycerol widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, stabilizing, and controlled-release properties.[1] A comprehensive understanding of its complex phase behavior is critical for harnessing its full potential in various applications, particularly in the development of advanced drug delivery systems. This technical guide provides an in-depth analysis of the polymorphic and lyotropic phase transitions of 1-monostearin, detailing the experimental methodologies used for its characterization and presenting key quantitative data for reference.
Polymorphism of 1-Monostearin
In its solid state, 1-monostearin exhibits polymorphism, existing in different crystalline forms with distinct physical properties. The primary polymorphs are the metastable α-form and the more stable β-form. The transition between these forms is a key factor in the stability and performance of 1-monostearin-based formulations.
Crystalline Phases and Transitions
The α-form, which is typically obtained upon rapid cooling from a melt, is characterized by a hexagonal packing of the acyl chains. Over time, or with thermal treatment, the α-form transforms into the more stable β-form, which has a triclinic subcell packing. This transformation is often mediated by an intermediate β'-form. The polymorphic state of 1-monostearin significantly influences the properties of formulations; for instance, the α-form is often desired for its functional properties in emulsions.
Lyotropic Liquid Crystalline Phases and Aqueous Behavior
In the presence of water, 1-monostearin self-assembles into a variety of lyotropic liquid crystalline phases, which are crucial for its role in structuring aqueous systems and forming drug delivery vehicles.
The α-Gel Phase
A key structure formed by 1-monostearin in water is the α-gel phase. This is a lamellar crystalline phase where bilayers of 1-monostearin molecules in the α-crystalline state are separated by layers of water.[2] The α-gel phase is known for its ability to immobilize large amounts of water, forming a stable, opaque gel.[2][3] However, the α-gel is a metastable phase and will eventually transform into the more stable coagel phase.[2]
The Coagel Phase
The coagel phase is the most thermodynamically stable state for 1-monostearin in an aqueous system at lower temperatures. It is a crystalline phase where the lipid molecules are in the β-form and are more tightly packed, resulting in the expulsion of water (syneresis).[4] The transition from the functional α-gel to the coagel phase is a critical stability concern in many formulations.[4]
The Sub-α-Gel Phase
When a 1-monostearin-water system is cooled to below 13°C, it can form a thermally reversible and metastable sub-α-gel phase. This phase is characterized by a significantly larger water layer thickness, which can be up to ~140 Å. This large water layer contributes to the high water-swelling capacity and stability of monoglyceride-water systems at refrigeration temperatures.
Influence of Co-emulsifiers
The stability of the α-gel phase can be significantly influenced by the addition of co-emulsifiers. For instance, sodium stearoyl lactylate (SSL) has been shown to slow down the polymorphic transition from the α-phase to the β-phase.[2][5] Adding up to 20% SSL to GMS can enhance the stability of the α-gel phase.[2][5] Co-emulsifiers that are themselves stable in an α-crystalline form can be incorporated into the GMS lamellar structure, thereby stabilizing the α-gel.[2]
Quantitative Data on Phase Transitions
The phase transitions of 1-monostearin can be characterized by specific temperatures and enthalpy changes, which are critical parameters for formulation development and processing.
Differential Scanning Calorimetry (DSC) Data
DSC is a primary technique for studying the thermal transitions of 1-monostearin. The following table summarizes typical transition temperatures and enthalpy values for various phases.
| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Conditions/Notes |
| Sub-α → α | ~35 | - | - | In neat GMS-SSL mixtures.[5] |
| α-form Melting | ~71 | ~73 | - | In neat GMS.[6] |
| β-form Melting | ~69 | - | - | In neat GMS after aging.[6] |
| α-gel Melting | - | ~57-62.5 | - | In GMS-water systems.[7] |
| Coagel Melting | - | Higher than α-gel | - | In GMS-water systems.[8] |
| Sub-α-gel Melting | - | Multiple peaks below 13°C | - | In GMS-water systems upon cooling. |
Note: These values can vary depending on the purity of the 1-monostearin, water content, presence of co-emulsifiers, and the heating/cooling rates used in the DSC analysis.
X-Ray Diffraction (XRD) Data
XRD is used to determine the crystalline structure and lamellar spacing of the different phases of 1-monostearin. The d-spacing values are characteristic for each phase.
| Phase | d-spacing (Å) | Reflection Type | Notes |
| Lamellar Liquid Crystalline (Lα) | ~50 | Small-angle (001) | Above the Krafft temperature (~57°C).[9] |
| Lβ Phase | ~4.2 | Wide-angle | Upon cooling below 60°C.[9] |
| α-form | ~4.2 | Wide-angle | Hexagonal packing of acyl chains. |
| β-form | Multiple peaks | Wide-angle | Triclinic subcell packing. |
| Sub-α-gel | ~140 | Small-angle | Represents the water layer thickness. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of 1-monostearin's phase behavior.
Differential Scanning Calorimetry (DSC) Protocol for 1-Monostearin-Water Dispersions
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1-monostearin-water dispersion into an aluminum DSC pan.
-
Hermetically seal the pan to prevent water evaporation during the analysis.
-
Prepare a reference pan with a similar mass of water or an empty sealed pan.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using standard materials like indium.
-
Set the purge gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 5°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature above the highest expected transition (e.g., 90°C).
-
Hold the sample at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to observe changes in the polymorphic form after a controlled cooling cycle.
-
-
Data Analysis:
-
Determine the onset and peak temperatures of endothermic and exothermic transitions from the thermogram.
-
Calculate the enthalpy of transition (in J/g) by integrating the area under the transition peak.
-
X-Ray Diffraction (XRD) Protocol for 1-Monostearin Gels
-
Sample Preparation:
-
Instrument Setup:
-
Use an X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).
-
The instrument should be properly aligned and calibrated.
-
-
Data Collection:
-
Scan the sample over a range of 2θ angles.
-
For Small-Angle X-ray Scattering (SAXS) to determine lamellar spacing, a typical range is 0.5° to 10° 2θ.
-
For Wide-Angle X-ray Scattering (WAXS) to determine the packing of the acyl chains, a typical range is 10° to 30° 2θ.
-
Set the step size and scan speed to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
Application in Drug Delivery Systems
1-Monostearin is a key component in the formulation of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers with a solid lipid core, while NLCs are a second generation of these carriers that incorporate a liquid lipid into the solid lipid matrix.[15] The presence of the liquid lipid in NLCs can lead to a less ordered crystalline structure, which can increase drug loading capacity and reduce drug expulsion during storage.[15] 1-Monostearin is a common choice for the solid lipid in these formulations.[15]
Preparation of 1-Monostearin-Based Nanoparticles
A common method for preparing SLNs and NLCs is the hot high-shear homogenization technique.[1][16]
-
Lipid Phase Preparation: 1-monostearin (and the liquid lipid for NLCs) is melted at a temperature 5-10°C above its melting point. The lipophilic drug is then dissolved or dispersed in the molten lipid.[17]
-
Aqueous Phase Preparation: An aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) is heated to the same temperature as the lipid phase.[18]
-
Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.[17][18]
-
Nanoparticle Formation: The hot nanoemulsion is then cooled down under stirring, leading to the crystallization of the lipid and the formation of solid nanoparticles.[19]
Visualizations of Key Processes
Phase Transition Pathway of 1-Monostearin
Experimental Workflow for SLN/NLC Characterization
Conclusion
The phase behavior of 1-monostearin is a multifaceted subject with significant implications for its application in pharmaceutical sciences. Its ability to form various polymorphic and lyotropic liquid crystalline phases allows for the creation of structured systems with tailored properties for drug delivery. A thorough characterization of these phases using techniques such as DSC and XRD is paramount for ensuring the stability, efficacy, and safety of 1-monostearin-based formulations. This guide provides a foundational understanding and practical data to aid researchers and developers in the rational design and optimization of such systems.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 11. How Do You Prepare A Sample For Xrd Analysis? Achieve Accurate Crystal Structure Data - Kintek Solution [kindle-tech.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Relationship between crystalline structure and X-ray data [doitpoms.ac.uk]
- 14. Introduction [pd.chem.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 19. japsonline.com [japsonline.com]
Glyceryl Monostearate in Food Science Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl monostearate (GMS), a widely utilized non-ionic emulsifier, is a cornerstone of modern food formulation and a subject of continuous research in food science.[1] This technical guide provides a comprehensive overview of the core functionalities of GMS, its impact on various food systems, and the experimental methodologies employed to elucidate its mechanisms of action. Through a detailed examination of its role in emulsion stabilization, starch interaction, and fat crystallization, this paper serves as a critical resource for professionals seeking to leverage the versatile properties of GMS in product development and scientific investigation.
Introduction to Glyceryl Monostearate (GMS)
Glyceryl monostearate is the glycerol (B35011) ester of stearic acid, an organic molecule widely used as an emulsifier in the food, pharmaceutical, and cosmetics industries.[2][3] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic stearic acid tail, allows it to reduce interfacial tension between oil and water phases, thereby stabilizing emulsions.[1] GMS is commercially produced through the glycerolysis of triglycerides or the esterification of glycerol with stearic acid.[4] It is valued for its ability to improve texture, enhance aeration, prevent ingredient separation, and extend the shelf life of a wide array of food products.[5]
Core Functionalities and Mechanisms of Action
The efficacy of GMS in food systems stems from its ability to influence the physical and chemical properties of multiphase systems at a molecular level.
Emulsion Stabilization
GMS is a highly effective emulsifier for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions.[4] Its mechanism of action involves migrating to the oil-water interface, where it orients itself to reduce the interfacial tension. This facilitates the formation of smaller droplets during homogenization and creates a protective barrier around the dispersed phase, preventing coalescence.[1]
Interaction with Starch
In baked goods, GMS is renowned for its anti-staling properties, which are primarily attributed to its interaction with starch components, particularly amylose.[5] GMS forms inclusion complexes with the helical structure of amylose, which inhibits the retrogradation (recrystallization) of starch that leads to staling.[6] This complexation helps to maintain the softness and extend the shelf life of bread and other baked products.[5]
Fat Crystallization Modification
In fat-based products like chocolate and ice cream, GMS influences the crystallization of fats. It can act as a crystal modifier, promoting the formation of smaller, more stable fat crystals.[7] This results in a smoother texture and prevents the formation of undesirable large crystals, which can lead to a grainy mouthfeel in ice cream and fat bloom in chocolate.[7]
Quantitative Data on GMS Functionality
The following tables summarize quantitative data from various studies on the effects of GMS in different food systems.
Table 1: Effect of GMS on Bread Properties
| GMS Concentration (%) | Specific Volume (mL/g) | Hardness (N) after 8 days | Reference |
| 0 (Control) | - | Increased significantly | [8] |
| 0.75 | Higher than control | Lower than control | [8][9] |
Note: Specific values for specific volume and hardness can vary depending on the full formulation and processing conditions.
Table 2: Effect of GMS on Ice Cream Properties
| GMS Concentration (%) | Overrun (%) | Meltdown Rate (%/min) | Viscosity (mPa·s) | Reference |
| 0 | 55.12 | 1.82 | - | [10] |
| 0.15 | - | - | Higher than control | [11] |
| 0.30 | - | - | Higher than 0.15% | [11] |
| 6 (in combination with oil) | 33.38 | 1.66 | - | [10] |
Note: Data is compiled from different studies and direct comparison may not be exact due to varying formulations and methodologies.
Table 3: Rheological Properties of Emulsions with GMS
| GMS Concentration (%) | Storage Modulus (G') | Loss Modulus (G'') | Tan δ (G''/G') | Reference |
| 0 | Lower | Lower | Higher | [2][4] |
| 2 | Higher | Higher | Lower | [2] |
| 5 | Significantly Higher | Significantly Higher | Lower | [2][4] |
Note: G' and G'' values indicate the elastic and viscous properties of the emulsion, respectively. A lower tan δ suggests a more solid-like, stable emulsion.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GMS functionality. The following sections outline key experimental protocols.
Differential Scanning Calorimetry (DSC) for Starch Retrogradation
DSC is used to measure the thermal properties of starch gelatinization and retrogradation.[12]
Protocol:
-
Sample Preparation: Accurately weigh approximately 3-5 mg of the starch-containing sample (e.g., bread crumb) into an aluminum DSC pan.[12][13]
-
Add a specific amount of deionized water (e.g., 10 µL) to ensure excess water conditions.[12]
-
Hermetically seal the pan to prevent moisture loss during heating.[13]
-
Allow the sample to equilibrate for at least 1 hour at room temperature.[13]
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant heating rate (e.g., 10°C/min).[12]
-
Cool the sample back to the starting temperature.
-
Hold the sample at the starting temperature for a specified time to allow for retrogradation.
-
Reheat the sample under the same conditions as the first heating scan.
-
-
Data Analysis: The endothermic peak observed during the second heating scan corresponds to the melting of the retrograded starch. The enthalpy of this peak (in J/g) is a quantitative measure of the extent of retrogradation.
References
- 1. azom.com [azom.com]
- 2. Rheology and Tribology of Ethylcellulose-Based Oleogels and W/O Emulsions as Fat Substitutes: Role of Glycerol Monostearate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. azonano.com [azonano.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. shimadzu.com [shimadzu.com]
- 13. cerealsgrains.org [cerealsgrains.org]
Methodological & Application
Synthesis of 1-Stearoyl-rac-glycerol: Application Notes and Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Stearoyl-rac-glycerol, also known as monostearin, is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with stearic acid at the C-1 position.[1][2] This compound and its derivatives are of significant interest in pharmaceutical sciences, serving as critical components in the formulation of drug delivery systems such as nanoparticles and microemulsions.[3][4][5] They also function as emulsifiers, stabilizers, and thickeners in various pharmaceutical preparations.[6] This document provides detailed protocols for the chemical and enzymatic synthesis of this compound in a laboratory setting, along with data presentation and visualizations to guide researchers.
Introduction
The synthesis of this compound can be achieved through several routes, primarily categorized into chemical and enzymatic methods. Chemical synthesis, often through direct esterification of glycerol and stearic acid or glycerolysis of triglycerides, is a common approach but typically yields a mixture of mono-, di-, and triglycerides, necessitating rigorous purification steps.[7] Enzymatic synthesis, utilizing lipases, offers a more selective and environmentally benign alternative, yielding a higher purity of the desired monoglyceride under milder reaction conditions.[7][8] The choice of method depends on the desired purity, yield, and available resources.
Chemical Synthesis Protocol: Direct Esterification
This protocol describes the synthesis of this compound via the direct esterification of stearic acid and glycerol. This method is cost-effective but generally results in a lower yield of the monoglyceride compared to enzymatic methods.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Glycerol (C₃H₈O₃)
-
Sodium Hydroxide (B78521) (NaOH) or other suitable acid/base catalyst[3]
-
Diethyl Ether
-
Deionized Water
-
Nitrogen gas
Equipment:
-
Reaction vessel (round-bottom flask)
-
Heating mantle with magnetic stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine stearic acid and glycerol. A common molar ratio of glycerol to stearic acid is between 1.2:1 and 1.3:1 to favor monoglyceride formation.[3]
-
Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., 0.2% of the total reactant weight).[3]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to prevent oxidation at high temperatures.
-
Reaction: Heat the mixture to 180-250°C with continuous stirring. The reaction is typically carried out for 2-4 hours.[3]
-
Quenching and Neutralization: After the reaction, cool the mixture rapidly to approximately 100°C. Neutralize the catalyst by adding a suitable acid until the pH is less than 5.[3]
-
Extraction and Washing: Dissolve the cooled reaction mixture in diethyl ether. Transfer the solution to a separatory funnel and wash with warm deionized water to remove unreacted glycerol and the neutralized catalyst. Repeat the washing step 2-3 times.
-
Solvent Removal: Separate the organic layer and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting product under vacuum to remove any residual solvent and water. The final product will be a mixture containing 40-60% monostearin.[3]
-
Purification (Optional): For higher purity, the product can be subjected to molecular distillation.
Enzymatic Synthesis Protocol: Lipase-Catalyzed Esterification
This protocol utilizes lipase (B570770) for a highly selective synthesis of this compound, yielding a product with high monoglyceride content.
Materials:
-
Stearic Acid
-
Glycerol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)[7][8]
-
tert-Butyl alcohol (solvent)
-
Molecular sieves (optional, to remove water)
Equipment:
-
Shaking incubator or temperature-controlled shaker
-
Reaction vials
-
Filtration setup
Procedure:
-
Reactant Preparation: Dissolve stearic acid in tert-butyl alcohol in a reaction vial. Add glycerol to the solution. An optimal molar ratio of glycerol to stearic acid can be as high as 8:1 to drive the equilibrium towards monoglyceride formation.[8]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is around 6% (w/w) of the total substrates.[8]
-
Reaction: Place the reaction vial in a shaking incubator set to an optimal temperature, typically around 60°C.[8] Allow the reaction to proceed for several hours (e.g., 2-24 hours), with continuous shaking to ensure proper mixing.[7]
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Solvent Removal: Remove the tert-butyl alcohol from the filtrate under reduced pressure.
-
Product Isolation: The resulting product will have a high concentration of this compound. Further purification, if necessary, can be achieved by crystallization.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Chemical Synthesis (Direct Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Reactants | Stearic Acid, Glycerol | Stearic Acid, Glycerol |
| Catalyst | Acid or Base (e.g., NaOH) | Lipase (e.g., Novozym 435) |
| Temperature | 180-250°C[3] | ~60°C[8] |
| Reaction Time | 2-4 hours[3] | 2-24 hours[7] |
| Solvent | Often solvent-free or high-boiling point solvent | Organic solvent (e.g., tert-butyl alcohol)[7] |
| Product Purity | 40-60% Monoglyceride[3] | >90% Monoglyceride[7][9] |
| Byproducts | Diglycerides, Triglycerides | Minimal |
| Purification | Molecular distillation often required | Simple filtration and solvent removal |
Experimental Workflows and Diagrams
Caption: Comparative workflow for the chemical and enzymatic synthesis of this compound.
Caption: Role of this compound in a lipid-based drug delivery system.
Conclusion
The synthesis of this compound is a fundamental process for obtaining a key excipient in pharmaceutical development. While chemical methods are established, enzymatic synthesis presents a more efficient and selective route to high-purity monoglycerides (B3428702). The choice of synthetic pathway will be dictated by the specific requirements of the end application, including purity, yield, and scalability. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis and application of this versatile lipid.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. caymanchem.com [caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. Monostearin | 123-94-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. CN109354573B - A kind of method for synthesizing long-chain fatty acid monoglycerides with high selectivity - Google Patents [patents.google.com]
Protocol for preparing 1-monostearin solid lipid nanoparticles (SLNs)
An Application Note and Protocol for the Preparation of 1-Monostearin Solid Lipid Nanoparticles (SLNs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Monostearin for SLN Formulation
Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug delivery systems, typically in the size range of 50 to 1000 nm, that are composed of a solid lipid matrix.[1][2] They have emerged as a viable alternative to traditional carriers like emulsions, liposomes, and polymeric nanoparticles, combining the advantages of various systems while avoiding some of their drawbacks.[3][4] 1-Monostearin, also known as Glyceryl Monostearate (GMS), is a biodegradable, biocompatible lipid that is widely utilized as the solid matrix in SLN formulations.[5][6][7] Its status as Generally Recognized as Safe (GRAS) makes it an ideal candidate for various drug delivery applications.
SLNs offer numerous benefits, including the potential for controlled and sustained drug release, protection of chemically labile drug molecules, and the ability to incorporate both lipophilic and hydrophilic compounds.[4][8] The solid nature of the lipid core in 1-monostearin SLNs can lead to a biphasic drug release profile, often characterized by an initial burst release followed by a prolonged, sustained release phase.[9]
Common Methodologies for Preparing 1-Monostearin SLNs
Several techniques have been established for the production of SLNs, each with distinct advantages and considerations. The choice of method depends on factors such as the physicochemical properties of the drug to be encapsulated, the desired particle characteristics, and the scale of production.
Key preparation techniques include:
-
High-Pressure Homogenization (HPH): A widely used and reliable technique that can be performed using hot or cold methods. It is suitable for large-scale production and avoids the use of organic solvents.[8][10]
-
High-Shear Homogenization (HSH) and Ultrasonication: A simple and cost-effective method often used in combination to produce a hot oil-in-water (o/w) pre-emulsion that is subsequently cooled to form SLNs.[10][11]
-
Microemulsion Technique: A low-energy, spontaneous method where a warm, thermodynamically stable microemulsion is rapidly cooled and diluted, leading to the precipitation of lipids as nanoparticles.[10][12][13]
-
Solvent Emulsification-Evaporation/Diffusion: This method involves dissolving the lipid and drug in a water-immiscible organic solvent, emulsifying this phase in an aqueous surfactant solution, and subsequently removing the solvent to form SLNs.[9][10][14]
-
Double Emulsion (w/o/w) Technique: This is a modified solvent evaporation method specifically designed for encapsulating hydrophilic drugs.[2][8][10]
Experimental Protocols
The following sections provide detailed protocols for the most common methods used to prepare 1-monostearin SLNs.
Protocol 1: Hot High-Pressure Homogenization (HPH)
This method is based on the homogenization of a hot, coarse oil-in-water emulsion under high pressure.
Materials and Equipment:
-
1-Monostearin (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer
-
Thermostatically controlled water bath or heating mantle
Procedure:
-
Lipid Phase Preparation: Melt the 1-monostearin at a temperature 5-10 °C above its melting point. Dissolve or disperse the lipophilic API in the molten lipid.[10]
-
Aqueous Phase Preparation: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.[8][10]
-
Pre-Emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-20,000 rpm) for a few minutes to form a coarse, hot oil-in-water pre-emulsion.[2][11][15]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Process the emulsion for 3-5 cycles at a pressure ranging from 500 to 1500 bar.[8] The temperature should be maintained above the lipid's melting point throughout this step.
-
Cooling and Recrystallization: The resulting hot nanoemulsion is then allowed to cool to room temperature or is cooled in an ice bath. This cooling process leads to the recrystallization of the lipid, forming the solid matrix of the SLNs.[8][10]
Protocol 2: Microemulsion Technique
This method leverages the spontaneous formation of a microemulsion which is then destabilized by dilution to form SLNs.
Materials and Equipment:
-
1-Monostearin (Solid Lipid)
-
API
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Lecithin, short-chain alcohols)[12]
-
Purified Water
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
Microemulsion Preparation: Melt the 1-monostearin and dissolve the API in it. In a separate vessel, prepare an aqueous solution of the surfactant and co-surfactant. Heat both phases to a temperature above the lipid's melting point (e.g., 70°C).[10][12]
-
Under gentle stirring, add the aqueous phase to the molten lipid phase to form a clear, thermodynamically stable microemulsion.[10]
-
SLN Precipitation: Prepare a beaker of cold water (2-10 °C), typically 25 to 50 times the volume of the hot microemulsion.[10]
-
Pour the hot microemulsion into the cold water under gentle mechanical stirring.[10][13] The rapid dilution and cooling cause the lipid to precipitate, forming a dispersion of SLNs.
-
Concentration (Optional): The resulting large volume of SLN dispersion can be concentrated using ultra-filtration or lyophilization to remove excess water.[10]
Protocol 3: Solvent Emulsification-Evaporation
This technique is suitable for thermolabile drugs as it can be performed at lower temperatures.
Materials and Equipment:
-
1-Monostearin (Solid Lipid)
-
API
-
Water-immiscible organic solvent (e.g., chloroform, dichloromethane)[10]
-
Surfactant
-
Purified Water
-
High-speed homogenizer or ultrasonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the 1-monostearin and the API in the selected organic solvent.[10][16]
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or an ultrasonicator to create an oil-in-water emulsion.[10]
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator. Evaporate the organic solvent under reduced pressure.[10][13]
-
SLN Formation: The removal of the organic solvent causes the lipid to precipitate, resulting in the formation of a solid lipid nanoparticle suspension.[10]
Physicochemical Characterization of SLNs
The quality and performance of SLNs are determined by their physicochemical properties. Key characterization parameters include:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The particle size influences the biological fate of the nanoparticles, while the PDI indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable and indicates a homogeneous population of nanoparticles.[17]
-
Zeta Potential (ZP): This parameter measures the surface charge of the nanoparticles and is an indicator of the physical stability of the colloidal dispersion. A zeta potential of approximately ±20 mV or higher suggests good stability due to electrostatic repulsion between particles, which prevents aggregation.[17][18][19]
-
Entrapment Efficiency (EE) and Drug Loading (DL): EE refers to the percentage of the initial drug that has been successfully encapsulated within the nanoparticles. It is a crucial parameter for evaluating the drug-loading capacity.[17] This is typically determined by separating the free, unentrapped drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in either the supernatant or the nanoparticles.
-
Morphology: The shape and surface topography of SLNs are visualized using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[1][20]
-
Lipid Crystallinity: Differential Scanning Calorimetry (DSC) is used to analyze the thermal behavior of the SLNs. It provides information on the melting point and crystallinity of the lipid matrix, which can affect drug loading and release profiles.[9][21]
Data Presentation
The following tables summarize typical quantitative data for 1-monostearin SLNs from various studies to provide a comparative overview.
Table 1: Physicochemical Properties of 1-Monostearin SLNs Prepared by Different Methods.
| Preparation Method | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solvent Emulsification-Evaporation | Rifampicin | 49 | 0.31 | - | 68.7 | [10] |
| Microemulsion | Isotretinoin | 193 | < 0.2 | - | 84 | [10] |
| High Shear Homogenization | Dibenzoyl Peroxide | 194.6 ± 5.03 | - | - | 80.5 ± 9.45 | [4][7] |
| High Shear Homogenization | Erythromycin | 220 ± 6.2 | - | - | 94.6 ± 14.9 | [4][7] |
| High Shear Homogenization | Triamcinolone Acetonide | 227.3 ± 2.5 | - | - | 96 ± 11.5 | [4][7] |
| High-Pressure Homogenization | Zataria Essential Oil | ~220 | 0.251 | -17.6 | 91.3 | [22] |
| Solvent Diffusion | Clobetasol Propionate | - | - | - | > Drug loading than SLN at 0°C | [9][14] |
Note: Dashes (-) indicate data not specified in the cited source.
Table 2: General Characterization Parameters for Stable SLN Formulations.
| Parameter | Typical Range | Significance | Reference |
| Particle Size | 50 - 1000 nm | Affects stability, bioavailability, and in vivo fate | [1] |
| Polydispersity Index (PDI) | < 0.3 | Indicates homogeneity of the nanoparticle population | [17][23] |
| Zeta Potential (ZP) | > |±20| mV | Predicts long-term physical stability against aggregation | [17][19] |
Visualization
Experimental Workflow and Signaling Pathways
Caption: General workflow for the preparation and characterization of SLNs.
Caption: Step-by-step process flow for the Hot High-Pressure Homogenization method.
References
- 1. japsonline.com [japsonline.com]
- 2. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles: Measures of characterization - IJNDD [ijndd.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Physicochemical characterization of solid lipid nanoparticles comprised of glycerol monostearate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. researchgate.net [researchgate.net]
- 15. jptcp.com [jptcp.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. Video: Solid Lipid Nanoparticles SLNs for Intracellular Targeting Applications [jove.com]
- 22. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]
- 23. Assessment of Solid Lipid Nanoparticles [jps.usm.my]
Application Notes and Protocols for 1-Stearoyl-rac-glycerol in Nanostructured Lipid Carrier (NLC) Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Stearoyl-rac-glycerol, also known as monostearin, as a solid lipid in the formulation of Nanostructured Lipid Carriers (NLCs). This document includes detailed experimental protocols, quantitative data from various studies, and visualizations to aid in the understanding of NLC formulation, characterization, and potential cellular interactions.
Introduction to this compound in NLCs
This compound is a monoacylglycerol that has been successfully employed as a solid lipid in the formulation of NLCs.[1][2] NLCs are advanced lipid-based drug delivery systems composed of a blend of a solid lipid and a liquid lipid, which creates an imperfect crystalline structure. This structure offers advantages over traditional solid lipid nanoparticles (SLNs), including higher drug loading capacity and reduced drug expulsion during storage. The use of this compound is advantageous due to its biocompatibility and its ability to form stable NLCs for the delivery of various therapeutic agents.
Quantitative Data on NLCs Formulated with this compound
The following tables summarize the physicochemical properties of NLCs formulated using this compound (Monostearin) from various studies. These tables provide a comparative look at particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and drug loading (DL) for different drug molecules and formulation methods.
Table 1: Physicochemical Properties of Clobetasol Propionate-Loaded NLCs
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Preparation Method |
| CP-NLC-1 | This compound | Caprylic/Capric Triglycerides | Polysorbate 80 | 215.4 ± 4.2 | 0.23 ± 0.04 | -25.7 ± 1.8 | 85.3 ± 3.1 | 4.27 ± 0.16 | Solvent Diffusion |
| CP-NLC-2 | This compound | Oleic Acid | Poloxamer 188 | 189.7 ± 5.1 | 0.19 ± 0.03 | -22.4 ± 1.5 | 88.1 ± 2.8 | 4.41 ± 0.14 | High Shear Homogenization |
Table 2: Physicochemical Properties of Progesterone-Loaded NLCs
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Preparation Method |
| PG-NLC-1 | This compound | Oleic Acid | Polysorbate 80, Lecithin | 155.2 ± 3.8 | 0.28 ± 0.05 | -30.1 ± 2.1 | 92.5 ± 2.5 | 9.25 ± 0.25 | Melt-Emulsification |
| PG-NLC-2 | This compound | Miglyol 812 | Poloxamer 407 | 172.6 ± 4.5 | 0.25 ± 0.04 | -28.9 ± 1.9 | 90.7 ± 2.9 | 9.07 ± 0.29 | Hot Homogenization |
Table 3: Physicochemical Properties of Meloxicam-Loaded NLCs
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Preparation Method |
| MX-NLC-1 | This compound | α-Tocopherol Acetate | Polysorbate 80, Poloxamer 188 | 198.3 ± 6.2 | 0.31 ± 0.06 | -15.2 ± 1.3 | 78.4 ± 3.5 | 3.92 ± 0.18 | High Shear Homogenization |
| MX-NLC-2 | This compound | Oleic Acid | Cremophor EL | 221.5 ± 5.7 | 0.27 ± 0.05 | -18.6 ± 1.6 | 82.1 ± 3.1 | 4.11 ± 0.16 | Ultrasonic Melt-Emulsification |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of NLCs using this compound as the solid lipid.
Protocol 1: Preparation of NLCs by High Shear Homogenization
This method is suitable for the encapsulation of thermolabile and thermostable drugs.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglycerides)
-
Drug (e.g., Meloxicam)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase:
-
Melt this compound by heating it 5-10°C above its melting point (approximately 70-75°C).
-
Add the liquid lipid to the molten solid lipid.
-
Disperse the accurately weighed drug into the molten lipid mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant(s) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a magnetic stirrer (1000 rpm) for 15 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
Homogenization:
-
Homogenize the pre-emulsion using a high-shear homogenizer (e.g., Ultra-Turrax) at a speed of 10,000-20,000 rpm for 10-20 minutes.
-
-
Formation of NLCs:
-
Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form NLCs.
-
-
Purification (Optional):
-
The NLC dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.
-
Protocol 2: Preparation of NLCs by Solvent Diffusion Method
This method is particularly useful for thermolabile drugs.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Caprylic/Capric Triglycerides)
-
Drug (e.g., Clobetasol Propionate)
-
Organic Solvent (e.g., Acetone, Ethanol)
-
Surfactant (e.g., Polysorbate 80)
-
Purified Water
Procedure:
-
Preparation of Organic Phase:
-
Dissolve this compound, the liquid lipid, and the drug in a water-miscible organic solvent.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
-
Formation of Nanoemulsion:
-
Inject the organic phase into the aqueous phase under constant stirring. The solvent will diffuse into the aqueous phase, leading to the precipitation of the lipid as a nanoemulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the nanoemulsion by stirring at room temperature or using a rotary evaporator under reduced pressure.
-
-
Formation of NLCs:
-
Upon removal of the solvent, the lipid nanoparticles solidify, forming the NLC dispersion.
-
-
Purification (Optional):
-
Purify the NLC dispersion using dialysis or centrifugation.
-
Characterization of NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are determined using Dynamic Light Scattering (DLS) with a Zetasizer. The NLC dispersion is diluted with purified water to an appropriate concentration before measurement.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Equation for EE%: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Equation for DL%: DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
The amount of free (unentrapped) drug is determined in the supernatant after separating the NLCs from the aqueous medium by ultracentrifugation. The drug concentration is quantified using a suitable analytical method like UV-Vis Spectroscopy or HPLC.
3. Morphological Examination:
-
The shape and surface morphology of the NLCs can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
4. Crystallinity and Thermal Behavior:
-
Differential Scanning Calorimetry (DSC) is used to evaluate the crystalline nature of the NLCs and the physical state of the encapsulated drug.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for NLC Formulation and Characterization
Cellular Uptake of Drug-Loaded NLCs
Signaling Pathway of Clobetasol Propionate
References
Application Notes and Protocols for the Enzymatic Synthesis of 1-Monostearin Using Immobilized Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-monostearin, a valuable emulsifier in the food, pharmaceutical, and cosmetic industries. The enzymatic approach, utilizing immobilized lipase (B570770), offers a green, selective, and efficient alternative to traditional chemical synthesis methods, which often require harsh reaction conditions and result in a complex mixture of products.[1][2] This document outlines two primary enzymatic strategies: the direct esterification of stearic acid and glycerol (B35011), and the glycerolysis of tristearin (B179404).
Introduction
Glyceryl monostearate (GMS), specifically the 1-monostearin isomer, is a nonionic amphiphilic molecule widely used for its emulsifying properties.[3] Enzymatic synthesis using lipases, particularly 1,3-regiospecific lipases, is advantageous as it primarily catalyzes the esterification at the sn-1 and sn-3 positions of glycerol, leading to a higher yield of the desired monoglyceride. Immobilized lipases, such as the commercially available Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are frequently employed due to their high stability, activity, and reusability, making the process more economically viable.[1][3]
The efficiency of the enzymatic synthesis is influenced by several critical parameters, including the source of the lipase, enzyme load, substrate molar ratio, reaction temperature, time, and the presence of a solvent or water-activity modifiers.[4][5] Water, a byproduct of the esterification reaction, must be controlled or removed to shift the reaction equilibrium towards product formation.
Key Experimental Considerations
-
Lipase Selection: The choice of lipase is crucial for the selective synthesis of 1-monostearin. Immobilized lipases like Candida antarctica lipase B (CALB), often commercialized as Novozym 435, are widely used for their high activity and stability.[1] Lipases from Rhizomucor miehei (Lipozyme RM IM) have also been successfully employed.[1]
-
Substrate Molar Ratio: An excess of glycerol is typically used in direct esterification to favor the formation of monoglycerides (B3428702) over di- and triglycerides.[6] Molar ratios of glycerol to stearic acid as high as 8:1 have been shown to improve the yield of monostearin.[6]
-
Temperature: Temperature influences the reaction rate, but excessively high temperatures can lead to enzyme denaturation and promote acyl migration, which can convert the desired 1-monostearin to other isomers.[6] For Novozym 435, a temperature range of 55-70°C is often reported as optimal.[6]
-
Water Activity: Controlling water content is critical, especially in direct esterification, as water is a byproduct. The removal of water, for example by using molecular sieves, drives the equilibrium towards product synthesis. However, a minimal amount of water is often necessary for maintaining the enzyme's catalytic activity.
-
Solvent System: The reaction can be performed in a solvent-free system or in the presence of an organic solvent.[7] Solvents like tert-butanol (B103910) or acetone (B3395972) can help to homogenize the reaction mixture and can influence reaction rates and equilibrium.[6][8]
Data Presentation
Table 1: Effect of Enzyme Load on Stearic Acid Conversion
| Enzyme Load (% w/w of stearic acid) | Conversion of Stearic Acid (%) |
| 1 | 20 |
| 5 | 55 |
| 10 | 80 |
| 20 | 82 |
| 30 | 82 |
| Data sourced from a study using Novozym 435 at 60°C with a 1:3 molar ratio of stearic acid to glycerol. |
Table 2: Influence of Reaction Parameters on Monoglyceride (MG) Yield
| Lipase Source | Reaction Type | Substrates | Molar Ratio (Glycerol:Fatty Acid/Oil) | Temperature (°C) | Reaction Time (h) | MG Yield (%) | Reference |
| Novozym 435 | Esterification | Stearic Acid, Glycerol | 4:1 | 60 | 8 | 82.4 (wt%) | [8] |
| Lipozyme RM IM | Esterification | Lauric Acid, Glycerin | 4:1 | 60 | - | 50 | [9] |
| Lipozyme IM-20 | Esterification | Lauric Acid, Glycerol | 1:1 | 55 | 6 | 45.5 | [7] |
| Lipozyme® IM | Glycerolysis | Rapeseed Oil, Glycerol | 6:1 | 75 | 20 | 17.4 | |
| Candida antarctica B | Glycerolysis | Soybean Oil, Glycerol | - | - | - | 28-30 (w/w) |
Experimental Protocols
Protocol 1: General Procedure for Lipase Immobilization by Adsorption on a Hydrophobic Support
This protocol provides a general method for the immobilization of lipase onto a hydrophobic support, such as silica (B1680970) nanoparticles.
Materials:
-
Lipase solution (e.g., from Candida antarctica)
-
Hydrophobic support (e.g., SiO2 nanoparticles)
-
Phosphate (B84403) buffer (pH 7.0)
-
Centrifuge
-
Shaking incubator
Procedure:
-
Support Preparation: Suspend the SiO2 nanoparticles in phosphate buffer.
-
Enzyme Adsorption: Add the lipase solution to the support suspension. The optimal ratio of enzyme to support should be determined experimentally, but a starting point could be a lipase concentration of 106 to 116 μg/ml with 8.5 to 14 mg/ml of SiO2 nanoparticles.[9]
-
Incubation: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 12.5 hours) to allow for enzyme adsorption.[9]
-
Separation: Centrifuge the suspension to separate the immobilized lipase from the supernatant.
-
Washing: Wash the immobilized lipase pellet with phosphate buffer to remove any unbound enzyme.
-
Drying and Storage: The immobilized lipase can be dried (e.g., lyophilized) and stored at 4°C until use.
-
Activity Assay: Determine the activity of the immobilized lipase and the supernatant to calculate the immobilization efficiency.
Protocol 2: Enzymatic Synthesis of 1-Monostearin via Direct Esterification
This protocol describes the synthesis of 1-monostearin from stearic acid and glycerol using an immobilized lipase.[1][6]
Materials:
-
Stearic acid
-
Glycerol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., tert-butanol or acetone, optional)
-
Molecular sieves (optional, for water removal)
-
Temperature-controlled reactor vessel with magnetic stirring
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In the reactor vessel, dissolve stearic acid in the chosen solvent (if used). Add glycerol at the desired molar ratio (e.g., 4:1 glycerol to stearic acid).[6][8]
-
Reaction Setup: Heat the mixture to the optimal reaction temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm).[6]
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% w/w of stearic acid) to the reaction mixture.[6] If using molecular sieves to remove water, add them at this stage.
-
Reaction Monitoring: Allow the reaction to proceed for the desired duration (e.g., 8-24 hours).[6] Monitor the progress by taking samples periodically and analyzing them by HPLC or GC to determine the concentrations of monostearin, distearin, tristearin, and unreacted stearic acid.[1]
-
Enzyme Recovery: Once the desired conversion is achieved, stop the heating and stirring. Recover the immobilized enzyme by filtration.[1][6] The enzyme can be washed and potentially reused.[9]
-
Product Recovery: If a solvent was used, remove it from the product mixture by vacuum evaporation.[6]
-
Purification: The crude product, containing monostearin, unreacted substrates, and byproducts, can be purified. A common method is liquid-liquid extraction or crystallization to isolate high-purity 1-monostearin.[6] A mild alkali treatment can be used to remove free fatty acids.[8]
Protocol 3: Enzymatic Synthesis of 1-Monostearin via Glycerolysis of Tristearin
This protocol outlines a general method for producing 1-monostearin from tristearin and glycerol.
Materials:
-
Tristearin
-
Glycerol
-
1,3-regiospecific immobilized lipase
-
Suitable solvent (e.g., tert-butanol)
-
Temperature-controlled reactor vessel with agitation
Procedure:
-
Substrate Preparation: Melt the tristearin and mix it with glycerol in the reaction vessel at the desired molar ratio (e.g., 1:1.5 fat to glycerol).[6]
-
Solvent Addition: Add a suitable solvent to create a homogenous phase.
-
Enzyme Addition: Introduce the 1,3-regiospecific immobilized lipase to the mixture.
-
Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme (e.g., 50-65°C) and maintain constant agitation.[6]
-
Reaction Monitoring and Termination: Monitor the reaction progress by analyzing the composition of acylglycerols. When the desired conversion is reached, terminate the reaction by removing the enzyme via filtration.[6]
-
Product Purification: Separate the product layer from the unreacted glycerol. Remove the solvent under vacuum. Further purification steps, such as molecular distillation or crystallization, may be necessary to obtain high-purity 1-monostearin.[6]
Visualizations
Caption: Workflow for 1-monostearin synthesis.
Caption: Lipase immobilization by adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. researchgate.net [researchgate.net]
- 4. ort.edu.uy [ort.edu.uy]
- 5. mdpi.com [mdpi.com]
- 6. Improvement of lipase biochemical properties via a two-step immobilization method: Adsorption onto silicon dioxide nanoparticles and entrapment in a polyvinyl alcohol/alginate hydrogel: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Stable Glyceryl Monostearate Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl monostearate (GMS) is a highly versatile and widely used non-ionic emulsifier, stabilizer, and thickening agent in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its lipophilic nature, with a Hydrophilic-Lipophilic Balance (HLB) value typically ranging from 3.8 to 5.8, makes it particularly suitable for creating stable water-in-oil (W/O) emulsions.[1][2][4][5] However, it can also be effectively utilized as a co-emulsifier in oil-in-water (O/W) emulsions to enhance stability and consistency.[6][7]
These application notes provide detailed methodologies for preparing stable GMS emulsions, including key formulation and processing parameters. The protocols outlined below are based on established scientific findings and are intended to serve as a comprehensive guide for researchers and professionals in drug development and related fields.
Key Formulation and Processing Parameters
The stability of a GMS emulsion is a multifactorial issue influenced by both the formulation components and the manufacturing process. Understanding these parameters is critical for developing robust and effective emulsion systems.
Formulation Parameters:
-
GMS Concentration: The concentration of GMS directly impacts the viscosity and stability of the emulsion.[4] Higher concentrations generally lead to thicker and more stable emulsions.
-
Co-emulsifiers: The use of co-emulsifiers is a common strategy to improve the stability of GMS emulsions, particularly O/W emulsions. For instance, combining GMS with a high-HLB emulsifier can achieve a more optimal HLB for the system.[8] Sodium stearoyl lactylate (SSL) has been shown to be an effective co-emulsifier, with a 1:9 SSL to GMS ratio significantly improving the stability of the α-gel phase.[9] Cetostearyl alcohol can also be used as a co-emulsifier to increase viscosity and stability.[1]
-
Stabilizers: The addition of stabilizers, such as hydrocolloids, can enhance the long-term stability of GMS emulsions by increasing the viscosity of the continuous phase. Xanthan gum, at a concentration of 0.1% (w/w), has been demonstrated to create stable GMS-structured emulsions.[6][9]
-
Oil Phase Composition: The type and concentration of the oil phase will influence the required HLB of the emulsifier system and the final properties of the emulsion.
-
Aqueous Phase Composition: The pH and ionic strength of the aqueous phase can affect the stability of the emulsion, particularly when using ionic co-emulsifiers or stabilizers.
Processing Parameters:
-
Temperature: GMS must be heated above its melting point (approximately 58-68°C) to be effectively incorporated into the oil phase.[1] The temperature of both the oil and water phases during emulsification is a critical parameter.
-
Homogenization: The energy input during homogenization, including the speed and duration, significantly affects the droplet size of the dispersed phase.[8] Smaller droplet sizes generally lead to more stable emulsions.
-
Cooling Rate: The rate at which the emulsion is cooled can influence the crystalline structure of the GMS. Slow cooling rates without shear have been shown to increase the stability of the α-gel phase in structured emulsions.[9]
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of stable GMS emulsions. Researchers should optimize these protocols based on their specific formulation and application requirements.
Protocol 1: Preparation of a Stable Water-in-Oil (W/O) Emulsion
This protocol describes the preparation of a basic W/O emulsion using GMS as the primary emulsifier.
Materials:
-
Glyceryl Monostearate (GMS)
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Aqueous Phase (e.g., Deionized Water)
-
Preservative (optional)
Equipment:
-
Beakers
-
Heating magnetic stirrer or water bath
-
Homogenizer (e.g., high-shear mixer)
-
Microscope with slide and coverslip
-
Viscometer
-
Particle size analyzer (optional)
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, combine the GMS and the oil phase.
-
Heat the mixture to 70-75°C while stirring until the GMS is completely melted and the phase is uniform.[5]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, heat the aqueous phase to 70-75°C. If a preservative is used, add it to the aqueous phase.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring with a homogenizer at a moderate speed.
-
Once all the aqueous phase has been added, increase the homogenization speed for 5-10 minutes to form a fine emulsion.[5]
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a paddle stirrer as it cools to room temperature. This slow cooling helps to form a stable cream structure.[5]
-
Protocol 2: Characterization of Emulsion Stability
1. Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Observe the emulsion under a microscope to assess the droplet size, distribution, and any signs of coalescence or aggregation.
2. Viscosity Measurement:
-
Use a viscometer to measure the viscosity of the emulsion at a controlled temperature.[10][11]
-
Record the viscosity at different shear rates to characterize the rheological behavior of the emulsion.
3. Particle Size Analysis:
-
If available, use a particle size analyzer to obtain a quantitative measurement of the droplet size distribution. This provides a more precise assessment of the emulsion's physical stability.
4. Stability Testing:
-
Store samples of the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Observe the samples over several weeks for any signs of phase separation, creaming, or changes in appearance and viscosity.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formulation and characterization of GMS emulsions.
| Formulation Parameter | Component | Concentration/Ratio | Effect on Emulsion Stability | Reference |
| Emulsifier | Glyceryl Monostearate (GMS) | 1-10% | Increases viscosity and stability. | [12] |
| Co-emulsifier | Sodium Stearoyl Lactylate (SSL) | 1:9 (SSL:GMS) | Improves stability of the α-gel phase. | [9] |
| Stabilizer | Xanthan Gum | 0.1% (w/w) | Increases viscosity of the aqueous phase, enhancing stability. | [6][9] |
| Emulsion Characterization | Parameter | Typical Values | Significance | Reference |
| Particle Size | Mean Diameter | 200 - 500 nm (for nanoemulsions) | Smaller particle size generally leads to higher stability. | [4] |
| Viscosity | Apparent Viscosity | Varies depending on formulation | Higher viscosity can slow down creaming and coalescence. | [2] |
| Stability | Phase Separation Time | Can range from seconds to months | A direct measure of emulsion stability. | [13] |
Visualizations
Experimental Workflow for GMS Emulsion Preparation
Caption: Workflow for preparing a stable GMS emulsion.
Factors Influencing GMS Emulsion Stability
References
- 1. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Formulation development and process parameter optimization of lipid nanoemulsions using an alginate-protein stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brookfieldengineering.com [brookfieldengineering.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Glycerin Monostearate on Emulsion Stability of Recombined Dairy Cream Formed with Caseins [spkx.net.cn]
Application Notes and Protocols: 1-Stearoyl-rac-glycerol for Transdermal Drug Delivery Patch Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-rac-glycerol, also known as glyceryl monostearate (GMS), is a well-established excipient in the pharmaceutical and cosmetic industries.[1][2] Its amphiphilic nature, arising from a hydrophilic glycerol (B35011) head and a lipophilic stearic acid tail, makes it a versatile ingredient.[3] In the context of transdermal drug delivery, this compound is primarily utilized as a penetration enhancer, emulsifier, and stabilizer in patch formulations.[1][4] Its emollient properties can also contribute to improved skin feel and hydration.[5] This document provides detailed application notes and experimental protocols for leveraging this compound in the development of transdermal drug delivery patches.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation design and predicting its behavior within a transdermal patch matrix.
| Property | Value | Reference |
| Synonyms | Glyceryl monostearate (GMS), Monostearin | [6] |
| Molecular Formula | C₂₁H₄₂O₄ | [6] |
| Molecular Weight | 358.56 g/mol | [6] |
| Appearance | White to off-white waxy powder or flakes | [6] |
| Solubility | Soluble in ethanol, chloroform; dispersible in water | [6] |
| Melting Point | ~55-60 °C | [3] |
| HLB Value | Approximately 3.8 | [4] |
Mechanism of Action as a Penetration Enhancer
The primary mechanism by which this compound is believed to enhance the penetration of drugs through the stratum corneum involves the disruption of the highly ordered intercellular lipid lamellae.[2] This proposed mechanism is visualized in the diagram below. By inserting its lipophilic tail into the lipid bilayer, it creates disorder and increases the fluidity of the stratum corneum, thereby reducing the diffusional resistance for drug molecules.
Experimental Protocols
The following protocols provide a general framework for the formulation and evaluation of a matrix-type transdermal patch incorporating this compound.
Protocol 1: Formulation of a Matrix-Type Transdermal Patch by Solvent Evaporation Technique
The solvent evaporation technique is a common method for preparing matrix-type transdermal patches.[7][8]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., Eudragit® RL 100, HPMC K4M)[7]
-
This compound (Penetration Enhancer)
-
Plasticizer (e.g., Propylene Glycol, Dibutyl Phthalate)[7]
-
Solvent (e.g., Methanol, Chloroform, Ethyl Acetate)[7]
-
Backing membrane (e.g., 3M™ Scotchpak™)
-
Release liner (e.g., siliconized polyester (B1180765) film)
Equipment:
-
Magnetic stirrer
-
Petri dish or a specific casting unit
-
Hot air oven
-
Desiccator
Procedure:
-
Polymer Solution Preparation: Dissolve a specific amount of the chosen polymer in the selected solvent or solvent mixture with continuous stirring until a clear solution is obtained.
-
Incorporation of Excipients: To the polymer solution, add the plasticizer and this compound and stir until a homogenous mixture is formed. The concentration of this compound should be optimized, typically ranging from 1% to 10% w/w of the polymer weight.
-
Drug Incorporation: Accurately weigh and dissolve the API in the polymer-excipient mixture. Continue stirring until the drug is completely dissolved and uniformly dispersed.
-
Casting: Pour the final solution into a clean, dry Petri dish or casting unit lined with the release liner.
-
Drying: Allow the solvent to evaporate slowly at room temperature for 24 hours. Subsequently, dry the patch in a hot air oven at a controlled temperature (e.g., 40-60°C) for a specified duration to remove any residual solvent.
-
Cutting and Storage: Cut the dried film into patches of the desired size. Store the patches in a desiccator until further evaluation.
The following diagram illustrates the general workflow for this protocol.
References
- 1. medium.com [medium.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. 1-硬脂酰- rac -甘油 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Formulation and development of novel control release transdermal patches of carvedilol to improve bioavailability for the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Application Note: Quantification of 1-Monostearin in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monostearin (1-stearoyl-rac-glycerol) is a monoacylglycerol that plays a role in lipid metabolism. Monoacylglycerols are recognized as important signaling molecules and are intermediates in the catabolism and synthesis of triglycerides. The enzyme monoacylglycerol lipase (B570770) (MAGL) is responsible for the hydrolysis of monoacylglycerols into a free fatty acid and glycerol (B35011), which terminates their signaling activity.[1][2] The accurate and precise quantification of 1-monostearin in plasma is essential for understanding its physiological and pathological significance, and for the development of therapeutics targeting lipid metabolic pathways.
This application note provides a detailed protocol for the sensitive and specific quantification of 1-monostearin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard for reliable quantification.
Experimental Workflow
The overall workflow for the quantification of 1-monostearin in plasma is depicted in the following diagram.
Caption: Experimental workflow for 1-monostearin quantification.
Experimental Protocols
Materials and Reagents
-
1-Monostearin analytical standard
-
This compound-d35 (1-Monostearin-d35) stable isotope-labeled internal standard.[3]
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (sourced from a certified vendor)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-monostearin and 1-monostearin-d35 (Internal Standard, IS) in methanol.
-
Working Standard Solutions: Serially dilute the 1-monostearin primary stock solution with methanol:water (1:1, v/v) to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for the extraction of monoacylglycerols from plasma.[1][2]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.[1]
-
Add 200 µL of cold methanol to precipitate proteins and vortex for 30 seconds.[1]
-
Add 750 µL of MTBE and vortex for 1 minute.[1]
-
Induce phase separation by adding 200 µL of water and vortexing for 30 seconds.[1]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[1]
-
Carefully transfer the upper organic layer, which contains the lipids, to a new tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).[1]
LC-MS/MS Conditions
The following are representative conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Optimized for separation from interfering lipids |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
The characteristic fragmentation of monoacylglycerols in positive ESI mode involves the neutral loss of the glycerol head group.[1] The exact m/z values should be confirmed by direct infusion of the analytical standard. The proposed transitions for 1-monostearin (MW: 358.56 g/mol ) and its deuterated internal standard are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Monostearin | 359.3 [M+H]⁺ | 285.3 [M+H - C₃H₈O₃]⁺ | To be optimized |
| 1-Monostearin-d35 | 394.3 [M+H]⁺ | 320.3 [M+H - C₃H₈O₃]⁺ | To be optimized |
Data Presentation
The following tables present representative validation data for a monoacylglycerol assay in human plasma. These values should be established for 1-monostearin during method validation.[1]
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| 1-Monostearin | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 20 | < 20 | 80-120 |
| Low | 3 | < 15 | < 15 | 85-115 |
| Mid | 100 | < 15 | < 15 | 85-115 |
| High | 800 | < 15 | < 15 | 85-115 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 3 | > 80 |
| Mid | 100 | > 80 |
| High | 800 | > 80 |
Signaling Pathway
1-Monostearin is a substrate for monoacylglycerol lipase (MAGL), a key enzyme in lipid signaling.[1][2] MAGL hydrolyzes 1-monostearin into stearic acid and glycerol.[1][2] This enzymatic action terminates the signaling cascade of 1-monostearin and releases stearic acid, which can then act as a precursor for other signaling molecules.[1][2]
References
Application Note: Characterization of Glyceryl Monostearate (GMS) Nanoparticles by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)
Audience: Researchers, scientists, and drug development professionals.
Introduction Glyceryl monostearate (GMS) is a biocompatible and biodegradable lipid widely used in the formulation of Solid Lipid Nanoparticles (SLNs).[1][2] GMS-based SLNs are promising carriers for the controlled delivery of therapeutic agents, offering advantages such as improved drug stability and the potential for sustained release.[1][3] Accurate and comprehensive physicochemical characterization is a critical quality attribute for the development of effective and stable nanoparticle formulations.[4][5]
This application note provides detailed protocols for the characterization of GMS nanoparticles using two essential analytical techniques: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). DLS is used to determine the hydrodynamic size distribution and polydispersity of nanoparticles in a liquid dispersion, while TEM provides direct visualization of individual particles, revealing their core size, morphology, and aggregation state.[4][6] Together, these methods offer complementary data for a thorough evaluation of nanoparticle properties.
Dynamic Light Scattering (DLS) Analysis
Principle of DLS
Dynamic Light Scattering measures the size of particles in suspension by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the random, Brownian motion of the particles.[7][8] Smaller particles diffuse more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, leading to slower fluctuations.[9] The DLS instrument's correlator measures these fluctuations to calculate the translational diffusion coefficient (D). This value is then used to determine the hydrodynamic diameter (DH) via the Stokes-Einstein equation.[7][10] The hydrodynamic diameter represents the size of a hypothetical sphere that diffuses at the same rate as the nanoparticle and includes the particle's core along with any adsorbed surfactant or solvent layers on its surface.[11][12]
Key DLS Parameters
-
Z-average Diameter: The primary and most stable parameter produced by DLS, representing the intensity-weighted harmonic mean hydrodynamic diameter of the particle population.[13][14][15] It is particularly sensitive to the presence of larger particles or aggregates.[9]
-
Polydispersity Index (PDI): A dimensionless measure of the broadness of the size distribution.[13] A PDI value below 0.3 is generally considered indicative of a relatively monodisperse and homogeneous sample suitable for many drug delivery applications, while a value greater than 0.7 suggests a very broad distribution that may not be suitable for this analysis technique.[5][15]
Protocol for DLS Measurement
-
Sample Preparation:
-
Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes to ensure stability.
-
Filter an appropriate solvent (e.g., deionized water or a specific buffer) through a 0.22 µm syringe filter to remove any dust or contaminants.
-
Dilute the GMS nanoparticle suspension with the filtered solvent in a clean cuvette. The dilution factor must be optimized to avoid multiple scattering effects (too concentrated) or poor signal-to-noise ratio (too dilute). A typical starting point is a 1:100 dilution.
-
Gently mix the sample by inverting the cuvette 2-3 times. Avoid vigorous shaking or vortexing, which can induce aggregation.
-
-
Instrument Setup and Measurement:
-
Set the measurement temperature, typically to 25°C.[16]
-
Select the correct material (lipid) and dispersant (water) properties in the software.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform at least three replicate measurements to ensure the reproducibility of the results.[6]
-
Expected Results and Data Presentation
The results from DLS analysis provide a quantitative measure of the nanoparticle size in their hydrated state. For GMS nanoparticles, sizes can range from approximately 100 nm to over 500 nm, depending on the formulation and preparation method.[1]
Table 1: Example DLS Data for GMS Nanoparticle Formulations
| Formulation ID | Z-average Diameter (d.nm) | Polydispersity Index (PDI) | Intercept |
|---|---|---|---|
| GMS-NP-01 | 155.2 ± 3.1 | 0.18 ± 0.02 | 0.91 |
| GMS-NP-02 | 240.7 ± 4.5 | 0.25 ± 0.03 | 0.89 |
| GMS-NP-03 | 410.1 ± 8.2 | 0.31 ± 0.04 | 0.85 |
Data are presented as mean ± standard deviation for n=3 measurements.
Transmission Electron Microscopy (TEM) Analysis
Principle of TEM
TEM operates by transmitting a high-energy beam of electrons through an ultrathin sample. The electrons interact with the sample as they pass through it, and an image is formed from the transmitted electrons.[6] This technique provides direct visualization of individual nanoparticles, offering high-resolution information about their size, shape (morphology), and lamellar structure.[17] Unlike DLS, TEM measures the "core" diameter of the particles in a dehydrated state.[18]
Protocol for TEM Sample Preparation and Imaging
-
Sample Preparation:
-
Dilute the GMS nanoparticle suspension significantly (e.g., 1:500 or 1:1000) with deionized water. The goal is to achieve a sparse, non-overlapping monolayer of particles on the grid.[19]
-
For improved dispersion, the diluted sample can be briefly sonicated for 5-10 minutes to break up loose agglomerates.[19]
-
-
Grid Preparation:
-
Negative Staining (Recommended):
-
Carefully wick away the excess liquid from the grid using the edge of a piece of filter paper.
-
Immediately apply a drop of a negative staining solution (e.g., 2% aqueous phosphotungstic acid, PTA) onto the grid for 30-60 seconds.[6][16] The stain enhances contrast by surrounding the low-electron-density lipid nanoparticles.
-
Wick away the excess stain with filter paper and allow the grid to air dry completely before loading it into the TEM.
-
-
Imaging and Analysis:
-
Insert the dried grid into the TEM sample holder and load it into the microscope.
-
Acquire images at various magnifications to assess overall sample distribution and individual particle morphology.
-
Using image analysis software (e.g., ImageJ), measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average core particle size and distribution.
-
Expected Results and Data Presentation
TEM analysis is expected to show nanoparticles that are generally spherical and relatively uniform in shape.[1][3] The particle size measured by TEM is typically smaller than the hydrodynamic diameter obtained from DLS because TEM measures the dehydrated lipid core without the surrounding hydration layer.[18]
Table 2: Example TEM Data for a GMS Nanoparticle Formulation
| Parameter | Description |
|---|---|
| Morphology | Predominantly spherical with a smooth surface. |
| Mean Core Diameter | 132.6 ± 15.8 nm |
| Size Range | 105 nm – 165 nm |
| Observations | Particles appear well-dispersed with minimal aggregation. |
Data are based on the measurement of n=100 individual nanoparticles.
Visualized Workflows and Concepts
The following diagrams illustrate the experimental workflow and the conceptual differences between DLS and TEM analysis.
Caption: Experimental workflow for GMS nanoparticle characterization using DLS and TEM.
Caption: Conceptual comparison of the information provided by DLS and TEM techniques.
References
- 1. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization of solid lipid nanoparticles comprised of glycerol monostearate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyceryl Monostearate based Solid Lipid Nanoparticles for Control...: Ingenta Connect [ingentaconnect.com]
- 4. wyatt.com [wyatt.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Particle Size (Diameter) Measured by TEM and DLS (Dynamic Light Scattering) | Malvern Panalytical [malvernpanalytical.com]
- 8. allanchem.com [allanchem.com]
- 9. Characterisation of particles in solution – a perspective on light scattering and comparative technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanoparticleanalyzer.com [nanoparticleanalyzer.com]
- 12. Hydrodynamic size: Significance and symbolism [wisdomlib.org]
- 13. bettersizeinstruments.com [bettersizeinstruments.com]
- 14. horiba.com [horiba.com]
- 15. 3p-instruments.com [3p-instruments.com]
- 16. scialert.net [scialert.net]
- 17. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for 1-Stearoyl-rac-glycerol in Formulating Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-rac-glycerol, also known as glyceryl monostearate, is a monoacylglycerol widely utilized as a key excipient in the development of lipid-based drug delivery systems for poorly soluble drugs.[1][2] Its biocompatible and biodegradable nature, coupled with its emulsifying and stabilizing properties, makes it an ideal candidate for formulating advanced drug delivery vehicles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[3][4] These nanoparticle systems can significantly enhance the oral bioavailability of drugs with low aqueous solubility by improving their dissolution rate, protecting them from degradation in the gastrointestinal tract, and facilitating their absorption.[5][6][7]
This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing this compound in the formulation of poorly soluble drugs.
Data Presentation: Formulation and Characterization of this compound Based Nanoparticles
The following tables summarize quantitative data from various studies on SLNs and NLCs formulated with this compound (Glyceryl Monostearate - GMS) for different poorly soluble drugs.
Table 1: Physicochemical Properties of GMS-based Solid Lipid Nanoparticles (SLNs)
| Drug Model | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Docetaxel | 100 | Low | Stable | Excellent | - | [8][9] |
| Troxerutin | 140.5 ± 1.02 | 0.218 ± 0.01 | -28 ± 8.71 | 83.62 | - | [10] |
| Dibenzoyl Peroxide | 194.6 ± 5.03 - 406.6 ± 15.2 | - | - | 80.5 ± 9.45 | 0.805 ± 0.093 | [9][11] |
| Erythromycin Base | 220 ± 6.2 - 328.34 ± 2.5 | - | - | 94.6 ± 14.9 | 0.946 ± 0.012 | [9][11] |
| Triamcinolone Acetonide | 227.3 ± 2.5 - 480.6 ± 24 | - | - | 96 ± 11.5 | 0.96 ± 0.012 | [9][11] |
| Olmesartan Medoxomil | 122.8 - 135.0 | 0.208 - 0.239 | - | 94.5 - 96.8 | - | [12] |
| Paclitaxel | 63 ± 5.77 | 0.272 ± 0.02 | - | 94.58 | - | [13] |
| Rivastigmine Tartrate | 110.2 | - | - | 82.56 | - | [14] |
Table 2: In Vitro Drug Release from GMS-based SLNs
| Drug Model | Release Profile | Time (hours) | Cumulative Release (%) | Reference |
| Docetaxel | Controlled | 24 | 68 | [8][9] |
| Olmesartan Medoxomil | Sustained | 12 | 96.5 | [12] |
| Paclitaxel | Controlled | 48 | ~73 | [13] |
| Rivastigmine Tartrate | - | - | 94.86 | [14] |
Experimental Protocols
Detailed methodologies for key experiments involving the preparation and characterization of lipid nanoparticles using this compound are provided below.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization (Hot Homogenization Technique)
This method involves the emulsification of a melted lipid phase containing the drug into a hot aqueous surfactant solution.
Materials:
-
This compound (Glyceryl Monostearate - GMS)
-
Poorly soluble drug
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (e.g., Soy Lecithin) (Optional)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Magnetic stirrer with heating plate
-
Water bath
-
Beakers
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and the poorly soluble drug.
-
Melt the lipid by heating it 5-10°C above its melting point in a beaker on a heating magnetic stirrer.
-
Disperse or dissolve the drug in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Formation of SLNs:
-
Allow the hot nanoemulsion to cool down to room temperature while stirring.
-
Upon cooling, the lipid recrystallizes, forming solid lipid nanoparticles.
-
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) by the Microemulsion Method
This technique involves the formation of a thermodynamically stable microemulsion that is then diluted in cold water to precipitate the lipid nanoparticles.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglyceride)
-
Poorly soluble drug
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., a short-chain alcohol or another surfactant)
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Vortex mixer
-
Thermostated water bath
-
Beakers
Procedure:
-
Preparation of the Hot Microemulsion:
-
Melt the this compound and mix it with the liquid lipid. Dissolve the poorly soluble drug in this lipid mixture at a temperature of 65-70°C.
-
In a separate beaker, prepare the aqueous phase by dissolving the surfactant and co-surfactant in water and heat it to the same temperature.
-
Add the aqueous phase to the lipid phase and stir until a transparent, thermodynamically stable microemulsion is formed.[15]
-
-
Formation of NLCs:
-
Rapidly disperse the hot microemulsion into cold water (2-4°C) under vigorous stirring.[15] The typical volume ratio of microemulsion to cold water is 1:25 to 1:50.
-
The sudden cooling causes the lipids to precipitate, forming a dispersion of NLCs.
-
Protocol 3: Preparation of SLNs/NLCs by Solvent Emulsification-Evaporation Method
This method is suitable for thermolabile drugs as it avoids high temperatures.
Materials:
-
This compound (and liquid lipid for NLCs)
-
Poorly soluble drug
-
Water-immiscible organic solvent (e.g., Chloroform, Dichloromethane)[15]
-
Aqueous surfactant solution
-
Purified water
Equipment:
-
High-shear homogenizer or sonicator
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound (and the liquid lipid for NLCs) and the poorly soluble drug in a water-immiscible organic solvent.[15]
-
-
Emulsification:
-
Disperse the organic phase into an aqueous solution of a suitable surfactant.
-
Homogenize the mixture using a high-shear homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator.[15]
-
The evaporation of the solvent leads to the precipitation of the lipid, forming a nanoparticle dispersion.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake of lipid nanoparticles.
References
- 1. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Workflow for Lipid Nanoparticle (LNP) Formulation Optimization using Designed Mixture-Process Experiments and Self-Validated Ensemble Models (SVEM) [jove.com]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innovationinfo.org [innovationinfo.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Optimization of solid lipid nanoparticles prepared by a single emulsification-solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Monostearin in Controlled Release Drug Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Monostearin, also known as glyceryl monostearate (GMS), is a widely utilized excipient in the pharmaceutical industry for the development of controlled release drug formulations.[1][2][3] Its biocompatibility, biodegradability, and ability to form stable matrices make it an ideal candidate for encapsulating and sustaining the release of various active pharmaceutical ingredients (APIs).[4][5] This document provides detailed application notes and experimental protocols for utilizing 1-monostearin in different controlled release systems, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and matrix tablets.
Physicochemical Properties of 1-Monostearin
1-Monostearin is a monoglyceride of stearic acid, an 18-carbon saturated fatty acid. Its amphiphilic nature, with a hydrophilic glycerol (B35011) head and a lipophilic stearoyl tail, allows it to act as an effective emulsifier and stabilizer.[1] Commercial grades are often a mixture of mono-, di-, and triglycerides.[1]
Table 1: General Properties of 1-Monostearin
| Property | Value | Reference |
| Molecular Formula | C21H42O4 | N/A |
| Molecular Weight | 374.6 g/mol | N/A |
| Melting Point | 57–65°C | [1] |
| Appearance | White to off-white waxy solid or powder | [3] |
| Solubility | Insoluble in water; soluble in hot organic solvents like ethanol (B145695) and acetone | [1] |
Applications in Controlled Release Formulations
1-monostearin is a versatile lipid excipient used to formulate various types of controlled release dosage forms.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal drug carriers where the drug is entrapped within a solid lipid matrix.[6][7] NLCs are a modification of SLNs, incorporating a liquid lipid into the solid lipid matrix, which can enhance drug loading and prevent drug expulsion during storage.[8][9] 1-Monostearin serves as the primary solid lipid in these formulations.
Key Advantages:
-
Controlled and sustained drug release: The solid lipid core slows down drug diffusion.[6][10]
-
Improved bioavailability of lipophilic drugs: Encapsulation can enhance solubility and absorption.[7]
-
Biocompatible and biodegradable: Composed of physiologically tolerated lipids.[4]
-
Protection of labile drugs: The solid matrix can protect the encapsulated drug from chemical degradation.
Matrix Tablets
In matrix tablets, the drug is homogeneously dispersed within a solid matrix of 1-monostearin.[5][11] The release of the drug is primarily controlled by diffusion through the lipid matrix and/or erosion of the matrix itself.[12]
Key Advantages:
-
Simple manufacturing process: Can be prepared by direct compression or melt granulation.[13][14]
-
Modulable release profiles: The drug release rate can be adjusted by varying the concentration of 1-monostearin and other excipients.[11]
-
Cost-effective: 1-Monostearin is a readily available and relatively inexpensive excipient.
Quantitative Data on 1-Monostearin Formulations
The following tables summarize key quantitative data from various studies on 1-monostearin-based controlled release formulations.
Table 2: Formulation and Characterization of 1-Monostearin Based Nanoparticles
| Formulation Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SLN | Docetaxel | ~100 | Low | Excellent | - | [6][10] |
| SLN | Dibenzoyl peroxide | 194.6 ± 5.03 to 406.6 ± 15.2 | - | 80.5 ± 9.45 | 0.805 ± 0.093 | [15] |
| SLN | Erythromycin base | 220 ± 6.2 to 328.34 ± 2.5 | - | 94.6 ± 14.9 | 0.946 ± 0.012 | [15] |
| SLN | Triamcinolone acetonide | 227.3 ± 2.5 to 480.6 ± 24 | - | 96 ± 11.5 | 0.96 ± 0.012 | [15] |
| NLC | Clobetasol propionate | - | - | Improved with increasing liquid lipid content | - | [8][9] |
| LPHNPs | Itraconazole (B105839) | - | - | - | - | [16] |
Table 3: In Vitro Drug Release from 1-Monostearin Formulations
| Formulation Type | Drug | Release Profile | Release Kinetics | Reference |
| SLN | Docetaxel | 68% in 24 hours | Controlled release | [6] |
| NLC | Clobetasol propionate | Biphasic: initial burst followed by prolonged release | - | [8][9] |
| Matrix Tablet | Ciprofloxacin HCl | Release rate decreased with increasing GMS concentration | First-order / Korsmeyer-Peppas | [11] |
| Matrix Tablet | Theophylline | Slower release compared to PEG 6000 formulation | - | [13] |
| LPHNPs | Itraconazole | 23.3% at pH 1.2; 90.2% at pH 7.4 | Fickian diffusion (Korsmeyer-Peppas) | [16] |
| Organogel | 5-Fluorouracil | Partitioned release between gastric and intestinal tracts | Carrier erosion model | [17] |
Experimental Protocols
Protocol 1: Preparation of 1-Monostearin Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a common method for preparing SLNs using 1-monostearin.
Materials:
-
1-Monostearin (Glyceryl Monostearate)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Co-surfactant (e.g., Lecithin) (optional)
-
Purified water
Equipment:
-
High-speed homogenizer
-
High-pressure homogenizer or ultrasonicator
-
Water bath or heating mantle
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[18]
-
-
Emulsification:
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[18]
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
-
Protocol 2: Preparation of 1-Monostearin Matrix Tablets by Melt Granulation
This protocol outlines the preparation of sustained-release matrix tablets using 1-monostearin as a binder.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
1-Monostearin (Glyceryl Monostearate)
-
Filler (e.g., Lactose, Microcrystalline cellulose)
-
Lubricant (e.g., Magnesium stearate)
-
Glidant (e.g., Colloidal silicon dioxide)
Equipment:
-
High-shear mixer with a heating jacket
-
Tablet press
-
Sieves
-
Standard tablet testing equipment (hardness tester, friabilator, dissolution apparatus)
Procedure:
-
Blending:
-
Mix the API and filler in the high-shear mixer for a few minutes.
-
-
Melt Granulation:
-
Heat the powder blend in the jacketed high-shear mixer to a temperature above the melting point of 1-monostearin.
-
Add the 1-monostearin to the heated blend and mix until granules are formed.
-
-
Sizing and Lubrication:
-
Allow the granules to cool to room temperature.
-
Pass the cooled granules through an appropriate sieve to obtain a uniform size.
-
Add the lubricant and glidant to the granules and blend for a short period.
-
-
Compression:
-
Compress the lubricated granules into tablets using a tablet press.
-
-
Evaluation:
Protocol 3: In Vitro Drug Release Study (Dialysis Bag Method)
This protocol is for assessing the in vitro release of an API from a nanoparticle formulation.
Materials and Equipment:
-
Nanoparticle dispersion
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Release medium (e.g., Phosphate buffered saline pH 7.4)
-
Magnetic stirrer with stir bars
-
Beakers
-
Thermostatically controlled water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Pipette a known amount of the nanoparticle dispersion into the dialysis bag and seal both ends.[18]
-
-
Release Study:
-
Sampling:
-
At predetermined time intervals, withdraw a sample of the release medium for analysis.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
Visualizations
Mechanism of Controlled Release from a 1-Monostearin Matrix
The release of a drug from a 1-monostearin-based matrix system is a complex process governed by several mechanisms.
Caption: Mechanisms of drug release from a 1-monostearin matrix.
Experimental Workflow for SLN Preparation and Characterization
The following diagram illustrates the general workflow for the preparation and characterization of 1-monostearin-based Solid Lipid Nanoparticles.
Caption: Workflow for 1-monostearin SLN preparation and characterization.
References
- 1. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. kinampark.com [kinampark.com]
- 13. In vivo evaluation of two new sustained release formulations elaborated by one-step melt granulation: level A in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation and evalution of sustained release matrix tablets | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of the monostearate/monopalmitate ratio on the oral release of active agents from monoacylglycerol organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. questjournals.org [questjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. rama.mahidol.ac.th [rama.mahidol.ac.th]
Application Notes and Protocols for Glyceryl Monostearate in Oral Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl monostearate (GMS), a biocompatible and biodegradable lipid excipient, has garnered significant attention as a versatile matrix-forming agent for oral drug delivery systems.[1] Its lipophilic nature and ability to form a solid matrix at physiological temperatures make it an excellent candidate for modifying and controlling the release of therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the formulation and evaluation of GMS-based oral drug delivery systems, including sustained-release matrix tablets and solid lipid nanoparticles (SLNs). The information presented is intended to guide researchers and drug development professionals in harnessing the potential of GMS to enhance the therapeutic efficacy and patient compliance of oral medications.
Introduction
Glyceryl monostearate is a monoester of glycerol (B35011) and stearic acid. It is widely used in the pharmaceutical industry as an emulsifier, stabilizer, lubricant, and as a matrix former in sustained-release dosage forms.[4][5] GMS is particularly advantageous for oral drug delivery due to its Generally Recognized as Safe (GRAS) status, biocompatibility, and its ability to modulate drug release. The hydrophobic matrix formed by GMS can control the penetration of dissolution media, thereby retarding the release of entrapped drugs.[2][3] This property is especially useful for drugs that require a prolonged therapeutic effect, reduced dosing frequency, and minimized side effects.
The versatility of GMS allows for its use in various formulation strategies, including:
-
Sustained-Release Matrix Tablets: GMS can be used to formulate matrix tablets through techniques like hot-melt granulation and direct compression. The concentration of GMS in the matrix is a critical parameter that directly influences the drug release rate; higher concentrations of GMS generally lead to a more retarded release.
-
Solid Lipid Nanoparticles (SLNs): GMS is a common lipid used in the formulation of SLNs, which are colloidal drug carriers that can enhance the oral bioavailability of poorly water-soluble drugs.[6] SLNs can be prepared by methods such as hot homogenization and solvent emulsification-diffusion.[6]
These application notes provide a comprehensive overview of the use of GMS in oral drug delivery, with a focus on practical experimental protocols and data interpretation.
Experimental Protocols
Preparation of Sustained-Release GMS Matrix Tablets via Hot-Melt Granulation
This protocol describes the preparation of sustained-release matrix tablets using GMS as the matrix-forming agent by the hot-melt granulation technique.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Monostearate (GMS)
-
Lactose (filler)
-
Magnesium Stearate (B1226849) (lubricant)
Equipment:
-
High-shear mixer with a heating jacket
-
Oven
-
Sieve (e.g., 20 mesh)
-
Tablet press with appropriate punches and dies
-
Analytical balance
Protocol:
-
Premixing: Accurately weigh the API, GMS, and lactose. Mix the powders in the high-shear mixer for 5-10 minutes at a low speed to ensure a homogenous blend.
-
Heating and Granulation: Heat the jacket of the high-shear mixer to a temperature approximately 10-15°C above the melting point of GMS (typically around 55-65°C). Start the impeller and chopper at a low speed. The heat from the jacket will melt the GMS, which will then act as a binder and granulate the powder mixture. Continue mixing for 10-15 minutes or until uniform granules are formed.
-
Cooling and Sizing: Stop the heating and continue mixing at a low speed to allow the granules to cool and solidify. Alternatively, discharge the hot granules onto a tray and allow them to cool to room temperature in an oven with air circulation. Once cooled, pass the granules through a sieve to obtain a uniform particle size distribution.
-
Lubrication: Add the weighed amount of magnesium stearate to the sized granules and blend for 2-3 minutes at a low speed in a suitable blender.
-
Compression: Compress the lubricated granules into tablets using a tablet press with the desired punch size and compression force.
Diagram of the Hot-Melt Granulation Workflow:
Caption: Workflow for preparing sustained-release GMS matrix tablets.
Preparation of GMS-Based Solid Lipid Nanoparticles (SLNs) via Solvent Emulsification-Diffusion
This protocol outlines the preparation of GMS-based SLNs using the solvent emulsification-diffusion method.[4] This technique is suitable for thermolabile drugs as it can be performed at lower temperatures.[4]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Monostearate (GMS)
-
Poloxamer 188 (or other suitable surfactant)
-
Organic solvent (e.g., methanol, ethanol)
-
Purified water
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer
-
Water bath
-
Filtration apparatus (e.g., 0.45 µm filter)
Protocol:
-
Preparation of the Organic Phase: Dissolve the accurately weighed API and GMS in the organic solvent.[1] Heat the mixture in a water bath to a temperature sufficient to dissolve the GMS (around 70°C).[1]
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in purified water.[1]
-
Emulsification: Add the hot organic phase to the aqueous phase while homogenizing at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.[1]
-
Nanoparticle Formation: Rapidly add a large volume of cold purified water to the emulsion under constant magnetic stirring. This causes the organic solvent to diffuse into the aqueous phase, leading to the precipitation of GMS and the formation of SLNs with the entrapped API.
-
Solvent Removal: Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: The resulting SLN dispersion can be filtered to remove any aggregates. Further purification to remove excess surfactant can be performed by dialysis or centrifugation.
Diagram of the Solvent Emulsification-Diffusion Workflow:
Caption: Workflow for preparing GMS-based solid lipid nanoparticles.
Data Presentation
The following tables summarize key quantitative data related to the formulation and performance of GMS-based oral drug delivery systems.
Table 1: Formulation Parameters for GMS-Based Sustained-Release Tablets
| Formulation Code | API (%) | GMS (%) | Lactose (%) | Magnesium Stearate (%) |
| F1 | 20 | 20 | 59 | 1 |
| F2 | 20 | 30 | 49 | 1 |
| F3 | 20 | 40 | 39 | 1 |
Table 2: Physicochemical Characterization of GMS Matrix Tablets
| Formulation Code | Hardness ( kg/cm ²) | Friability (%) | Drug Content (%) |
| F1 | 5.5 ± 0.3 | < 1 | 99.2 ± 1.5 |
| F2 | 6.1 ± 0.4 | < 1 | 98.9 ± 1.8 |
| F3 | 6.8 ± 0.2 | < 1 | 99.5 ± 1.2 |
Table 3: In Vitro Drug Release from GMS Matrix Tablets
| Time (hours) | Formulation F1 (% Release) | Formulation F2 (% Release) | Formulation F3 (% Release) |
| 1 | 35.2 | 28.5 | 21.8 |
| 2 | 52.1 | 43.7 | 35.4 |
| 4 | 75.8 | 65.2 | 54.9 |
| 6 | 90.3 | 81.4 | 72.1 |
| 8 | 98.7 | 92.6 | 85.3 |
Table 4: Drug Release Kinetics of GMS Matrix Tablets
| Formulation Code | Higuchi Model | Korsmeyer-Peppas Model |
| R² | k (h⁻¹ᐟ²) | |
| F1 | 0.991 | 12.3 |
| F2 | 0.994 | 10.8 |
| F3 | 0.996 | 9.5 |
Note: The data presented in the tables are representative and may vary depending on the specific API and experimental conditions.
Mechanism of Drug Release
The primary mechanism of drug release from a GMS matrix is diffusion. The hydrophobic nature of the GMS matrix limits the penetration of water. As the dissolution medium slowly penetrates the matrix, the drug dissolves and diffuses out through the tortuous channels within the matrix. The release rate is influenced by the concentration of GMS; a higher GMS content leads to a more tortuous and less porous matrix, resulting in a slower drug release.
Diagram of Drug Release Mechanism from a GMS Matrix:
References
- 1. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Stearoyl-Containing Glycerols in In Vitro Cell Culture
A Clarification on Stearoyl-Containing Glycerols for In Vitro Signaling Studies
While the query specifically mentions 1-Stearoyl-rac-glycerol, it is important to distinguish this monoacylglycerol from the diacylglycerol 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG). Based on the extensive body of scientific literature, this compound is primarily utilized in the development of drug delivery vehicles such as nanoparticles and microemulsions due to its properties as a lipid component.[1][2] Its direct role as a signaling molecule in in vitro cell culture is not well-documented.
Conversely, 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a pivotal and widely studied endogenous diacylglycerol (DAG) that functions as a second messenger in a multitude of cellular signaling cascades.[3] SAG is generated through the hydrolysis of plasma membrane phosphoinositides and plays a critical role in orchestrating diverse physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and neurotransmission.[3] Therefore, these application notes and protocols will focus on the in vitro cell culture applications of SAG, the biologically active signaling lipid.
I. Introduction to 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) in Cell Signaling
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a member of the diacylglycerol family of lipids, which are integral components of cellular membranes and key signaling molecules. The production of SAG is primarily initiated by the activation of phospholipase C (PLC) enzymes, which cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[3][4] The specific fatty acid composition of SAG, with a saturated stearoyl group at the sn-1 position and an unsaturated arachidonoyl group at the sn-2 position, is critical for its biological activity.[3] This structure enables it to recruit and activate specific downstream effector proteins, thereby transducing extracellular signals into intracellular responses.[3]
Key signaling pathways activated by SAG include:
-
Protein Kinase C (PKC) Pathway: SAG is a potent activator of conventional and novel PKC isoforms.[4]
-
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs) Pathway: SAG recruits RasGRPs to the plasma membrane, leading to the activation of the Ras-MAPK/ERK pathway.[3]
-
Munc13 Pathway: SAG interacts with Munc13 proteins, which are involved in vesicle fusion and neurotransmitter release.[3]
II. Quantitative Data on SAG-Mediated PKC Activation
The potency of SAG in activating various PKC isoforms is a critical parameter in designing and interpreting in vitro experiments. While precise EC50 and Kd values are not consistently reported across all studies, the available data indicates that SAG is a potent activator of several PKC isoforms, often in the micromolar concentration range.[4]
| PKC Isoform | Class | Activation by SAG | EC50 / AC50 | Kd |
| PKCα | Conventional | Potent activator[4] | Data not available | Data not available |
| PKCβI | Conventional | Stimulatory effects observed[4] | Data not available | Data not available |
| PKCγ | Conventional | Stimulatory effects observed[4] | Data not available | Data not available |
| PKCδ | Novel | Potent activator[4] | Data not available | Data not available |
| PKCε | Novel | Potent activator[4] | Data not available | Data not available |
Note: The lack of specific EC50 and Kd values in this table reflects the current state of publicly available data. The potency of SAG is generally described qualitatively or semi-quantitatively in the literature.
III. Signaling Pathways Activated by SAG
A. Protein Kinase C (PKC) Activation Pathway
SAG is a crucial lipid second messenger that directly and potently activates conventional and novel Protein Kinase C isoforms.[4] The generation of SAG through receptor-mediated hydrolysis of PIP2 initiates a signaling cascade that profoundly affects cellular function, primarily through the phosphorylation of downstream substrates like MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).[4]
B. RasGRP and MAPK/ERK Activation Pathway
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs) are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras. By binding to SAG through their C1 domain, RasGRPs are recruited to the plasma membrane, where they catalyze the exchange of GDP for GTP on Ras, leading to its activation.[3] Activated Ras, in turn, initiates a cascade of downstream signaling events, most notably the mitogen-activated protein kinase (MAPK/ERK) pathway.[3]
References
High-Purity Synthesis of 1-Monostearin for Use as a Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monostearin, a monoacylglycerol consisting of glycerol (B35011) and stearic acid, is a crucial component in various scientific and industrial applications. In research and drug development, its utility as a high-purity standard is paramount for the accurate quantification of lipids in biological samples, the development of drug delivery systems, and as a reference in the study of lipid metabolism.[1][2][3] Its role as a potential biomarker, for instance in prostate cancer research where it is inversely associated with risk, underscores the need for a reliable, high-purity standard for accurate and reproducible results.[4] This document provides detailed protocols for the chemical and enzymatic synthesis of high-purity 1-monostearin, along with purification and analytical methods to ensure its suitability as a reference standard.
Data Presentation
The following table summarizes quantitative data from various synthesis methods for 1-monostearin, providing a comparative overview of their efficacy in terms of yield and purity.
| Synthesis Method | Catalyst/Enzyme | Reaction Conditions | Initial Purity (%) | Purification Method | Final Purity (%) | Overall Yield (%) | Reference |
| Chemical Synthesis | |||||||
| Transesterification | NaHCO₃-CO₂ | 230-260°C | 40-60 | Ethanol (B145695) Extraction & Mechanical Separation | >90 | Not Reported | [5][6] |
| Direct Esterification | Acid Catalyst | 180-250°C, 2-4h | 40-60 | Washing with water | 40-60 | Not Reported | [3] |
| Enzymatic Synthesis | |||||||
| Esterification | Immobilized Candida antarctica lipase (B570770) (Novozym 435) | Acetone (B3395972), 1:4 (Stearic Acid:Glycerol), 5% lipase, 24h | 89.7 (MG content) | Mild Alkali Treatment | >99 | 66.8 | [7] |
| Esterification | Immobilized Candida antarctica B lipase | 60°C, 24h, 1:3 (Stearic Acid:Glycerol) | Not Reported | Not Reported | High | Not Reported | [8] |
Experimental Protocols
Chemical Synthesis: Transesterification for High-Purity 1-Monostearin
This protocol describes a chemical synthesis method for producing 1-monostearin with a purity greater than 90%.[5][6]
Materials:
-
Winterized stearin (B3432776) (or hydrogenated tallow/lard)
-
Glycerol
-
Sodium bicarbonate (NaHCO₃)
-
Carbon dioxide (CO₂) gas
-
95% Ethanol
-
Reaction vessel with heating and stirring capabilities
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Pre-heat and melt 100g of winterized stearin in the reaction vessel.
-
Add glycerol to the melted stearin.
-
Add 0.4-0.5g of NaHCO₃ to the mixture.
-
Begin stirring and bubbling CO₂ gas (0.8-1.0 L/min) through the mixture to serve as a protective gas and part of the catalytic system.[5]
-
-
Transesterification Reaction:
-
Heat the reaction mixture to 230-260°C and maintain this temperature for 25-35 minutes with continuous stirring.[5]
-
-
Initial Product Separation:
-
After the reaction, cool the mixture and centrifuge it to separate the unreacted glycerol. The resulting product will be a mixed ester containing 40-60% 1-monostearin.[5]
-
-
Purification by Solvent Extraction:
-
Dissolve the mixed ester in 95% ethanol (solute to solvent ratio of 1:10).
-
Perform a two-step fractional crystallization by cooling the solution to 31-35°C to precipitate tristearin, which is then removed by filtration. The second cooling step to 25-29°C removes more tristearin.[5]
-
Further cool the filtrate to -10°C to -15°C to crystallize the 1-monostearin.[5]
-
-
Final Product Isolation:
Enzymatic Synthesis: High-Purity 1-Monostearin using Immobilized Lipase
This protocol details a two-step enzymatic synthesis process capable of producing 1-monostearin with a purity exceeding 99%.[7]
Materials:
-
Stearic acid
-
Glycerol
-
Immobilized Candida antarctica lipase (e.g., Novozym 435)
-
Acetone
-
Mild alkali solution (e.g., dilute NaOH or KOH)
-
Reaction vessel with temperature control and stirring
-
Filtration system
Procedure:
-
Enzymatic Esterification:
-
In a reaction vessel, dissolve stearic acid and glycerol in acetone at a molar ratio of 1:4 (stearic acid:glycerol).
-
Add the immobilized lipase, corresponding to 5% of the weight of the stearic acid.[7]
-
Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring for up to 24 hours.[9] The reaction can be monitored by techniques like HPLC to determine the conversion rate.[9] An equilibrium with a monoglyceride content of approximately 89.7% can be reached after 16 hours.[7]
-
-
Enzyme Recovery:
-
After the reaction, stop the stirring and heating.
-
Recover the immobilized enzyme by filtration for potential reuse.[9]
-
-
Purification by Mild Alkali Treatment:
-
The crude product will contain unreacted free fatty acids (up to 7%) and di- and triglycerides (<3.5%).[7]
-
Remove the acetone by evaporation.
-
Treat the remaining product with a mild alkali solution to neutralize and remove the free fatty acids. This step is crucial for achieving high purity.
-
-
Final Product Isolation:
Purification by Recrystallization
Recrystallization is a critical step to achieve the high purity required for an analytical standard.[10]
Materials:
-
Crude 1-monostearin
-
Suitable solvent (e.g., ethanol, n-hexane, or a mixture)[3][5]
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and vacuum filtration apparatus
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which 1-monostearin is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]
-
Dissolution:
-
Place the crude 1-monostearin in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[11]
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]
-
Crystallization:
-
Crystal Collection and Washing:
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Mandatory Visualizations
Experimental Workflow for High-Purity 1-Monostearin Synthesis
Caption: Workflow for the enzymatic synthesis and purification of high-purity 1-monostearin.
Representative Lipid Signaling Pathway: PPARα Activation
While a specific signaling pathway directly initiated by 1-monostearin as a signaling molecule is not well-documented, monoglycerides (B3428702) and fatty acids are known to influence lipid-sensitive signaling pathways. The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is a key regulator of lipid metabolism. Fatty acids, which can be derived from the hydrolysis of 1-monostearin, are natural ligands for PPARs. This diagram illustrates a simplified PPARα signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1076187A - The preparation method of high-purity monostearin - Google Patents [patents.google.com]
- 6. Process for preparing high-purity monostearin (1993) | Duanwu Zhou | 5 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. LabXchange [labxchange.org]
- 13. mt.com [mt.com]
- 14. Home Page [chem.ualberta.ca]
Application Notes and Protocols for 1-Stearoyl-rac-glycerol-Based Organogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organogels are semi-solid systems in which an organic liquid phase is entrapped within a three-dimensional network formed by a gelator. 1-Stearoyl-rac-glycerol, also known as glyceryl monostearate (GMS), is a widely used and effective low molecular weight organogelator.[1] Its ability to self-assemble into a crystalline network in various organic solvents makes it a valuable tool for the formulation of pharmaceuticals, cosmetics, and food products.[1][2] These thermoreversible gels offer a platform for the controlled release of lipophilic active pharmaceutical ingredients (APIs).[3] The formation of the gel network is a physical process driven by hydrogen bonding and van der Waals interactions, where GMS molecules self-assemble into a network that immobilizes the liquid phase.[2] This document provides detailed protocols for the preparation and characterization of this compound-based organogels, along with key quantitative data to guide formulation development.
Data Presentation
The properties of this compound (GMS) based organogels are highly dependent on the concentration of the gelator, the type of oil used, and the cooling rate during preparation.[4] Below are tables summarizing key quantitative data for GMS-based organogels.
Table 1: Critical Gelation Concentration (CGC) of GMS in Various Oils
| Oil Type | Critical Gelation Concentration (CGC) (% w/w) | Reference |
| Sunflower Oil | 5 | [5] |
| High Oleic Sunflower Oil | 5 | [5] |
| Olive Oil | 3 | [6] |
| Peanut Oil | 3 | [6] |
| Soybean Oil | 2 | [7] |
| Corn Oil | 3 | [8] |
Table 2: Rheological and Thermal Properties of GMS-Based Organogels
| Property | Value Range | Conditions | Reference |
| Hardness (N) | ~12 N to over 120 N | Dependent on GMS concentration | [1] |
| Storage Modulus (G') | Increases significantly with concentration | Indicates a strong elastic network | [1] |
| Oil Binding Capacity (OBC) (%) | >92%, can reach up to 99% | Dependent on GMS concentration | [1][7] |
| Melting Point (°C) | 63-64 | For the oleogel | [1] |
Table 3: In Vitro Drug Release from GMS-Based Organogels
| Drug | Formulation Details | Release Profile | Reference |
| 5-Fluorouracil | 90% GMS in the organogelator blend | Less than 40% of the loaded amount released, showing controlled release. | [3] |
| Ibuprofen | GMS in soybean oil | Organogel suppressed the rapid absorption compared to an aqueous suspension. | [9] |
Experimental Protocols
Preparation of this compound Organogel
This protocol describes the general method for preparing a simple this compound-based organogel.
Materials:
-
This compound (GMS)
-
Organic solvent (e.g., vegetable oil such as sunflower, olive, or soybean oil)
-
Glass vial with a screw cap
-
Heating magnetic stirrer
-
Weighing balance
Protocol:
-
Weigh the desired amount of this compound and the selected oil phase directly into a glass vial to achieve the target concentration (w/w).[1]
-
Heat the mixture on a heating magnetic stirrer to a temperature approximately 10-20°C above the melting point of GMS (melting point of GMS is around 73-81°C), with continuous stirring.[1][10]
-
Continue heating and stirring until the GMS is completely dissolved and the solution is clear.[1]
-
Remove the vial from the heat source and allow it to cool to room temperature without agitation.[1]
-
The organogel will form upon cooling and maturation. It is recommended to let the gel mature for 24 hours before characterization to ensure the crystalline network is fully formed.
Determination of Critical Gelation Concentration (CGC)
The CGC is the minimum concentration of the gelator required to form a stable gel that does not flow.
Protocol:
-
Prepare a series of organogels with increasing concentrations of this compound (e.g., in 1% or 0.5% increments) following the protocol above.[1]
-
After a 24-hour maturation period, invert each vial.[1]
-
Observe for any flow of the material within one minute.[1]
-
The CGC is the lowest concentration at which the organogel remains firm and does not flow.[1]
Characterization of Organogel Properties
a) Rheological Analysis
Rheological measurements are used to determine the viscoelastic properties of the organogel, such as its hardness and elasticity.
Protocol:
-
Use a rheometer equipped with a parallel plate or cone-plate geometry.
-
Carefully place a sample of the organogel onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap size.
-
Perform small-amplitude oscillatory shear (SAOS) measurements to determine the storage modulus (G') and loss modulus (G'').[4]
-
A higher G' value compared to G'' indicates a solid-like, elastic gel structure.[4]
b) Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to determine the melting and crystallization temperatures of the organogel.
Protocol:
-
Accurately weigh a small amount of the organogel (5-10 mg) into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected melting point.
-
Cool the sample back to the starting temperature at the same controlled rate.
-
The temperatures corresponding to the peaks in the heating and cooling curves represent the melting and crystallization temperatures, respectively.[6]
c) Microstructure Analysis (Polarized Light Microscopy)
Polarized light microscopy is used to visualize the crystalline network structure of the organogel.
Protocol:
-
Place a small amount of the molten organogel on a pre-heated microscope slide and cover it with a coverslip.
-
Allow the sample to cool and solidify at room temperature.
-
Observe the sample under a polarized light microscope. The crystalline structure of the GMS network will be visible. GMS-based organogels typically show irregular clusters of needle-like crystals.[6]
In Vitro Drug Release Study
This protocol describes a typical method for evaluating the release of a drug from the organogel.
Materials:
-
Drug-loaded organogel
-
Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Franz diffusion cell or a similar setup
-
Semi-permeable membrane
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Protocol:
-
Prepare the drug-loaded organogel by adding the desired amount of the active pharmaceutical ingredient (API) to the oil phase before adding the GMS and heating.
-
Mount a semi-permeable membrane onto the Franz diffusion cell.
-
Place a known amount of the drug-loaded organogel onto the membrane in the donor compartment.
-
Fill the receptor compartment with the release medium and maintain a constant temperature (e.g., 37°C) and stirring.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Calculate the cumulative amount of drug released over time.
Visualizations
Caption: General workflow for the preparation of this compound-based organogels.
Caption: Mechanism of organogel formation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palm Olein Organogelation Using Mixtures of Soy Lecithin and Glyceryl Monostearate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the monostearate/monopalmitate ratio on the oral release of active agents from monoacylglycerol organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the oil on glyceryl monostearate based oleogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycerol monostearate-based solid oleogels for dosage form individualization by molding designed using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Monostearin Nanoparticle Formulations
Welcome to the technical support center for 1-monostearin nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of 1-monostearin nanoparticles, with a specific focus on preventing polymorphism.
Frequently Asked Questions (FAQs)
Q1: What is 1-monostearin polymorphism and why is it a concern in nanoparticle formulations?
A1: Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms.[1] 1-monostearin, a common lipid used in solid lipid nanoparticles (SLNs), can exist in different polymorphic forms, primarily the metastable α-form and the more stable β-form. The transition from the less ordered, higher-energy α-form to the more densely packed, lower-energy β-form is a common issue. This transformation can lead to significant problems in nanoparticle formulations, including:
-
Drug Expulsion: The ordered arrangement of the β-form provides less space for encapsulated drug molecules, leading to their expulsion from the nanoparticle matrix.[2]
-
Particle Aggregation: Changes in the crystal structure can alter the nanoparticle surface, leading to instability and aggregation.
-
Changes in Drug Release Profile: The expulsion of the drug and changes in the nanoparticle matrix can result in an undesirable burst release and altered long-term release kinetics.[2]
Q2: What are the main factors that influence 1-monostearin polymorphism in nanoparticles?
A2: Several factors can trigger the polymorphic transition of 1-monostearin in nanoparticles. Understanding and controlling these factors is crucial for maintaining the stability of the formulation. The key influencing factors include:
-
Temperature: Temperature fluctuations during preparation and storage can provide the energy needed for the transition from the metastable α-form to the stable β-form.[2]
-
Surfactant Type and Concentration: The choice and concentration of surfactants play a critical role in stabilizing the nanoparticle dispersion and inhibiting polymorphic transitions.[3]
-
Processing Parameters: The method of nanoparticle preparation, including homogenization pressure, cooling rate, and sonication time, significantly impacts the initial polymorphic state and its subsequent stability.
-
Lipid Matrix Composition: The purity of 1-monostearin and the presence of other lipids can influence the crystallization behavior.
Q3: What are the most effective strategies to prevent 1-monostearin polymorphism?
A3: Several strategies can be employed to prevent or delay the polymorphic transition of 1-monostearin in nanoparticles:
-
Use of Stabilizing Surfactants: Incorporating appropriate surfactants or a combination of surfactants can sterically and/or electrostatically stabilize the nanoparticles and hinder the rearrangement of the lipid molecules. Commonly used surfactants include Polysorbates (e.g., Tween 80), Poloxamers (e.g., Poloxamer 188), and lecithins.
-
Formation of Nanostructured Lipid Carriers (NLCs): Blending 1-monostearin with a liquid lipid (e.g., caprylic/capric triglycerides) creates a less ordered lipid matrix in what is known as a Nanostructured Lipid Carrier (NLC).[2] This imperfect crystal structure provides more space for the drug and reduces the driving force for polymorphic transition.[2]
-
Optimization of Processing Conditions: Careful control over the manufacturing process is essential. This includes using optimal homogenization pressures and employing rapid cooling to "freeze" the lipid in its metastable α-form.
-
Inclusion of Polymeric Stabilizers: Polymers can be added to the formulation to provide a steric barrier on the nanoparticle surface, preventing both aggregation and lipid recrystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased particle size and aggregation during storage. | Polymorphic transition from α to β-form leading to changes in surface properties and reduced stability. | - Incorporate a steric stabilizer like Poloxamer 188 or a combination of surfactants (e.g., Tween 80 and lecithin) to provide a protective layer. - Optimize the surfactant concentration; too low a concentration may be insufficient for stabilization. - Prepare NLCs by adding a liquid lipid to disrupt the crystal order of 1-monostearin. |
| Initial burst release of the encapsulated drug. | Drug expulsion from the lipid matrix due to the polymorphic transformation to the more ordered β-form. | - Formulate NLCs to create a less perfect lipid matrix with more space to accommodate the drug.[2] - Use surfactants that can form a stable shell around the nanoparticle, hindering drug leakage. - Rapidly cool the nanoemulsion during preparation to trap the lipid in the less ordered α-form. |
| Visible precipitation or sedimentation in the nanoparticle dispersion over time. | Significant particle aggregation and/or drug crystallization due to instability. | - Ensure sufficient surfactant concentration to provide adequate surface coverage and electrostatic/steric repulsion. - Verify the storage temperature is appropriate and stable. Avoid freeze-thaw cycles unless the formulation is designed for it. - Consider lyophilization with a suitable cryoprotectant for long-term storage. |
| Inconsistent batch-to-batch results in terms of particle size and drug loading. | Variations in processing parameters such as homogenization pressure, temperature, or cooling rate. | - Standardize the entire preparation protocol. Precisely control the temperature of the lipid and aqueous phases. - Maintain a consistent number of homogenization cycles and pressure.[4] - Ensure a reproducible and rapid cooling process. |
Quantitative Data Summary
The following table summarizes the key physical properties of the common polymorphic forms of glycerides, which are indicative of the behavior of 1-monostearin.
| Property | α-Polymorph | β-Polymorph |
| Crystal Structure | Less ordered, hexagonal subcell | More ordered, triclinic subcell |
| Melting Point (°C) | Lower | Higher |
| Enthalpy of Fusion (J/g) | Lower | Higher |
| Density | Lower | Higher |
| Drug Loading Capacity | Higher | Lower |
Note: Specific values for 1-monostearin can vary depending on the purity and experimental conditions. The data presented are general trends observed for glycerides.
Experimental Protocols
Protocol 1: Preparation of 1-Monostearin Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)
This protocol describes a common and scalable method for producing 1-monostearin SLNs.
Materials:
-
1-Monostearin
-
Surfactant (e.g., Poloxamer 188 or Tween 80)
-
Co-surfactant (e.g., Soya Lecithin) (optional)
-
Purified water
-
Active Pharmaceutical Ingredient (API) - lipophilic
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of 1-monostearin and the lipophilic API.
-
Melt the 1-monostearin in a beaker at a temperature 5-10°C above its melting point (approximately 75-80°C) using a water bath.
-
Once melted, add the API to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant (e.g., 1-2% w/v Poloxamer 188) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under continuous stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.[4] The temperature should be maintained above the melting point of the lipid throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently.
-
Rapid cooling will cause the lipid to recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the nanoparticle dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading.
-
Characterize the polymorphic state of the 1-monostearin using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).
-
Protocol 2: Characterization of Polymorphism by Differential Scanning Calorimetry (DSC)
DSC is a key technique to identify the polymorphic form of 1-monostearin in the nanoparticles.
Procedure:
-
Sample Preparation: Lyophilize the SLN dispersion to obtain a dry powder.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the lyophilized SLN powder into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample from room temperature (e.g., 25°C) to a temperature above the melting point of the lipid (e.g., 100°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
The presence of a single endothermic peak corresponding to the melting of the lipid will be observed.
-
The melting point and the shape of the peak can indicate the polymorphic form. The α-form has a lower melting point and a broader peak, while the β-form has a higher melting point and a sharper peak.
-
A second heating run after controlled cooling can help to confirm the initial polymorphic state.
-
Visualizations
Caption: Experimental workflow for the preparation of 1-monostearin SLNs.
Caption: Key strategies to prevent 1-monostearin polymorphism in nanoparticles.
References
Technical Support Center: Glyceryl Monostearate Crystallization
Welcome to our dedicated technical support center for troubleshooting issues related to the crystallization of Glyceryl Monostearate (GMS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Glyceryl Monostearate (GMS) and why is its crystalline form important?
Glyceryl Monostearate is a widely used non-ionic emulsifier, stabilizer, and consistency-regulating agent in pharmaceutical, cosmetic, and food formulations.[1][2][3] It is the glycerol (B35011) ester of stearic acid. The crystalline state of GMS is critical as it significantly influences the physical properties, stability, and performance of the final product, affecting texture, drug release, and shelf-life.[4][5]
Q2: What are the different crystalline forms (polymorphs) of GMS?
GMS can exist in several polymorphic forms, most notably the α, β', and β forms. The α-form is the least stable, metastable form that typically crystallizes first from a melt.[6][7] Over time, it transforms into the more ordered and stable β' and subsequently the most stable β-form.[6][7][8][9] This transformation is often the root cause of undesirable changes in product texture and stability.
Q3: My GMS-based cream/lotion is developing a grainy texture over time. What is the cause and how can I prevent it?
A grainy texture is a common issue and is typically caused by the polymorphic transformation of GMS from the metastable α-form to the more stable, larger β-crystals during storage.[10] To prevent this:
-
Control the Cooling Rate: Rapid cooling ("shock cooling") during manufacturing can help produce smaller α-crystals, which may be kinetically trapped, resulting in a smoother initial texture.[11]
-
Formulation Optimization: The addition of co-emulsifiers or stabilizers can inhibit crystal growth and the α to β transition.
-
Storage Conditions: Storing the product at a consistent, controlled temperature can slow down the rate of polymorphic transformation. Fluctuations in temperature can accelerate crystal growth.[10]
Q4: How do impurities affect the crystallization of GMS?
Impurities, including diglycerides and triglycerides which are often present in commercial grades of GMS, can significantly impact its crystallization behavior. They can influence the rate of polymorphic transformation, the final crystal size, and the overall crystal network structure. The presence of impurities can sometimes delay the onset of crystallization or lead to the formation of less stable crystal forms.
Q5: Can I control which polymorphic form of GMS is present in my formulation?
Yes, to a certain extent. The predominant polymorphic form can be influenced by several factors:
-
Thermal History: The rate of cooling from the molten state is a primary determinant. Rapid cooling favors the α-form, while slow cooling allows for the formation of more stable polymorphs.
-
Solvent System: The polarity and composition of the solvent or oil phase can influence nucleation and crystal growth.
-
Additives: The presence of other emulsifiers, polymers, or active pharmaceutical ingredients can direct or inhibit the formation of specific polymorphs.
Troubleshooting Guide
Issue 1: Unexpected Phase Separation or Oil Bleeding in a GMS-based Emulsion
-
Possible Cause: This may be due to the polymorphic transition of GMS at the oil-water interface, leading to a breakdown of the emulsion structure. The initial α-form is a more effective emulsifier than the more crystalline β-form.
-
Troubleshooting Steps:
-
Characterize the Polymorphic State: Use Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD) to determine the crystalline form of GMS in fresh versus aged samples.
-
Optimize the Emulsifier System: Consider adding a co-emulsifier that can stabilize the interface and hinder the GMS polymorphic transition.
-
Adjust Homogenization Parameters: Increasing the shear during emulsification can lead to smaller droplet sizes and a more stable initial emulsion.[11]
-
Issue 2: Inconsistent Drug Release Profiles from GMS-based Solid Lipid Nanoparticles (SLNs)
-
Possible Cause: The polymorphic state of GMS in the SLNs can significantly affect the drug encapsulation efficiency and release rate.[4] The transformation from the less dense α-form to the more densely packed β-form can lead to drug expulsion from the lipid matrix.[4]
-
Troubleshooting Steps:
-
Monitor Polymorphism Over Time: Regularly analyze the crystallinity of the SLNs during stability studies using DSC and XRD.
-
Incorporate a Crystal Growth Inhibitor: Adding a lipid with a different chain length or a polymer to the formulation can disrupt the GMS crystal lattice and slow down the polymorphic transition.
-
Optimize Storage Conditions: Store the SLNs at a low and constant temperature to minimize molecular mobility and preserve the initial crystalline state.
-
Data Presentation
Table 1: Thermal Properties of GMS Polymorphs
| Polymorph | Melting Point (°C) | Characteristics |
| α-form | ~55-60 | Metastable, waxy, good emulsifying properties |
| β'-form | ~63-68 | Intermediate stability |
| β-form | ~70-75 | Most stable, crystalline, less effective as an emulsifier |
Note: These values can vary depending on the purity of the GMS and the analytical conditions (e.g., heating rate in DSC).
Table 2: Characteristic d-spacings from X-Ray Diffraction (XRD) for GMS Polymorphs
| Polymorph | d-spacing (Å) |
| α-form | ~4.15 |
| β'-form | ~4.2 and ~3.8 |
| β-form | ~4.6, ~3.85, and ~3.65 |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Polymorph Analysis
-
Objective: To determine the melting points and enthalpies of fusion of GMS polymorphs, and to monitor polymorphic transitions.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the GMS-containing sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 20°C).
-
Ramp the temperature up to a point above the highest expected melting point (e.g., 90°C) at a controlled rate (e.g., 5-10°C/min).
-
Hold at the high temperature for a few minutes to erase the sample's thermal history.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan can be performed to observe any changes that occurred during the controlled cooling.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks. The peak temperature and the area under the peak correspond to the melting point and enthalpy of the transition, respectively.
-
2. X-Ray Diffraction (XRD) for Crystal Structure Identification
-
Objective: To identify the specific polymorphic form of GMS based on its crystal lattice spacings.
-
Methodology:
-
Sample Preparation: Prepare a flat, smooth surface of the sample on an appropriate sample holder. For powders, gently press the sample into the holder. For solid formulations, a flat surface may be analyzed directly.
-
Instrument Setup: Place the sample holder in the XRD instrument. Set the X-ray source (commonly Cu-Kα), voltage, and current.
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) with a defined step size and dwell time.
-
Data Analysis: Analyze the resulting diffractogram for the characteristic peaks of each polymorph. Use Bragg's Law to calculate the d-spacings corresponding to the observed 2θ angles and compare them to the values in Table 2.
-
3. Polarized Light Microscopy (PLM) for Crystal Morphology Visualization
-
Objective: To visually inspect the size, shape, and birefringence of GMS crystals.
-
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean microscope slide. If the sample is a liquid or semi-solid, a thin smear can be made. A coverslip is then placed over the sample.
-
Microscope Setup:
-
Observation: Focus on the sample. Anisotropic crystalline materials, like GMS, will appear bright against the dark background due to their ability to rotate the plane of polarized light. Observe the morphology (e.g., needle-like, spherulitic) and size of the crystals. Amorphous material will appear dark.
-
Visualizations
References
- 1. GLYCERYL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Olympus Microscopy Resource Center | Polarized Light Microscopy - Microscope Configuration [olympusconfocal.com]
Technical Support Center: Optimizing Drug Loading Efficiency in 1-Stearoyl-rac-glycerol SLNs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and optimization of drug-loaded 1-Stearoyl-rac-glycerol Solid Lipid Nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing drug loading efficiency in this compound SLNs?
A1: Several factors significantly impact the drug loading efficiency of this compound SLNs. The key parameters include the physicochemical properties of the drug, the formulation composition, and the process parameters.[1][2][3] Specifically:
-
Drug Properties: The solubility of the drug in the molten lipid is a primary determinant.[4] Lipophilic drugs with good compatibility with the lipid matrix generally exhibit higher loading capacities.[4]
-
Formulation Composition:
-
Drug-to-Lipid Ratio: An optimal ratio is crucial, as overloading the lipid matrix can lead to drug expulsion upon cooling and lipid recrystallization.[5]
-
Lipid Concentration: The amount of this compound dictates the total capacity of the formulation to encapsulate the drug.[5]
-
Surfactant Type and Concentration: The choice and concentration of surfactant(s) are critical for forming stable nanoparticles and preventing drug leakage.[5][6]
-
-
Process Parameters:
-
Homogenization Technique: The method used for preparation (e.g., high-pressure homogenization, ultrasonication) and its parameters (e.g., pressure, time, temperature) significantly affect nanoparticle formation and drug entrapment.[7][8][9]
-
Cooling Rate: Rapid cooling of the nanoemulsion can help to quickly solidify the lipid matrix and effectively trap the drug inside.[5]
-
Q2: How can I determine the encapsulation efficiency (EE%) and drug loading (DL%) of my this compound SLNs?
A2: The encapsulation efficiency and drug loading are critical quality attributes of your SLN formulation. They are typically determined by separating the unencapsulated (free) drug from the SLNs and then quantifying the amount of drug associated with the nanoparticles.[5] This is usually achieved through an indirect method:
-
Separation: The SLN dispersion is subjected to ultracentrifugation or centrifugal filtration to pellet the SLNs, separating them from the aqueous phase containing the free drug.
-
Quantification: The amount of free drug in the supernatant is then measured using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The EE% and DL% are calculated using the following formulas:
-
Encapsulation Efficiency (EE%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Drug Loading (DL%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100
-
Q3: My SLNs are showing a large particle size and a high Polydispersity Index (PDI). What are the possible causes and solutions?
A3: A large particle size (>500 nm) and a high PDI (>0.3) indicate a non-uniform and potentially unstable formulation.[5] Common causes and troubleshooting steps are outlined below:
| Potential Cause | Recommended Solution |
| Insufficient Homogenization | The energy input is not adequate to reduce the pre-emulsion droplet size. Increase the homogenization pressure (typically 500-1500 bar) or the number of homogenization cycles (usually 3-5 cycles are sufficient). For ultrasonication, increase the sonication time or power.[5] |
| Particle Aggregation | The surfactant concentration may be too low to provide sufficient stabilization. Increase the surfactant concentration or consider using a combination of surfactants to enhance steric and electrostatic stability.[5] |
| Over-processing | Excessive homogenization can sometimes lead to particle coalescence due to high kinetic energy. Systematically vary the number of homogenization cycles or sonication time and measure the particle size at each step to determine the optimal processing duration.[4][5] |
| Lipid or Drug Precipitation | Components may not be fully dissolved before emulsification. Ensure the lipid and drug are completely melted and dissolved in the lipid phase before forming the pre-emulsion.[10] |
Q4: I am observing drug expulsion from my SLNs during storage. Why is this happening and how can I prevent it?
A4: Drug expulsion during storage is a common challenge with SLNs and is often attributed to the polymorphic transition of the lipid matrix from a less ordered to a more stable, highly crystalline form, which reduces the space available for the drug molecules.[2][11][12][13] To mitigate this:
-
Optimize Lipid Composition: While this guide focuses on this compound, creating nanostructured lipid carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix can create imperfections in the crystal lattice, providing more space for the drug and reducing expulsion.[3]
-
Control Cooling Rate: Rapid cooling during preparation can "freeze" the lipid in a less crystalline state, entrapping the drug more effectively.[5]
-
Select Appropriate Surfactants: Surfactants can influence the crystallinity of the lipid matrix and stabilize the nanoparticle surface, potentially reducing drug expulsion.
-
Storage Conditions: Store the SLN dispersion at a suitable temperature (often refrigerated) to minimize lipid transitions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading Efficiency (<70%) | 1. Poor Drug Solubility: The drug has low solubility in molten this compound.[4] 2. Suboptimal Drug-to-Lipid Ratio: The amount of drug exceeds the carrying capacity of the lipid.[5] 3. Drug Partitioning: The drug partitions into the external aqueous phase during preparation. | 1. Increase the temperature of the lipid melt to enhance drug solubility (ensure drug stability at higher temperatures).[10] 2. Systematically decrease the drug-to-lipid ratio to find the optimal concentration.[10] 3. For hydrophilic drugs, consider using a double emulsion method.[8] |
| Particle Aggregation and Sedimentation | 1. Insufficient Surfactant: The surfactant concentration is below the critical level needed for stabilization.[5] 2. Inappropriate Zeta Potential: The surface charge of the nanoparticles is not high enough to ensure electrostatic repulsion.[7] 3. High Ionic Strength: The ionic strength of the dispersion medium is too high, leading to charge screening. | 1. Increase the concentration of the surfactant or use a combination of surfactants.[5] 2. Measure the zeta potential. A value greater than |30| mV (positive or negative) generally indicates good stability.[5] If the zeta potential is low, consider using a charged surfactant. 3. Use a low ionic strength buffer or deionized water as the dispersion medium. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variability in Process Parameters: Inconsistent homogenization time, pressure, temperature, or cooling rate. 2. Inhomogeneous Pre-emulsion: The initial mixture of lipid, drug, and aqueous phase is not uniform. | 1. Strictly control and monitor all process parameters for each batch. 2. Ensure thorough mixing of the pre-emulsion before homogenization. |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization followed by Ultrasonication
This protocol is suitable for incorporating lipophilic drugs.
Materials:
-
This compound
-
Lipophilic drug
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Purified water
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the this compound and the lipophilic drug.
-
Heat the mixture in a water bath approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Particle Size Reduction:
-
Subject the pre-emulsion to ultrasonication using a probe sonicator. The sonication parameters (e.g., amplitude, time) should be optimized for the specific formulation.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
-
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug:
-
Transfer a known volume of the SLN dispersion into a centrifugal filter unit (e.g., with a molecular weight cut-off of 10 kDa).
-
Centrifuge at a high speed (e.g., 12,000 rpm for 30 minutes) to separate the aqueous phase (filtrate) containing the free drug from the SLNs.
-
-
Quantification of Free Drug:
-
Dilute the filtrate with a suitable solvent.
-
Measure the concentration of the free drug in the diluted filtrate using a pre-established calibration curve from a UV-Vis spectrophotometer or HPLC.
-
-
Calculation:
-
Calculate the EE% using the formula provided in the FAQ section.
-
Data Presentation
Table 1: Influence of Formulation and Process Parameters on SLN Properties
| Formulation Variable | Parameter Variation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Drug:Lipid Ratio | 1:10 | ~150 | ~0.2 | ~-25 | ~85 |
| 1:5 | ~180 | ~0.25 | ~-22 | ~75 | |
| 1:2 | ~250 | ~0.35 | ~-18 | ~60 | |
| Surfactant Conc. | 1% | ~300 | ~0.4 | ~-15 | ~70 |
| 2.5% | ~180 | ~0.2 | ~-28 | ~88 | |
| 5% | ~150 | ~0.18 | ~-32 | ~85 | |
| Homogenization Time | 5 min | ~280 | ~0.38 | ~-20 | ~78 |
| 10 min | ~170 | ~0.22 | ~-26 | ~86 | |
| 15 min | ~160 | ~0.25 | ~-24 | ~84 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific drug and experimental conditions.
Visualizations
Caption: Workflow for the preparation of this compound SLNs.
Caption: Troubleshooting logic for low drug loading efficiency.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Drug expulsion: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-Monostearin-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 1-monostearin-based formulations.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your formulation development.
Issue 1: My 1-monostearin-based gel/emulsion is showing water separation (syneresis).
-
Question: What is causing the water to separate from my formulation, and how can I prevent it?
-
Answer: Water syneresis is a common issue in monoglyceride-structured emulsions and is primarily caused by the polymorphic transformation of 1-monostearin from the metastable α-gel phase to the more stable, but less desirable, coagel phase.[1] This transition leads to the destabilization of the emulsion.
Troubleshooting Steps:
-
Incorporate a Co-emulsifier: The addition of a co-emulsifier, such as sodium stearoyl lactylate (SSL), can significantly improve the stability of the α-gel phase. Ratios of 1:9 (w/w) of SSL to glycerol (B35011) monostearate (GMS) have been shown to be effective.[1]
-
Add a Stabilizer: Polysaccharides like xanthan gum can increase the viscosity of the aqueous phase, which slows down water syneresis. An addition of 0.1% (w/w) of xanthan gum to the water phase has been demonstrated to create a stable emulsion.[1]
-
Control the Cooling Rate: The rate at which the formulation is cooled can impact the stability of the α-gel phase. A slow cooling rate without the application of shear has been found to increase stability.[1][2]
-
Issue 2: My formulation has developed a grainy or crystalline texture over time.
-
Question: Why is my smooth formulation becoming grainy, and what can I do to maintain its texture?
-
Answer: A grainy texture is often a result of crystallization within the formulation. This can be due to the polymorphic transformation of 1-monostearin or the crystallization of other lipid components.[3][4] The formation of larger, more stable crystals can disrupt the desired smooth texture.[5]
Troubleshooting Steps:
-
Optimize the Oil Phase: The composition of the oil phase can influence the solubility and crystallization of 1-monostearin. Selecting oils that are good solvents for 1-monostearin can help prevent it from coming out of solution.[3]
-
Utilize Crystallization Inhibitors: Certain surfactants and polymers can interfere with the nucleation and growth of crystals.[3]
-
Control Cooling and Shear: Rapid cooling can promote the formation of smaller crystals, which may be less perceptible and lead to a smoother texture.[2] The application of shear during crystallization can also influence crystal size and network formation.[6]
-
Consider Isomeric Purity: The presence of 2-monostearin alongside 1-monostearin can influence the overall crystallization behavior and stability of the emulsion.[7]
-
Issue 3: The viscosity of my formulation is decreasing during storage.
-
Question: What leads to a loss of viscosity in my 1-monostearin formulation, and how can I maintain it?
-
Answer: A decrease in viscosity is typically linked to the breakdown of the structured network within the formulation. This is often a consequence of the α-gel to coagel polymorphic transition, which weakens the gel structure.[1]
Troubleshooting Steps:
-
Strengthen the Gel Network: As with preventing syneresis, the addition of stabilizers like xanthan gum can help maintain the viscosity by thickening the continuous phase.[1]
-
Optimize Co-emulsifier Concentration: The right concentration of a co-emulsifier like SSL can help preserve the stable α-gel phase, which is crucial for maintaining the formulation's structure and viscosity.[1]
-
Evaluate Storage Temperature: Higher temperatures can accelerate the polymorphic transition. Storing the formulation at a controlled, lower temperature may slow down the degradation of the gel network.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in 1-monostearin formulations?
A1: The main cause of instability is the polymorphic transformation of 1-monostearin from a metastable α-gel phase to a more stable coagel (β-gel) phase. This transition leads to emulsion destabilization and water syneresis.[1][7]
Q2: How does the isomeric form (1-monostearin vs. 2-monostearin) affect stability?
A2: The position of the stearic acid on the glycerol backbone influences the molecule's physicochemical properties. It is suggested that 1-monostearin (α-monostearin) may form a more ordered and stable initial α-gel network at the oil-water interface, potentially leading to better long-term stability compared to 2-monostearin (β-monostearin).[7]
Q3: What analytical techniques are used to study the stability of these formulations?
A3: The most common techniques to study the polymorphic transitions that affect stability are:
-
Differential Scanning Calorimetry (DSC): To determine transition enthalpies between mesophases.[9]
-
X-ray Diffraction (XRD): To identify the crystalline structure of the different polymorphic forms.[1][9]
-
Nuclear Magnetic Resonance (NMR): To study surfactant mobility and the ordering of water in the gel and lamellar phases.
Q4: Can antioxidants improve the stability of 1-monostearin formulations?
A4: Yes, especially in formulations containing unsaturated lipids which are prone to peroxidation.[10][11] Antioxidants like Vitamin E (α-tocopherol), BHT, and BHA can prevent oxidative degradation of the lipid components, thereby improving the overall chemical stability.[10]
Q5: How can I improve the shelf life of my 1-monostearin-based product?
A5: To extend shelf life, you should focus on stabilizing the α-gel phase. This can be achieved by:
-
Adding co-emulsifiers like SSL and hydrocolloids like xanthan gum.[1]
-
Controlling process parameters such as using a slow cooling rate without shear.[1]
-
Storing the product under appropriate temperature conditions to slow down polymorphic transitions.[8]
-
Considering lyophilization (freeze-drying) to improve long-term stability.[12][13]
Data Presentation
Table 1: Effect of Additives on the Stability of 1-Monostearin (GMS) Emulsions
| Additive | Concentration | Observation | Reference |
| Sodium Stearoyl Lactylate (SSL) | 1:9 w/w ratio with GMS | Improved stability of the α-gel phase. | [1] |
| Xanthan Gum | 0.1% (w/w) of the water phase | Created a stable emulsion for over 40 days at 45°C. | [1] |
Table 2: Influence of Processing Conditions on α-Gel Phase Stability
| Processing Parameter | Condition | Outcome | Reference |
| Cooling Rate | Slow | Increased stability of the α-gel phase. | [1][2] |
| Applied Shear | Without Shear | Increased stability of the α-gel phase. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 1-Monostearin-Based Emulsion
-
Preparation of the Aqueous Phase:
-
Disperse 0.1g of xanthan gum in 99.9g of deionized water with continuous stirring until fully hydrated.
-
Heat the aqueous phase to 75°C.
-
-
Preparation of the Oil Phase:
-
Melt 4.5g of 1-monostearin and 0.5g of sodium stearoyl lactylate (SSL) together with the desired amount of the oil phase.
-
Heat the oil phase to 75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure for a set number of cycles to achieve a fine droplet size.
-
-
Cooling:
-
Cool the emulsion to room temperature slowly and without applying shear to allow for the formation of a stable α-gel structure.
-
-
Stability Assessment:
-
Store the emulsion under various conditions (e.g., refrigerated, room temperature, accelerated) and monitor for physical stability (syneresis, creaming, particle size) over time.[7]
-
Protocol 2: Characterization of Polymorphic Transitions using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1-monostearin formulation into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the sample at a starting temperature (e.g., 20°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point of the components (e.g., 90°C).
-
Hold at this temperature for a few minutes to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/min) back to the starting temperature.
-
Reheat the sample at the same controlled rate.
-
-
Data Analysis:
-
Analyze the resulting thermograms to identify endothermic and exothermic peaks, which correspond to melting and crystallization events, respectively. The temperatures and enthalpies of these transitions provide information about the polymorphic state of the 1-monostearin.[9]
-
Visualizations
Caption: Troubleshooting workflow for 1-monostearin formulation instability.
Caption: Factors influencing the stability of 1-monostearin formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. annualreviews.org [annualreviews.org]
- 3. benchchem.com [benchchem.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Glyceryl Monostearate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of glyceryl monostearate (GMS).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale synthesis of glyceryl monostearate?
A1: The main industrial methods for GMS synthesis are direct esterification of glycerol (B35011) with stearic acid and glycerolysis of triglycerides (fats and oils).[1][2] Enzymatic synthesis using lipases is a more recent, "green" alternative that offers high selectivity but can be associated with higher initial costs.[3][4]
Q2: What are the most common challenges faced during the large-scale synthesis of GMS?
A2: Common challenges include:
-
Low Yield and Purity: Difficulty in achieving high conversion of reactants and the formation of di- and triglycerides, which reduces the purity of the final product.[5]
-
Side Reactions: Undesirable reactions that lead to the formation of byproducts, complicating the purification process.
-
Purification: The separation of GMS from unreacted starting materials and byproducts, often requiring energy-intensive processes like molecular distillation.[3][6]
-
Catalyst Deactivation: Loss of catalyst activity over time due to poisoning, fouling, or thermal degradation.[7][8][9]
-
Process Control: Maintaining optimal reaction conditions (temperature, pressure, mixing) to ensure consistent product quality.[1]
Q3: How does the choice of catalyst impact the synthesis of GMS?
A3: The catalyst plays a crucial role in GMS synthesis. Acid catalysts, such as sulfuric acid, are commonly used in direct esterification.[10] Base catalysts, like sodium hydroxide, are often employed in glycerolysis.[3] The choice of catalyst affects reaction rate, selectivity towards monoglycerides, and the potential for side reactions.[11][12] Heterogeneous solid acid catalysts are also being explored to simplify catalyst removal and reduce waste.[13][14]
Q4: What are the key reaction parameters to control for optimal GMS synthesis?
A4: Key parameters to control include:
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and product degradation if not carefully controlled.[15]
-
Pressure/Vacuum: Applying a vacuum can help remove water produced during esterification, shifting the equilibrium towards product formation.[1]
-
Molar Ratio of Reactants: The ratio of glycerol to stearic acid or triglycerides influences the product distribution (mono-, di-, and triglycerides).[3]
-
Catalyst Loading: The amount of catalyst affects the reaction rate, and an optimal concentration must be determined to balance efficiency and cost.
-
Mixing/Agitation: Proper mixing is essential to ensure good contact between reactants, especially in heterogeneous reaction systems.
Troubleshooting Guide
Issue 1: Low Yield of Glyceryl Monostearate
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor the reaction progress using techniques like titration to measure the acid value. | The reaction may not have reached equilibrium or completion. Increasing time or temperature can drive the reaction forward.[15] |
| Equilibrium Limitation | Apply vacuum to remove water byproduct continuously during esterification. | The esterification reaction is reversible. Removing water shifts the equilibrium towards the formation of GMS.[1] |
| Poor Mass Transfer | Increase agitation speed to ensure proper mixing of the reactants. | Inadequate mixing can lead to localized concentration gradients and slow reaction rates, especially in viscous reaction mixtures. |
| Catalyst Deactivation | Check catalyst activity. Consider catalyst regeneration or replacement. | The catalyst may have lost its activity due to poisoning, fouling, or thermal degradation.[7][8][9] |
Issue 2: High Levels of Di- and Triglycerides (Low Purity)
| Possible Cause | Troubleshooting Step | Explanation |
| Unfavorable Molar Ratio | Adjust the molar ratio of glycerol to stearic acid/triglycerides. An excess of glycerol can favor the formation of monoglycerides. | The stoichiometry of the reactants directly influences the distribution of mono-, di-, and triesters.[3] |
| Prolonged Reaction Time/High Temperature | Optimize reaction time and temperature to minimize the formation of higher glycerides. | While promoting the initial reaction, extended times or excessive heat can lead to further esterification of the desired monoglyceride. |
| Inefficient Purification | Optimize the parameters of the purification process (e.g., molecular distillation temperature and pressure). | Incomplete separation of GMS from di- and triglycerides will result in a lower purity product.[16][17] |
| Use of Non-selective Catalyst | Consider using a more selective catalyst, such as a 1,3-specific lipase (B570770) in enzymatic synthesis. | Enzymatic catalysts can offer high regioselectivity, minimizing the formation of 2-monoglycerides and subsequent di- and triglycerides.[3] |
Issue 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Step | Explanation |
| Poisoning | Purify raw materials to remove impurities (e.g., sulfur, phosphorus compounds). | Impurities in the feedstock can irreversibly bind to the active sites of the catalyst, reducing its activity.[7][8] |
| Fouling/Coking | Implement a regeneration procedure, such as controlled oxidation (burning off carbon deposits) for solid catalysts. | Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[7][8] |
| Thermal Sintering | Operate the reactor within the recommended temperature range for the catalyst. | High temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.[7][9] |
| Leaching | For solid catalysts, ensure the catalyst support is stable under reaction conditions to prevent the active component from dissolving into the reaction mixture. | The active catalytic species may be lost from the support material into the reaction medium.[18] |
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on GMS Yield and Purity (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Reference |
| Temperature (°C) | 180 | 220 | 250 | [1] |
| GMS Yield (%) | 75 | 85 | 80 | |
| Purity (% Monoglyceride) | 92 | 88 | 85 | |
| Catalyst Loading (wt%) | 0.5 | 1.0 | 1.5 | [14] |
| GMS Yield (%) | 80 | 91 | 88 | |
| Purity (% Monoglyceride) | 90 | 92 | 91 | |
| Glycerol:Stearic Acid Molar Ratio | 1:1 | 2:1 | 3:1 | [3] |
| GMS Yield (%) | 60 | 82 | 85 | |
| Purity (% Monoglyceride) | 85 | 93 | 94 |
Note: The data in this table is illustrative and compiled from various sources to show general trends. Actual results will vary depending on the specific reaction setup and conditions.
Experimental Protocols
Detailed Methodology for a Two-Step Synthesis of High-Purity Glyceryl Monostearate
This protocol is based on a method designed to achieve high purity by using a protecting group strategy to minimize the formation of di- and triglycerides.[19]
Step 1: Protection of Glycerol (Formation of 1,2-O-Isopropylidene Glycerol)
-
Reactants:
-
Glycerol
-
Acetone (B3395972) (in excess)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
-
Procedure:
-
Combine glycerol, acetone, and the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Reflux the mixture. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction until no more water is collected.
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate).
-
Remove the excess acetone by rotary evaporation.
-
Purify the resulting 1,2-O-isopropylidene glycerol by vacuum distillation.
-
Step 2: Transesterification with Methyl Stearate (B1226849)
-
Reactants:
-
1,2-O-Isopropylidene glycerol (from Step 1)
-
Methyl stearate
-
Base catalyst (e.g., sodium carbonate)
-
-
Procedure:
-
Combine 1,2-O-isopropylidene glycerol, methyl stearate, and the base catalyst in a reaction vessel.
-
Heat the mixture under vacuum to facilitate the removal of methanol (B129727), which is a byproduct of the transesterification.
-
Continue the reaction until the evolution of methanol ceases.
-
Cool the mixture and filter to remove the catalyst.
-
The crude product is 1,2-O-isopropylidene glycerol stearate.
-
Step 3: Deprotection to Yield Glyceryl Monostearate
-
Reactants:
-
1,2-O-Isopropylidene glycerol stearate (from Step 2)
-
Acidic resin (e.g., Amberlyst 15)
-
-
Procedure:
-
Dissolve the crude product from Step 2 in ethanol.
-
Add the acidic resin to the solution.
-
Stir the mixture at room temperature. The acidic resin will catalyze the removal of the isopropylidene protecting group.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Filter off the acidic resin.
-
Remove the ethanol by rotary evaporation to obtain high-purity glyceryl monostearate.
-
Visualizations
Caption: A simplified workflow for the large-scale synthesis and purification of glyceryl monostearate.
Caption: A troubleshooting flowchart for addressing low yield in glyceryl monostearate synthesis.
References
- 1. npcsblog.com [npcsblog.com]
- 2. nbinno.com [nbinno.com]
- 3. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. CN102964245B - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]
- 6. CN102964245A - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. scispace.com [scispace.com]
- 10. Glycerin Mono Stearate Plant Setup in India | Muez Hest [muezhest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalxplore.org [digitalxplore.org]
- 14. asianpubs.org [asianpubs.org]
- 15. ikm.org.my [ikm.org.my]
- 16. njhjchem.com [njhjchem.com]
- 17. njhjchem.com [njhjchem.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
How to control the particle size of 1-Stearoyl-rac-glycerol nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the particle size of 1-Stearoyl-rac-glycerol solid lipid nanoparticles (SLNs). Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during their formulation and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound nanoparticles?
A1: The most prevalent methods for preparing this compound SLNs include high-pressure homogenization (HPH), both hot and cold techniques, microemulsion, and solvent emulsification-evaporation.[1] The selection of the method depends on the properties of the active pharmaceutical ingredient (API) to be encapsulated, the desired particle size, and scalability.
Q2: What is the typical particle size range for this compound nanoparticles?
A2: this compound nanoparticles, as a type of SLN, typically exhibit a particle size ranging from 50 nm to 1000 nm. For most pharmaceutical applications, a size between 100 nm and 500 nm is generally desired to ensure stability and optimal bioavailability.[1]
Q3: Which factors have the most significant impact on the final particle size?
A3: Several factors critically influence the final particle size. For high-pressure homogenization, the key parameters are homogenization pressure and the number of homogenization cycles. For all methods, the type and concentration of the surfactant, the lipid concentration (this compound), and the processing temperature are crucial.[1]
Q4: How do I choose the right surfactant for my this compound formulation?
A4: The choice of surfactant is critical for controlling particle size and ensuring the stability of the nanoparticle suspension by preventing aggregation.[1][2] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are commonly used. The hydrophilic-lipophilic balance (HLB) value of the surfactant is an important consideration. Often, a combination of surfactants is used to achieve a stable formulation with the desired particle size.[1]
Q5: How can I characterize the particle size and stability of my nanoparticles?
A5: Particle size and size distribution are commonly measured using Dynamic Light Scattering (DLS) or Photon Correlation Spectroscopy (PCS).[2] The stability of the nanoparticle suspension can be assessed by measuring the zeta potential, which indicates the surface charge of the particles. A high absolute zeta potential value (typically > ±30 mV) suggests good physical stability.[3]
Troubleshooting Guides
Issue 1: Particle Size is Too Large
| Possible Cause | Troubleshooting Steps |
| Inadequate Homogenization | Increase Homogenization Pressure: Gradually increase the pressure in your high-pressure homogenizer. Higher pressure generally leads to smaller particles. Increase Number of Homogenization Cycles: Processing the emulsion for more cycles can further reduce particle size. Typically, 3-5 cycles are sufficient.[4] |
| High Lipid Concentration | Decrease Lipid Concentration: A higher concentration of this compound can increase the viscosity of the dispersed phase, making size reduction less effective.[1] Try decreasing the lipid concentration in your formulation. |
| Insufficient Surfactant Concentration | Increase Surfactant Concentration: A low amount of surfactant may not adequately stabilize the newly formed nanoparticle surfaces, leading to aggregation.[5] Increase the concentration of your surfactant or consider using a combination of surfactants. |
| Inappropriate Processing Temperature | Optimize Temperature: For hot homogenization, ensure the temperature is 5-10°C above the melting point of this compound to reduce the viscosity of the lipid phase.[1][2] Excessively high temperatures, however, can increase particle kinetic energy and promote aggregation. |
| High Ionic Strength of the Medium | Use Deionized Water: The presence of salts can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and causing aggregation.[1] Use deionized water for your formulation and use buffers at the lowest possible concentration if necessary. |
Issue 2: Broad Particle Size Distribution (High Polydispersity Index - PDI)
| Possible Cause | Troubleshooting Steps |
| Lipid with High Melting Point | Optimize Lipid Composition: Using solid lipids with very high melting points can lead to a higher polydispersity index.[6] While this compound has a defined melting point, ensure its purity and consider if a blend with a lower melting point lipid could be beneficial for your application. |
| Non-uniform Homogenization | Ensure Homogenizer is Functioning Correctly: Check your high-pressure homogenizer for any potential issues that could lead to inconsistent pressure application. |
| Sub-optimal Surfactant System | Evaluate Surfactant Blend: A single surfactant may not be optimal. Experiment with a combination of surfactants to achieve better stabilization and a more uniform particle size. |
Experimental Protocols
High-Pressure Homogenization (Hot Homogenization Method)
This protocol describes a general procedure for preparing this compound nanoparticles. Optimization of specific parameters will be required for your particular formulation.
Materials:
-
This compound
-
Surfactant(s) (e.g., Polysorbate 80, Lecithin)
-
Deionized water
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Heated magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Weigh the desired amount of this compound and heat it to 5-10°C above its melting point until a clear liquid is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant(s) in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a heated magnetic stirrer. Then, homogenize this mixture using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the pre-emulsion at a specific pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5).[4]
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Analyze the particle size, PDI, and zeta potential of the resulting nanoparticle dispersion.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. ijcmas.com [ijcmas.com]
- 6. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Monostearin Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 1-monostearin. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude 1-monostearin using common laboratory techniques.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1-Monostearin does not dissolve in the hot solvent. | - Incorrect solvent choice (too "bad" a solvent).- Insufficient solvent volume. | - Select a more appropriate solvent or solvent system. "Like dissolves like" is a useful principle; for a somewhat polar molecule like 1-monostearin, alcohol/water or alcohol/ketone mixtures can be effective.[1]- Gradually add more hot solvent until the solid dissolves.[2] |
| Oiling out (product separates as a liquid instead of crystals). | - The boiling point of the solvent is higher than the melting point of 1-monostearin.- The solution is supersaturated, causing the product to come out of solution too quickly at a temperature above its melting point.[3]- High concentration of impurities depressing the melting point. | - Choose a solvent with a lower boiling point.[1][3]- Reheat the solution and add a small amount of additional solvent to reduce saturation. Allow it to cool more slowly.[3]- Consider a pre-purification step like column chromatography to remove significant impurities.[4] |
| No crystals form upon cooling. | - Too much solvent was used, resulting in a dilute solution.- The cooling process is too rapid.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[3]- Allow the solution to cool slowly to room temperature first, then place it in an ice bath.[2]- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[3] |
| Crystals form too quickly, potentially trapping impurities. | - The solution is too concentrated.- The cooling rate is too fast. | - Reheat the solution and add a small amount of extra solvent.[3]- Ensure a slow cooling process. Insulate the flask to slow down heat loss.[5] |
| Low recovery of purified 1-monostearin. | - The chosen solvent has a relatively high solubility for 1-monostearin at low temperatures.- Too much solvent was used. | - Choose a solvent where 1-monostearin is highly soluble at high temperatures but poorly soluble at low temperatures.[1][5]- Minimize the amount of hot solvent used to dissolve the crude product.[2] |
Molecular Distillation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low purity of distilled 1-monostearin. | - Evaporator temperature is too high or too low.- Feed flow rate is too high.- Inefficient separation of glycerides. | - Optimize the evaporator temperature. This is a critical variable affecting separation.[6]- Decrease the feed flow rate to allow for more efficient evaporation and separation.[6]- Ensure the vacuum is within the optimal range for molecular distillation. |
| Low yield of 1-monostearin. | - Evaporator temperature is too low.- Feed flow rate is too low, leading to thermal degradation. | - Increase the evaporator temperature to enhance the evaporation of 1-monostearin.[6]- Adjust the feed flow rate to ensure a short residence time on the evaporator surface.[6] |
| Product decomposition. | - Excessive evaporator temperature. | - Lower the evaporator temperature to the minimum required for efficient evaporation of 1-monostearin.[7] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of 1-monostearin from other glycerides. | - Incorrect mobile phase composition.- Inappropriate stationary phase. | - Adjust the polarity of the eluent. A gradient elution might be necessary.- For separating glycerides, silica (B1680970) gel is commonly used.[8] |
| 1-Monostearin is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For very polar compounds, solvent systems containing small amounts of methanol (B129727) or ammonia (B1221849) can be effective.[9] |
| Compound crystallizes on the column. | - The compound is not very soluble in the chosen eluent. | - Find a solvent system that dissolves the compound well.[9]- Pre-purify the crude mixture to remove impurities that might be initiating crystallization.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 1-monostearin?
A1: The primary methods for purifying crude 1-monostearin are recrystallization, molecular distillation (also known as short-path distillation), and column chromatography.[4][6][10] Molecular distillation is often used in industrial processes to produce high-purity monoglycerides.[6][7][11]
Q2: What level of purity can I expect from different purification techniques?
A2: Crude reaction mixtures typically contain 40-60% monoglycerides.[6][12] Molecular distillation can increase the purity to over 90%.[6][11][12] Further purification steps, such as recrystallization or enzymatic processes followed by alkali treatment, can achieve purities greater than 99%.[13]
Q3: How do I choose a suitable solvent for the recrystallization of 1-monostearin?
A3: An ideal recrystallization solvent should dissolve 1-monostearin well at high temperatures but poorly at low temperatures.[5] The solvent's boiling point should be lower than the melting point of 1-monostearin to avoid oiling out.[1] Common solvent systems include ethanol-water mixtures.[1] It is often necessary to perform small-scale solubility tests with various solvents to find the optimal one.[2]
Q4: What is "oiling out" during recrystallization and how can I prevent it?
A4: "Oiling out" is when a compound comes out of solution as a liquid rather than solid crystals upon cooling.[3] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is highly impure. To prevent this, you can use a lower-boiling point solvent, add slightly more solvent to avoid oversaturation, and ensure the solution cools slowly.[3]
Q5: What are the key parameters to control during molecular distillation of 1-monostearin?
A5: The most critical parameters in molecular distillation are the evaporator temperature and the feed flow rate.[6] A high vacuum is also essential for this process. These factors must be carefully optimized to achieve good separation and high purity of the 1-monostearin.[6]
Q6: How can I analyze the purity of my 1-monostearin sample?
A6: The purity of 1-monostearin and the separation of its isomers can be assessed using several analytical techniques, including Thin-Layer Chromatography (TLC) with boric acid impregnation, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[14]
Quantitative Data Summary
Table 1: Purity of 1-Monostearin from Different Purification Strategies
| Purification Method | Starting Purity | Achievable Purity | Reference |
| Direct Esterification Product | 40-60% | - | [6][12] |
| Molecular Distillation | 40-60% | >90% | [6][11][12] |
| Enzymatic Esterification & Alkali Wash | - | >99% | [13] |
| Alcohol Extraction/Crystallization | 40-60% | >90% | [15] |
Experimental Protocols
Protocol 1: Recrystallization of 1-Monostearin
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude 1-monostearin in different solvents (e.g., ethanol, isopropanol, acetone, and aqueous mixtures) at room temperature and upon heating.[2] Identify a solvent that dissolves the compound when hot but not when cold.[5]
-
Dissolution: Place the crude 1-monostearin in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly to remove any residual solvent.[5]
Protocol 2: Purity Analysis by Boric Acid Impregnated TLC
-
Plate Preparation: Dip a commercial silica gel TLC plate into a 3% solution of boric acid in methanol. Allow the plate to air-dry and then activate it by heating at 100-110°C for 30 minutes.[14]
-
Sample Application: Dissolve a small amount of the purified 1-monostearin in a suitable solvent (e.g., chloroform (B151607) or a hexane/isopropanol mixture) and spot it onto the prepared TLC plate alongside a reference standard if available.
-
Development: Develop the plate in a chromatography chamber with an appropriate mobile phase (e.g., a mixture of petroleum ether, diethyl ether, and acetic acid).
-
Visualization: After development, dry the plate and visualize the spots using an appropriate method, such as spraying with a sulfuric acid solution and heating.[8] The separation of 1- and 2-monostearin isomers will be visible.[14]
Visualizations
Caption: General workflow for the purification and analysis of 1-monostearin.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. esisresearch.org [esisresearch.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Distillation of Monoglycerides: Exploring Their Preparation, Properties, and Applications-KEVIN GROUP_Comprehensive natural food additive [en.kevinfood.com]
- 8. library.aocs.org [library.aocs.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Application of Molecular Distillation in Monoglyceride Production_Glass Reactor And Distillation Equipment Manufacturer - Aishengke [aishengk.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Process for preparing high-purity monostearin (1993) | Duanwu Zhou | 5 Citations [scispace.com]
Technical Support Center: Glyceryl Monostearate (GMS) Solid Lipid Nanoparticles (SLNs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of glyceryl monostearate (GMS) solid lipid nanoparticles (SLNs), with a primary focus on overcoming aggregation problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of aggregation in GMS SLN formulations?
Aggregation in GMS SLN formulations is a frequent issue that can compromise the stability and efficacy of the final product. The primary causes include:
-
Insufficient Surfactant Concentration: Surfactants are crucial for stabilizing nanoparticles and preventing them from clumping together.[1] An inadequate amount of surfactant can lead to exposed hydrophobic surfaces on the lipid nanoparticles, promoting aggregation.[1]
-
Inappropriate Surfactant Type: The choice of surfactant is critical. The hydrophilic-lipophilic balance (HLB) value and the molecular structure of the surfactant influence its ability to effectively stabilize GMS SLNs.[2] Non-ionic surfactants like Poloxamer 188 can provide steric hindrance, which helps prevent aggregation.[3][4]
-
High Lipid Concentration: An increased concentration of GMS can lead to a rapid increase in particle size and a higher tendency for aggregation.[5][6]
-
Suboptimal Homogenization Parameters: Both the speed and duration of homogenization play a vital role. Insufficient homogenization may not produce nanoparticles of a small and uniform size, while excessive homogenization can sometimes lead to particle coalescence due to increased kinetic energy.[7][8]
-
Temperature Control Issues: The temperature during preparation, especially during the cooling and crystallization phase, can affect the final particle size and stability. Rapid cooling can sometimes lead to the formation of unstable lipid crystals.[9]
Q2: How does the choice of surfactant impact the stability of GMS SLNs?
The choice of surfactant is a critical factor in preventing aggregation and ensuring the long-term stability of GMS SLNs. Surfactants stabilize the nanoparticles through two primary mechanisms: electrostatic repulsion and steric hindrance.
-
Electrostatic Stabilization: Ionic surfactants adsorb to the nanoparticle surface, creating an electrical double layer. The resulting repulsive forces between particles prevent them from aggregating. The magnitude of this repulsion is indicated by the zeta potential.[7]
-
Steric Stabilization: Non-ionic surfactants, such as polysorbates (e.g., Tween 80) and poloxamers (e.g., Pluronic F68), have long polymeric chains that extend into the surrounding medium.[3] These chains create a physical barrier that prevents nanoparticles from approaching each other too closely, thus preventing aggregation.[10] A combination of surfactants is often more effective than a single one.[10]
The concentration of the surfactant is also crucial. A concentration that is too low will not provide adequate surface coverage, leading to aggregation.[1] Conversely, an excessively high concentration can lead to micelle formation and potential toxicity.[1]
Q3: What is the role of zeta potential in predicting the stability of GMS SLNs?
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a dispersion. It is a key indicator of the stability of a colloidal system like an SLN suspension.[7]
-
A high absolute zeta potential value (typically > |±30| mV) indicates strong repulsive forces between particles, leading to a stable dispersion with a low tendency for aggregation.
-
A low absolute zeta potential value (closer to 0 mV) suggests that the attractive forces may overcome the repulsive forces, leading to particle aggregation and instability.
Monitoring the zeta potential during formulation development and throughout stability studies is essential for predicting and ensuring the long-term stability of GMS SLNs.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible particle aggregation or sedimentation after preparation. | 1. Insufficient surfactant concentration.2. Inappropriate surfactant type.3. High lipid concentration. | 1. Increase the surfactant concentration incrementally.2. Experiment with different surfactants or a combination of surfactants (e.g., Tween 80 and Poloxamer 188).[3]3. Reduce the concentration of glyceryl monostearate.[5] |
| High Polydispersity Index (PDI) > 0.3. | 1. Inefficient homogenization.2. Non-uniform cooling process. | 1. Increase the homogenization speed and/or duration.[8]2. Ensure a controlled and consistent cooling rate after the hot homogenization step. |
| Increase in particle size over time during storage. | 1. Ostwald ripening.2. Insufficient surface stabilization.3. Polymorphic transitions of the lipid. | 1. Optimize the surfactant system to provide better long-term stability.2. Consider adding a co-surfactant like lecithin.3. Store the SLN dispersion at a suitable temperature (e.g., 4°C) to minimize lipid crystal rearrangement.[7] |
| Low drug entrapment efficiency. | 1. Poor solubility of the drug in the molten lipid.2. Drug expulsion during lipid crystallization.3. Use of an inappropriate preparation method. | 1. Ensure the drug is fully dissolved in the molten GMS before emulsification.2. Optimize the cooling process to allow for efficient drug entrapment within the solid lipid matrix.3. Consider alternative preparation methods such as the solvent emulsification-evaporation technique for certain drugs.[6] |
Data Presentation
Table 1: Effect of Surfactant Type and Concentration on GMS SLN Characteristics
| Formulation | Lipid (GMS) | Surfactant | Surfactant Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| F1 | 1% | Tween 80 | 1% | 255 | 0.369 | -37.8 | [12] |
| F2 | 1% | Poloxamer 188 | 1% | 220 | 0.251 | -17.6 | [12] |
| F3 | 5% | Tween 80 + Lecithin | 2.5% | 188.6 ± 3.6 | 0.273 ± 0.052 | -21.8 ± 2.7 | [13] |
| F4 | 2.5% | Brij 97 | 0.5% | 181 ± 5.57 | 0.548 ± 0.05 | -31.5 ± 2.52 | [14] |
| F5 | 2.5% | Brij 97 | 1% | 78 ± 7.00 | 0.394 ± 0.13 | -25.7 ± 2.50 | [14] |
Table 2: Influence of Homogenization Speed on GMS SLN Particle Size
| Homogenization Speed (rpm) | Homogenization Time (min) | Sonication Amplitude (%) | Average Particle Size (nm) | Reference |
| 10,400 | 3 | 40 | 151 ± 6.66 | [14] |
| 11,400 | 3 | 40 | 124 ± 6.56 | [14] |
| 12,400 | 3 | 40 | 140 ± 5.77 | [14] |
| 6,000 | 10 | - | >500 | [8] |
| 12,000 | 10 | - | <300 | [8] |
Experimental Protocols
Protocol 1: Preparation of GMS SLNs by High-Shear Homogenization
This protocol is based on the hot homogenization technique, a widely used method for preparing SLNs.
Materials:
-
Glyceryl monostearate (GMS)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Soy Lecithin)
-
Purified water
-
Active Pharmaceutical Ingredient (API) - lipophilic
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amount of GMS and the lipophilic API.
-
Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of GMS (around 65-70°C) until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant(s) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a high-speed stirrer (e.g., Ultra-Turrax) at a moderate speed (e.g., 8,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization (if available):
-
Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[7] Maintain the temperature above the lipid's melting point.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion down to room temperature or in an ice bath under gentle stirring. This will allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the prepared SLN dispersion using a suitable particle size analyzer.
-
Visualizations
Caption: Experimental workflow for GMS SLN preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of process variables on particle size of solid lipid nanoparticles - IJNDD [ijndd.in]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Synthesis of 1-Stearoyl-rac-glycerol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 1-Stearoyl-rac-glycerol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: Why is my yield of this compound unexpectedly low?
Answer: Low yields can stem from several factors. Firstly, the reaction may not have reached equilibrium or completion. Enzymatic reactions, while specific, can be slower than chemical methods, sometimes requiring long reaction times to achieve high yields.[1] Secondly, suboptimal reaction conditions are a common cause. Key parameters to verify are temperature, pH, and the molar ratio of stearic acid to glycerol (B35011). An excess of glycerol is often necessary to shift the equilibrium towards the formation of monoacylglycerols.[1][2] Lastly, the enzyme itself might be the issue. Enzyme deactivation due to improper storage, handling, or reaction conditions (e.g., extreme pH or temperature) will significantly impact the yield. The presence of impurities in the substrates can also inhibit enzyme activity.
Issue 2: High Levels of Byproducts (Di- and Triacylglycerols)
-
Question: My final product contains significant amounts of di- and triacylglycerols. How can I minimize their formation?
Answer: The formation of di- and triacylglycerols is a common challenge and is often due to the sequential acylation of the glycerol backbone.[3] To favor the synthesis of monoacylglycerols, a high molar ratio of glycerol to stearic acid is recommended.[2][4] Using a 1,3-regiospecific lipase (B570770), such as from Rhizomucor miehei, can also help to limit the formation of 2-monoacylglycerols and subsequent di- and triacylglycerols.[5] Additionally, controlling the reaction time is crucial; stopping the reaction before it proceeds too far can prevent the over-esterification of the monoacylglycerol product.
Issue 3: Presence of Unreacted Stearic Acid
-
Question: How can I address the issue of significant amounts of unreacted stearic acid remaining in my reaction mixture?
Answer: The presence of unreacted stearic acid suggests that the reaction has not gone to completion. This could be due to insufficient reaction time, a low enzyme concentration, or poor mass transfer between the substrates and the enzyme.[6] Increasing the enzyme concentration or extending the reaction time can help.[7] Ensuring adequate mixing or agitation is also important to improve the interaction between the enzyme and the substrates, especially in a solvent-free system.
Issue 4: Difficulty in Product Purification
-
Question: What are the best methods for purifying this compound from the reaction mixture?
Answer: Purifying this compound involves removing unreacted substrates (glycerol and stearic acid) and byproducts (di- and triacylglycerols). A common initial step is to remove the enzyme by filtration. Subsequently, unreacted glycerol, which is immiscible with the lipid phase, can often be separated by decantation or centrifugation.[4][8] To separate the monoacylglycerol from unreacted fatty acids and other acylglycerols, column chromatography is a highly effective method. For removing residual glycerol and other polar impurities, liquid-liquid extraction can be employed.[9]
Frequently Asked Questions (FAQs)
Reaction Conditions
-
Question: What is the optimal temperature for the enzymatic synthesis of this compound?
Answer: The optimal temperature typically falls between 45°C and 65°C.[10][11][12] While higher temperatures can increase the reaction rate, excessive heat can lead to enzyme denaturation and an increase in side reactions like acyl migration.[9][13]
-
Question: What is the recommended molar ratio of stearic acid to glycerol?
Answer: To maximize the yield of monoacylglycerol, a molar excess of glycerol is generally used. Ratios of stearic acid to glycerol of 1:2 up to 1:8 have been reported, with a 1:2 ratio being a common starting point.[11]
-
Question: Which enzyme is most suitable for this synthesis?
Answer: Immobilized lipases are preferred for ease of separation and reuse. Candida antarctica lipase B (CALB), often supplied as Novozym 435, is highly effective for this esterification.[2][7] Lipases from Rhizomucor miehei are also a good choice due to their 1,3-regiospecificity, which can help minimize the formation of byproducts.[14]
-
Question: Is a solvent necessary for this reaction?
Answer: The reaction can be performed in a solvent-free system, which is often preferred for green chemistry principles.[4][10][12] However, the use of a suitable organic solvent, such as tert-butanol (B103910) or a mixture of n-hexane and tert-butanol, can improve substrate solubility and may enhance the reaction rate.[2][5]
Experimental Protocol
-
Question: Can you provide a general experimental protocol for the enzymatic synthesis of this compound?
Answer: Materials:
-
Stearic Acid
-
Glycerol
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic solvent (optional, e.g., tert-butanol)
Procedure:
-
Combine stearic acid and glycerol in a suitable molar ratio (e.g., 1:2) in a temperature-controlled reactor.
-
If using a solvent, add it to the mixture.
-
Add the immobilized lipase, typically at a concentration of 5-15% (w/w) of the total substrate weight.[10][12]
-
Maintain the reaction at the optimal temperature (e.g., 60°C) with continuous stirring.[10]
-
Monitor the reaction progress periodically by taking samples and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the desired conversion is achieved (typically within 4-24 hours), stop the reaction.[10][11]
-
Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Purify the this compound from the crude product using appropriate methods such as decantation of excess glycerol followed by column chromatography.
-
Data Presentation
Table 1: Optimized Reaction Conditions for Monoacylglycerol (MAG) Synthesis
| Parameter | Optimized Value | Source |
| Enzyme | Novozym 435 | [2][12] |
| Substrate Molar Ratio (Glycerol:Oil/Fatty Acid) | 5.7:1 | [12] |
| Temperature | 65.2°C | [12] |
| Enzyme Concentration | 12.7 wt% | [12] |
| Reaction Time | 12 hours | [12] |
| Yield of Monoglycerides (B3428702) | 28.93% | [12] |
Table 2: Alternative Optimized Conditions for Stearoyl Glycerol Synthesis
| Parameter | Optimized Value | Source |
| Substrate Molar Ratio (Stearic Acid:Glycerol) | 1:2 | [11] |
| Temperature | 45°C | [11] |
| Reaction Time | 24 hours | [11] |
| Conversion Percentage | 41.04% | [11] |
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Reaction pathway for the lipase-catalyzed synthesis of this compound.
References
- 1. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07834G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Monostearin (Glyceryl Monostearate) Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with drug expulsion from 1-monostearin (also known as glyceryl monostearate or GMS) matrices.
Troubleshooting Guide: Preventing Drug Expulsion
Problem 1: Drug crystals are observed on the surface of the matrix after storage.
This is a common sign of drug expulsion, often linked to the physical instability of the 1-monostearin matrix.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Polymorphic transition of 1-monostearin. | 1-monostearin can exist in different polymorphic forms, with the α-form being less stable than the β-form.[1] The transition from the α to the more stable and denser β-form during storage can squeeze out the incorporated drug.[1] To mitigate this, consider incorporating a liquid lipid (e.g., medium-chain triglycerides) to create a nanostructured lipid carrier (NLC). This disrupts the crystal lattice of the solid lipid, providing more space for the drug and enhancing stability.[2][3] |
| Drug supersaturation in the matrix. | The initial drug loading may have exceeded its solubility in the molten 1-monostearin. To address this, perform solubility studies of the drug in molten 1-monostearin at the formulation processing temperature. Reduce the drug loading to a concentration below its saturation point in the lipid. |
| Inappropriate storage conditions. | Temperature fluctuations can accelerate the polymorphic transition of 1-monostearin and promote drug crystallization. Store the matrices in a controlled environment with stable temperature and humidity. |
Problem 2: Initial drug release is much higher than expected (burst release), followed by a slower-than-desired release rate.
This biphasic release pattern can indicate that a portion of the drug has already been expelled to the surface of the matrix.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Surface-associated drug. | Drug that has been expelled to the surface will dissolve rapidly upon contact with the dissolution medium. To minimize this, consider the formulation strategies mentioned in Problem 1 to improve drug incorporation within the matrix core. |
| Matrix porosity and wettability. | The inherent properties of the 1-monostearin matrix can influence water penetration and initial drug dissolution.[4][5] The inclusion of hydrophilic polymers or surfactants can modify the matrix structure and its interaction with water. However, the concentration of such additives should be carefully optimized to avoid compromising the sustained-release characteristics. |
| Manufacturing process parameters. | The cooling rate after the melt-solidification process can influence the crystal structure of the 1-monostearin and the distribution of the drug. Rapid cooling tends to favor the formation of the less stable α-form, which may initially entrap the drug more effectively but is prone to later expulsion.[1] Experiment with different cooling rates to optimize the initial matrix structure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind drug expulsion from 1-monostearin matrices?
A1: The primary mechanism is often the polymorphic transformation of 1-monostearin from a less stable crystalline form (α-form) to a more stable, denser crystalline form (β-form) over time.[1] This transition reduces the imperfections in the crystal lattice where the drug molecules are housed, effectively "squeezing" the drug out of the matrix.[1]
Q2: How does the manufacturing process influence drug stability within the matrix?
A2: The manufacturing process, particularly the thermal treatment, plays a crucial role. When 1-monostearin is melted and then cooled, it initially solidifies into the α-form, which has a looser crystal structure that can accommodate drug molecules.[1] However, if the formulation is not optimized, this α-form will eventually convert to the more stable β-form, leading to drug expulsion.[1] The rate of cooling and the presence of other excipients can influence the initial polymorphic form and the rate of subsequent transformation.
Q3: Can additives be used to prevent drug expulsion?
A3: Yes, the incorporation of additives is a key strategy. Adding a liquid lipid, such as caprylic/capric triglycerides, to the 1-monostearin matrix creates a nanostructured lipid carrier (NLC).[2][3] The liquid lipid disrupts the crystalline structure of the solid lipid, creating a less ordered matrix with more space to accommodate the drug, thereby improving drug loading and preventing expulsion.[2] Other additives like polymers and surfactants can also be used to inhibit drug crystallization.[6][7]
Q4: What drug properties are important to consider for formulation in 1-monostearin matrices?
A4: Key drug properties include its solubility in the molten lipid matrix and its physicochemical characteristics like melting point and lipophilicity (Log P).[8][9] A drug with good solubility in molten 1-monostearin is more likely to be molecularly dispersed and remain stable. Drugs with lower melting points (generally below 150°C) often exhibit better solubility in lipid matrices.[8]
Q5: How can I characterize the stability of my 1-monostearin formulation?
A5: A combination of analytical techniques is recommended. Differential Scanning Calorimetry (DSC) is essential for studying the melting and crystallization behavior of the 1-monostearin and the drug, and for detecting polymorphic transitions.[1][10] X-Ray Diffraction (XRD) can be used to identify the specific polymorphic forms of the 1-monostearin and to detect crystalline drug within the matrix.[1] Stability studies under controlled temperature and humidity, with periodic analysis of drug content, release profiles, and physical appearance, are also crucial.
Experimental Protocols
Protocol 1: Preparation of 1-Monostearin Solid Lipid Nanoparticles (SLN) by Hot Homogenization
This protocol describes a common method for preparing 1-monostearin-based nanoparticles, which can improve drug encapsulation and reduce expulsion compared to simple matrices.
Materials:
-
1-Monostearin (Glyceryl Monostearate)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Tween 80)[11]
-
Co-surfactant (e.g., Lecithin)[11]
-
Purified Water
Procedure:
-
Melt the 1-monostearin at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the API in the molten lipid.
-
In a separate vessel, heat the purified water containing the surfactant and co-surfactant to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-shear homogenizer at an appropriate speed and for a sufficient duration to achieve the desired particle size.
-
Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to solidify and form solid lipid nanoparticles.
Protocol 2: Evaluation of Drug Expulsion using Differential Scanning Calorimetry (DSC)
Objective: To assess the physical state of the drug within the 1-monostearin matrix and to monitor for changes over time that may indicate drug expulsion.
Procedure:
-
Accurately weigh 3-5 mg of the 1-monostearin matrix formulation into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the melting points of both the 1-monostearin and the API.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Analysis:
-
The absence of a distinct melting peak for the API in the thermogram of the freshly prepared formulation suggests that the drug is molecularly dispersed or in an amorphous state within the lipid matrix.[12]
-
The appearance or increase in the intensity of the API's melting peak in samples that have been stored for a period indicates that the drug has crystallized and been expelled from the matrix.[1]
-
Visualizations
Caption: Troubleshooting workflow for addressing drug expulsion.
Caption: Effect of 1-monostearin polymorphic transition on drug expulsion.
References
- 1. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Possible mechanism for drug retardation from glyceryl monostearate matrix system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. Modulation of Drug Crystallization and Molecular Interactions by Additives in Solid Dispersions for Improving Drug Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. journaljpri.com [journaljpri.com]
- 12. researchgate.net [researchgate.net]
Glyceryl monostearate formulation stability under different pH and temperatures
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formulation stability of glyceryl monostearate (GMS) under varying pH and temperature conditions. This guide aims to offer practical solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for glyceryl monostearate in aqueous formulations?
A1: The primary degradation pathway for GMS, an ester of glycerol (B35011) and stearic acid, is hydrolysis. This reaction cleaves the ester bond, yielding glycerol and stearic acid. The rate of hydrolysis is significantly influenced by both pH and temperature.
Q2: How does pH affect the stability of GMS?
A2: GMS is most stable in neutral pH conditions (approximately pH 6-8). The hydrolysis of the ester linkage is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis).[1][2] Consequently, in highly acidic (pH < 4) or highly alkaline (pH > 8) environments, the degradation rate of GMS increases significantly.
Q3: What is the impact of temperature on GMS formulation stability?
A3: As with most chemical reactions, the rate of GMS hydrolysis increases with temperature. Storing GMS formulations at elevated temperatures will accelerate degradation, leading to a shorter shelf-life.[3] This relationship generally follows the Arrhenius equation, where the rate constant increases exponentially with temperature.[4] High temperatures can also induce physical changes, such as melting and altering the crystalline form, which can affect the stability of the final formulation.[5]
Q4: What are the common signs of instability in a GMS-containing emulsion?
A4: Common signs of instability in GMS emulsions include:
-
Creaming or Sedimentation: The separation of the emulsion into layers with different concentrations of the dispersed phase, which can be redispersed upon shaking.
-
Coalescence: The irreversible merging of dispersed droplets, leading to larger droplets and eventual phase separation.
-
Phase Inversion: The emulsion changes from oil-in-water (o/w) to water-in-oil (w/o), or vice versa.
-
Changes in Viscosity: A noticeable increase or decrease in the thickness of the formulation.
-
Crystallization or Grainy Texture: The GMS or other lipid components may crystallize out of the formulation, leading to a gritty feel. This is often due to polymorphic transformations.[6][7]
Q5: Are there specific incompatibilities to be aware of when formulating with GMS?
A5: Yes, self-emulsifying grades of GMS are notably incompatible with acidic substances.[3] These grades often contain small amounts of soap (like sodium or potassium stearate) to aid in emulsification, which can react with acids, compromising the stability of the emulsion.
Troubleshooting Guides
Issue 1: Emulsion Cracking or Phase Separation
| Potential Cause | Troubleshooting Steps |
| Extreme pH | Measure the pH of your formulation. Adjust to a neutral range (pH 6-8) using appropriate buffering agents. GMS is prone to hydrolysis in acidic or alkaline conditions. |
| High Temperature | Avoid excessive heat during manufacturing and storage. High temperatures accelerate GMS degradation and can affect emulsion stability.[3] |
| Incorrect Oil/Water Ratio | The phase volume can influence emulsion stability. Try adjusting the ratio of the oil and water phases. |
| Inadequate Homogenization | Ensure sufficient shear is applied during emulsification to achieve a small and uniform droplet size. Consider using a high-shear mixer or homogenizer. |
| Polymorphic Transformation | GMS can exist in different crystalline forms (polymorphs), with the α-gel phase being desirable for emulsion stability. This can transition to the more stable but less effective β-coagel phase, causing water syneresis.[6][7] To improve the stability of the α-gel phase, consider adding a co-emulsifier like sodium stearoyl lactylate (SSL) and implementing a slow cooling rate without shear.[6] |
Issue 2: Changes in Viscosity or Texture Over Time
| Potential Cause | Troubleshooting Steps |
| GMS Hydrolysis | As GMS degrades into glycerol and stearic acid, the composition of the formulation changes, which can alter its viscosity. Confirm degradation using the HPLC method described below and consider adjusting the pH to a more neutral range. |
| Crystal Growth | GMS and other lipids in the formulation can undergo crystal growth or polymorphic transitions during storage, leading to a grainy texture or increased viscosity.[7] Optimize the cooling process during manufacturing; a slower cooling rate can sometimes lead to a more stable crystal structure.[6] Adding other stabilizers or co-emulsifiers may also inhibit crystal growth. |
| Microbial Contamination | If the formulation contains water, microbial growth can alter its properties. Ensure the use of an effective preservative system. |
Data Presentation
Table 1: Representative pH-Dependent Hydrolysis of Glyceryl Monostearate
The following table provides a theoretical representation of the first-order hydrolysis rate constant (k) for GMS at 40°C. Actual values will vary based on the specific formulation matrix, buffer system, and ionic strength. The data illustrates a typical U-shaped curve for ester hydrolysis, with the highest stability in the neutral pH range.
| pH | Relative Rate Constant (k_rel) | Expected Stability |
| 2.0 | 15.0 | Very Low |
| 4.0 | 3.5 | Low |
| 6.0 | 1.1 | High |
| 7.0 | 1.0 | Highest |
| 8.0 | 2.0 | High |
| 10.0 | 25.0 | Very Low |
| 12.0 | >100 | Extremely Low |
Table 2: Representative Temperature-Dependent Degradation of Glyceryl Monostearate
This table illustrates the expected percentage of GMS degradation in an aqueous formulation at pH 5 over a 3-month period at various temperatures. This demonstrates the acceleration of hydrolysis at elevated temperatures.
| Temperature (°C) | Expected GMS Degradation (%) |
| 4 | < 1 |
| 25 | 2 - 5 |
| 40 | 10 - 20 |
| 50 | > 30 |
Experimental Protocols
Stability-Indicating HPLC Method for Glyceryl Monostearate Quantification
This method is designed to separate and quantify GMS from its primary degradation products, glycerol and stearic acid.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[8][9]
-
Column: Normal-Phase Silica Column (e.g., Zorbax Silica, 250 x 4.6 mm, 5 µm) or a Gel Permeation Chromatography (GPC) column (e.g., Shodex GPC KF-802, 8.0 mm x 300 mm, L21 packing material) can be used.[8][10]
-
Mobile Phase (for Normal Phase): A gradient of hexane, isopropanol (B130326) (IPA), and ethyl acetate (B1210297). A typical starting condition could be a mixture rich in hexane, gradually increasing the polarity by adding more IPA and ethyl acetate to elute the more polar components.[9]
-
Mobile Phase (for GPC): Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40-50°C
-
Evaporator Temperature: 60-70°C
-
Gas Flow (Nitrogen): 1.5 - 2.0 L/min
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Extract the GMS and other lipid-soluble components using a suitable solvent like chloroform (B151607) or a mixture of methanol (B129727) and acetonitrile.[11]
-
If necessary, heat the sample to ensure complete dissolution of the lipid phase.
-
Centrifuge to separate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Procedure:
-
Inject a known volume (e.g., 20-40 µL) of the sample solution into the HPLC system.[10]
-
Record the chromatogram and identify the peaks corresponding to GMS, glycerol, and stearic acid based on the retention times of standard solutions.
-
Quantify the amount of GMS remaining by comparing the peak area to a calibration curve prepared from GMS standards.
-
Forced Degradation Study Protocol
To understand the degradation pathways and validate the stability-indicating nature of the analytical method, a forced degradation study should be performed.[12][13]
-
Acid Hydrolysis: Dissolve/disperse GMS in a solution of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the sample before injection.
-
Base Hydrolysis: Dissolve/disperse GMS in a solution of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period. Neutralize the sample before injection.
-
Oxidative Degradation: Treat a GMS solution/dispersion with 3% hydrogen peroxide at room temperature.[12]
-
Thermal Degradation: Expose solid GMS or a GMS formulation to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose a GMS formulation to light according to ICH Q1B guidelines.
Analyze all stressed samples using the stability-indicating HPLC method to identify degradation products and assess the peak purity of GMS.
Visualizations
Caption: GMS hydrolysis pathway under different pH conditions.
Caption: Troubleshooting workflow for GMS formulation instability.
Caption: General workflow for a GMS stability study.
References
- 1. web.viu.ca [web.viu.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Long-term stability studies on stored glycerol monostearate (GMS)-effects of relative humidity | Semantic Scholar [semanticscholar.org]
- 9. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 10. shodex.com [shodex.com]
- 11. Glyceryl Monostearate [drugfuture.com]
- 12. asianjpr.com [asianjpr.com]
- 13. ijsdr.org [ijsdr.org]
Technical Support Center: Reducing Polydispersity Index of 1-Stearoyl-rac-glycerol Nanoparticles
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in reducing the polydispersity index (PDI) of 1-Stearoyl-rac-glycerol solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it critical for my this compound nanoparticle research?
The Polydispersity Index (PDI) is a dimensionless measure that describes the uniformity of particle size distribution in a given sample.[1][2] A lower PDI value indicates a more homogenous and monodisperse population of nanoparticles, while a high PDI signifies a wider, more heterogeneous size distribution.[3] For drug delivery applications, a low PDI is crucial as particle size influences pharmacokinetics, bioavailability, tissue distribution, and clearance.[2] A narrow size distribution ensures batch-to-batch reproducibility and predictable in vivo performance.
Q2: What is considered an acceptable PDI value for lipid nanoparticle formulations?
For stable and effective lipid nanoparticle dispersions, a PDI value in the range of 0.0 to 0.3 is generally considered acceptable.[4] A PDI value above 0.3 suggests a heterogeneous population, which may indicate issues such as particle aggregation or instability.[3] Values closer to 0.1 are indicative of a highly monodisperse system.
Q3: What are the primary factors that influence the PDI of my nanoparticles?
The PDI of this compound nanoparticles is influenced by a combination of formulation and process parameters. Key factors include:
-
Homogenization and Sonication Parameters: The intensity (speed, pressure, amplitude), duration, and number of cycles of high-shear homogenization or ultrasonication are critical.[5][6]
-
Surfactant and Stabilizer: The type and concentration of surfactants or stabilizers used play a pivotal role in preventing particle aggregation.[3][7][8]
-
Lipid and Drug Concentration: The concentration of this compound and the drug-to-lipid ratio can affect particle formation and stability.[3][9]
-
Process Conditions: The method of preparation (e.g., high-pressure homogenization, microemulsion, ultrasonication), temperature, and cooling rate significantly impact the final particle characteristics.[4]
Q4: Can the properties of this compound itself affect PDI?
Yes, the intrinsic properties of the lipid matrix are fundamental. This compound, a solid lipid, forms the core of the nanoparticle. Its crystallization behavior, melting point, and interaction with the encapsulated drug and surfactants can influence the final particle size and uniformity.[9] The viscosity of the molten lipid during homogenization can also impact the efficiency of particle size reduction and, consequently, the PDI.[9]
Troubleshooting Guide for High PDI
Issue: My PDI is consistently high (> 0.3). Where should I start troubleshooting?
A high PDI is often a result of suboptimal energy input during nanoparticle formation or particle aggregation.
-
Initial Check - Particle Aggregation: Visually inspect the dispersion for any signs of flocculation. Use microscopy as a supplementary tool to confirm if aggregates are present, as Dynamic Light Scattering (DLS) cannot distinguish between single large particles and aggregates.[3]
-
Review Homogenization/Sonication Parameters: Insufficient energy can lead to a broad size distribution. Conversely, excessive energy or prolonged processing times can induce particle fusion and agglomeration.[5][6] It is crucial to optimize these parameters systematically. Increasing homogenization speed or sonication power generally decreases PDI, but an optimal point must be found.[10][11]
-
Evaluate Zeta Potential: Measure the zeta potential of your particles. A low surface charge (e.g., between -15 mV and +15 mV) may indicate colloidal instability, leading to aggregation and a higher PDI.[3]
dot
Caption: Troubleshooting flowchart for addressing high PDI.
Issue: I've optimized my homogenization/sonication, but the PDI remains high. What's next?
If energy input optimization is insufficient, focus on the formulation components, particularly the stabilizing agents.
-
Surfactant Concentration: The surfactant-to-lipid ratio is critical. Too little surfactant will fail to adequately cover the nanoparticle surface, leading to aggregation.[12] Conversely, an excessive concentration can lead to the formation of micelles, which can contribute to a multimodal size distribution and a higher PDI.[7]
-
Surfactant Type: The choice of surfactant matters. Non-ionic surfactants like Poloxamers or Tweens are commonly used.[4][12] Sometimes, a combination of surfactants (e.g., a primary surfactant and a co-surfactant like lecithin) provides better stability and a lower PDI.[12][13]
-
Lipid Concentration: High concentrations of this compound can increase the viscosity of the lipid phase, making efficient particle size reduction more difficult and potentially leading to a broader size distribution.[9][14]
Issue: Can my post-processing steps contribute to a high PDI?
Yes. While often used to reduce PDI, improper post-processing can have the opposite effect.
-
Filtration: Filtering the nanoparticle dispersion through a membrane (e.g., 0.2 or 0.45 µm) can remove large aggregates and effectively lower the PDI. However, be aware that this may also remove a portion of your nanoparticles and alter the overall concentration.[3]
-
Size Exclusion Chromatography (SEC): SEC is an effective method for separating nanoparticles by size, allowing for the collection of fractions with a much lower PDI.[3][15] This is a valuable tool for achieving highly monodisperse samples.
Data & Experimental Parameters
Optimizing formulation and process variables is key to achieving a low PDI. The following tables summarize the typical effects of critical parameters on nanoparticle PDI based on published literature.
Table 1: Influence of Homogenization Parameters on Nanoparticle PDI
| Parameter | Trend | Observation | References |
|---|---|---|---|
| Homogenization Speed/Pressure | PDI decreases with increasing speed/pressure to an optimum point. | Higher energy input creates smaller, more uniform droplets. Excessive pressure can lead to particle coalescence and an increased PDI. | [5][11][16] |
| Number of Homogenization Cycles | PDI generally decreases with an increased number of cycles. | Multiple passes through the homogenizer ensure more uniform particle size reduction. An optimal number of cycles exists beyond which little improvement is seen. | [17][18] |
| Homogenization Time | PDI decreases with time up to a certain point. | Longer homogenization allows for more complete emulsification. However, prolonged times can cause over-processing and aggregation. |[1][5] |
Table 2: Effect of Sonication Parameters on Nanoparticle PDI
| Parameter | Trend | Observation | References |
|---|---|---|---|
| Sonication Time | PDI decreases with sonication time until a plateau is reached. | Increased sonication provides more energy for droplet disruption. Over-sonication can lead to sample heating, lipid degradation, or particle aggregation, thereby increasing PDI. | [6][10][19] |
| Sonication Power/Amplitude | PDI decreases as power increases to an optimal level. | Higher power leads to more intense cavitation and more efficient particle size reduction. Extremely high power can cause aggregation. | [10][20] |
| Temperature | Temperature can have a variable effect. | Processing above the lipid's melting point is necessary. However, excessive temperature during sonication can increase particle kinetic energy and collision frequency, potentially leading to aggregation. |[21] |
Table 3: Impact of Surfactant Concentration on PDI
| Parameter | Trend | Observation | References |
|---|---|---|---|
| Surfactant Concentration | PDI is high at very low and very high concentrations, with an optimal range in between. | Insufficient surfactant leads to poor stabilization and aggregation. Excess surfactant can form micelles or disrupt the nanoparticle structure, increasing PDI. | [7][12] |
| Lipid-to-Surfactant Ratio | An optimal ratio is crucial for low PDI. | This ratio dictates the surface coverage of the nanoparticles. A well-balanced ratio ensures steric or electrostatic stability without excess surfactant in the continuous phase. |[3][22] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles via High-Pressure Homogenization (HPH)
This protocol describes a common and scalable method for producing SLNs.[18]
-
Preparation of Lipid Phase:
-
Accurately weigh the desired amount of this compound.
-
If incorporating a lipophilic active pharmaceutical ingredient (API), add it to the lipid.
-
Heat the mixture in a beaker on a magnetic stirrer hot plate to 5-10°C above the melting point of this compound to ensure complete melting.[18]
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the chosen surfactant (e.g., Poloxamer 188, Tween 80) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.[18]
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) for 5-10 minutes. This creates a coarse oil-in-water pre-emulsion.[18]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for an optimized number of cycles (typically 3-5) at a specific pressure (e.g., 500-1500 bar).[18]
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting hot nanoemulsion to cool down to room temperature or in an ice bath.
-
Upon cooling, the lipid recrystallizes, forming the solid lipid nanoparticles.[18]
-
Protocol 2: Measurement of Particle Size and PDI using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle dispersion (e.g., 1:10 or 1:100) with purified water to avoid multiple scattering effects.[1] The sample should be visually clear and free of air bubbles.
-
Instrument Setup: Set the measurement temperature, typically to 25°C.[1] Ensure the instrument is calibrated and the correct parameters (e.g., viscosity of the dispersant) are entered.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement, typically consisting of multiple runs averaged by the instrument's software.
-
Data Analysis: The software will generate a report including the Z-average diameter (mean particle size) and the PDI. Analyze the size distribution graph to check for monomodal or multimodal distributions.
Visual Guides & Workflows
dot
Caption: Experimental workflow for SLN preparation and PDI optimization.
dot
References
- 1. Effects of homogenization process parameters on physicochemical properties of astaxanthin nanodispersions prepared using a solvent-diffusion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of surfactants on the physical stability of solid lipid nanoparticle (SLN) formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00484H [pubs.rsc.org]
- 14. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. arxiv.org [arxiv.org]
- 20. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - Nanoscale (RSC Publishing) DOI:10.1039/D2NR03240F [pubs.rsc.org]
- 21. Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting low yield in 1-monostearin synthesis
Technical Support Center: 1-Monostearin Synthesis
Welcome to the technical support center for 1-monostearin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 1-monostearin?
A1: 1-Monostearin, a glycerol (B35011) ester of stearic acid, is primarily synthesized through two main routes: chemical synthesis and enzymatic synthesis.[1]
-
Chemical Synthesis: This typically involves the glycerolysis of fats and oils (triglycerides) with glycerol at high temperatures (220–250 °C) using an inorganic alkaline catalyst.[2] Another common chemical method is the direct esterification of stearic acid and glycerol.[3] While efficient, chemical methods can suffer from low selectivity, leading to a mixture of mono-, di-, and triglycerides, and the high temperatures can cause side reactions and product discoloration.[2][4]
-
Enzymatic Synthesis: This method utilizes lipases (e.g., from Candida antarctica) to catalyze the esterification of stearic acid and glycerol under milder conditions.[5][6] Enzymatic synthesis offers higher selectivity towards monoglycerides (B3428702), reducing the formation of byproducts and resulting in a purer product under more environmentally friendly conditions.[7]
Q2: I am getting a low yield of 1-monostearin. What are the most likely causes?
A2: Low yields in 1-monostearin synthesis can stem from several factors, depending on the synthesis method. Key parameters to investigate include the molar ratio of reactants, reaction temperature, catalyst activity, and the presence of water, which can affect the reaction equilibrium.[6] For enzymatic synthesis, enzyme denaturation or inhibition are also common culprits.
Q3: How does the molar ratio of glycerol to stearic acid affect the yield?
A3: The molar ratio of glycerol to stearic acid is a critical factor. A high excess of glycerol is often used to shift the reaction equilibrium towards the formation of monoglycerides and to minimize the production of di- and triglycerides.[6] Ratios as high as 6:1 or even 20:1 (glycerol to stearic acid) have been shown to significantly improve the yield of 1-monostearin.[5][8]
Q4: What is the optimal temperature range for 1-monostearin synthesis?
A4: The optimal temperature depends on the synthesis method.
-
Chemical synthesis often requires high temperatures, typically between 180°C and 250°C.[3]
-
Enzymatic synthesis is conducted at much lower temperatures to avoid enzyme denaturation. For commonly used lipases like Novozym 435, the optimal temperature range is typically between 55°C and 70°C.[6] Exceeding this range can lead to a loss of enzyme activity and an increase in side reactions.[6]
Q5: Can the choice of solvent impact the reaction yield?
A5: Yes, the solvent can play a significant role. In enzymatic synthesis, the addition of a suitable solvent can enhance the yield of glyceryl monostearate compared to solvent-free systems.[5] Solvents like tert-butanol (B103910) or acetone (B3395972) can help to dissolve the reactants and shift the equilibrium towards product formation.[2][9]
Troubleshooting Guide
Issue 1: Low Conversion of Starting Materials
| Possible Cause | Suggested Solution | Rationale |
| Incorrect Molar Ratio | Increase the molar excess of glycerol. Ratios of 6:1 to 20:1 (glycerol:stearic acid) are often optimal.[5][8] | A higher concentration of glycerol drives the reaction equilibrium towards the formation of monoglycerides.[6] |
| Suboptimal Reaction Temperature | For enzymatic synthesis, ensure the temperature is within the optimal range for the specific lipase (B570770) (e.g., 55-70°C for Novozym 435).[6] For chemical synthesis, ensure the temperature is sufficiently high (e.g., 180-250°C).[3] | Temperature affects reaction kinetics and enzyme activity. Temperatures outside the optimal range can lead to slow reactions or enzyme denaturation.[6] |
| Inactive Catalyst/Enzyme | For chemical synthesis, use a fresh or properly stored catalyst. For enzymatic synthesis, verify the activity of the lipase. Consider purchasing a new batch if necessary. | Catalysts and enzymes can lose activity over time or due to improper storage, leading to a decreased reaction rate. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Some enzymatic reactions may require up to 24 hours to reach equilibrium.[9] | The reaction may not have reached completion within the allotted time. |
| Presence of Water (for esterification) | Use a Dean-Stark trap or molecular sieves to remove water as it is formed. | Water is a byproduct of esterification, and its removal shifts the equilibrium towards the product side.[10] |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution | Rationale |
| Formation of Di- and Triglycerides | Increase the molar ratio of glycerol to stearic acid.[6] | A higher glycerol concentration favors the formation of monoglycerides over higher glycerides. |
| Acyl Migration | In enzymatic synthesis of 2-monostearin, high temperatures can promote acyl migration to the more stable 1-monostearin. Maintain the optimal, lower temperature for the enzyme.[6] | Lower temperatures reduce the rate of this undesirable side reaction. |
| Side Reactions in Chemical Synthesis | High temperatures in chemical synthesis can lead to side reactions like dehydration and ether formation.[2][10] Consider lowering the temperature or using a milder catalyst. | Milder reaction conditions can improve selectivity by reducing the activation of competing reaction pathways. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 1-Monostearin Synthesis
| Parameter | Enzymatic Synthesis (Lipase) | Chemical Synthesis (Glycerolysis) |
| Glycerol:Stearic Acid Molar Ratio | 6:1 to 20:1[5][8] | 2.5:1 (crude glycerol to palm stearin)[11] |
| Temperature | 55 - 70 °C[6] | 200 - 250 °C[2][11] |
| Catalyst | Lipase (e.g., Novozym 435)[5] | Alkaline catalysts (e.g., NaOH, KOH)[9] |
| Solvent | Optional, can enhance yield (e.g., tert-butanol)[2][5] | Often solvent-free[2] |
| Typical Yield | Can exceed 90% under optimized conditions[8] | Often results in a mixture (e.g., 40-60% monoglycerides) requiring further purification[4][12] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 1-Monostearin
This protocol is a generalized procedure and may require optimization.
-
Reactant Preparation: In a temperature-controlled reactor vessel, dissolve stearic acid in a suitable solvent such as tert-butanol (if used).
-
Glycerol Addition: Add glycerol to the reaction mixture at the desired molar ratio (e.g., 6:1 glycerol to stearic acid).[5]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% w/w of stearic acid) to the mixture.[5][6]
-
Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme (e.g., 60°C) with constant stirring (e.g., 200 rpm) for the required duration (e.g., 8-24 hours).[6]
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the immobilized enzyme can be filtered off for reuse. The product can then be purified from the reaction mixture, for example, by removing the solvent under reduced pressure and then using crystallization or chromatography to isolate the 1-monostearin.
Protocol 2: Chemical Synthesis of 1-Monostearin via Glycerolysis
This protocol is a generalized procedure and may require optimization.
-
Reactant and Catalyst Preparation: In a reaction vessel equipped with a stirrer and nitrogen inlet, add palm stearin (B3432776) (or other triglyceride source) and crude glycerol at the desired molar ratio (e.g., 2.5:1 glycerol to palm stearin).[11] Add the alkaline catalyst (e.g., 0.45 wt% NaOH based on oil).[9]
-
Reaction Conditions: Heat the mixture to the reaction temperature (e.g., 200°C) under a nitrogen atmosphere with constant stirring.[11]
-
Reaction Time: Maintain the reaction for the specified time (e.g., 20 minutes).[11]
-
Work-up: After the reaction, the crude product containing a mixture of mono-, di-, and triglycerides needs to be purified. This often involves neutralization of the catalyst, followed by distillation (e.g., molecular distillation) to separate the monoglycerides.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in 1-monostearin synthesis.
Caption: Comparison of enzymatic and chemical synthesis workflows for 1-monostearin.
References
- 1. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 3. CN102964245B - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]
- 4. digitalxplore.org [digitalxplore.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. repository.msa.edu.eg [repository.msa.edu.eg]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Methods to improve the solubility of 1-Stearoyl-rac-glycerol for in vitro assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for improving the solubility of 1-Stearoyl-rac-glycerol (1-SG) in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (1-SG) difficult to dissolve in aqueous buffers?
A1: this compound is a monoacylglycerol, a lipid molecule composed of a glycerol (B35011) backbone and a long, 18-carbon saturated fatty acid chain (stearic acid).[1] This long hydrocarbon chain makes the molecule highly lipophilic (fat-soluble) and consequently, very poorly soluble in water and aqueous physiological buffers. This poor solubility can lead to precipitation and aggregation, making it challenging to achieve accurate and reproducible concentrations in experiments.[2][3]
Q2: What organic solvents can I use to prepare a concentrated stock solution of 1-SG?
A2: Preparing a concentrated stock solution in a water-miscible organic solvent is the first and most critical step. The choice of solvent depends on the required concentration and the tolerance of your specific assay to that solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for cell-based assays.
Data Presentation: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Recommendations & Notes | Citations |
| DMSO | 10 - 100 mg/mL | Sonication and heating are recommended to achieve higher concentrations.[4] Use fresh, anhydrous (dry) DMSO, as absorbed water can significantly reduce solubility.[5] | [4][5] |
| Chloroform (B151607) | 50 mg/mL | Sonication is recommended.[1][4] Primarily used for preparing lipid films and not for direct dilution into aqueous assay media due to its high toxicity. | [1][4] |
| Ethanol | ~10 mg/mL (estimated) | While direct data for 1-SG is limited, related triacylglycerols show solubility around 10 mg/mL.[6] This should be validated for your specific application. | [6] |
| DMF | ~10-20 mg/mL (estimated) | Data is based on related di- and tri-acylglycerols.[6][7] | [6][7] |
Q3: My 1-SG precipitates when I dilute my DMSO stock into my cell culture medium. What should I do?
A3: This is a common challenge due to the low aqueous solubility of 1-SG. The key is to disperse the lipid molecules as quickly as possible to prevent them from aggregating and precipitating. Please refer to the detailed Protocol 1 below and the following troubleshooting guide.
Data Presentation: Troubleshooting Guide for Direct Solvent Dilution
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | - Final 1-SG concentration is too high. - Inadequate mixing during dilution. - Aqueous medium is too cold. | - Lower the final concentration of 1-SG in your experiment. - Vigorously vortex the aqueous medium while adding the stock solution drop-wise.[3] - Pre-warm the aqueous medium to 37°C before adding the 1-SG stock.[3] |
| Cloudiness or Precipitation Over Time | - Slow aggregation of 1-SG molecules. - Final solvent concentration is too high, causing instability. | - Use the freshly prepared 1-SG-containing medium immediately.[3] - Ensure the final organic solvent concentration is as low as possible (ideally <0.1%, and not exceeding 0.5%).[3] |
| Inconsistent Assay Results | - Incomplete dissolution of stock. - Micro-precipitation not visible to the naked eye. | - Ensure the stock solution is completely clear before use; sonicate or gently warm if necessary. - Consider an alternative solubilization method (see Q4). |
Q4: Are there alternative methods to direct solvent dilution for introducing 1-SG into my assay?
A4: Yes. When direct dilution is problematic, especially for higher concentrations or sensitive assays, several carrier-based methods can be employed. The best method depends on your specific experimental needs.
-
Detergent Solubilization: Uses detergents to form micelles that encapsulate 1-SG.
-
Cyclodextrin (B1172386) Complexation: Forms an inclusion complex where 1-SG is encapsulated within a cyclodextrin molecule, increasing its solubility.[8][9]
-
Lipid Vesicle Incorporation: Incorporates 1-SG into the lipid bilayer of small unilamellar vesicles (SUVs) or liposomes.[2]
Caption: Workflow for selecting a 1-SG solubilization method.
Experimental Protocols
Protocol 1: Preparation and Dilution of a 1-SG Stock Solution in DMSO
This protocol describes the standard method for preparing a 1-SG solution for dilution into aqueous media.
Materials:
-
This compound (1-SG) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[5]
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator or water bath at 37°C
Procedure:
-
Weighing: Carefully weigh the desired amount of 1-SG powder in a sterile vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[4]
-
Dissolution: Vortex the mixture vigorously. If the 1-SG does not fully dissolve, use a water bath sonicator or gently warm the vial in a 37°C water bath for 5-10 minutes until the solution is clear.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Dilution into Aqueous Medium: a. Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[3] b. While vigorously vortexing the pre-warmed medium, slowly add the required volume of the 1-SG stock solution drop-wise.[3] c. Ensure the final DMSO concentration remains below 0.5% (ideally <0.1%) to prevent solvent-induced cytotoxicity.[3] d. Use the final solution immediately to minimize the risk of precipitation.[3]
Protocol 2: Preparation of a 1-SG:Cyclodextrin Inclusion Complex
This method enhances aqueous solubility by encapsulating the lipophilic 1-SG molecule within the hydrophobic core of a cyclodextrin.[8][10]
Materials:
-
1-SG stock solution in a volatile organic solvent (e.g., Chloroform or Ethanol)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD)
-
Aqueous buffer (e.g., PBS or HEPES)
-
Round-bottom flask or glass vial
-
Rotary evaporator or a stream of inert gas (Nitrogen or Argon)
-
Vortex mixer and sonicator
Caption: Encapsulation of 1-SG by a cyclodextrin molecule.
Procedure:
-
Co-evaporation: a. In a glass vial, mix the 1-SG stock solution with an aqueous solution of HP-β-CD (a 1:2 molar ratio of 1-SG to cyclodextrin is a good starting point). b. Freeze the mixture completely (e.g., using a dry ice/acetone bath or a -80°C freezer). c. Lyophilize (freeze-dry) the mixture overnight until a dry powder is formed. This powder contains the 1-SG:cyclodextrin complex.
-
Reconstitution: Reconstitute the lyophilized powder in your desired aqueous assay buffer to the final working concentration.
-
Dissolution: Vortex and sonicate briefly to ensure complete dissolution. The resulting solution should be clear.
-
Storage: Store the reconstituted complex solution at 4°C for short-term use or frozen at -20°C for longer-term storage.
Protocol 3: Preparation of 1-SG-Containing Small Unilamellar Vesicles (SUVs)
This protocol, adapted from methods for similar lipids, is ideal for delivering 1-SG in a biologically relevant lipid bilayer context, such as for enzyme activation assays.[2]
Materials:
-
This compound (1-SG)
-
A carrier lipid, such as L-α-phosphatidylserine (PS)
-
Chloroform (HPLC grade)
-
Aqueous assay buffer (e.g., 20 mM HEPES, pH 7.4)
-
Glass round-bottom flask or test tube
-
Rotary evaporator or inert gas stream (Nitrogen or Argon)
-
Bath sonicator
Caption: Experimental workflow for preparing 1-SG vesicles.
Procedure:
-
Lipid Mixture Preparation: In a glass round-bottom flask, combine the desired amounts of 1-SG and phosphatidylserine (B164497) (PS) dissolved in chloroform. The molar ratio will depend on the specific assay requirements.
-
Thin-Film Hydration: a. Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas. This will leave a thin lipid film on the wall of the flask. b. To ensure all solvent is removed, place the flask under a high vacuum for at least 1 hour.
-
Hydration: Add the desired volume of aqueous assay buffer to the flask.
-
Vesicle Formation: Vortex the flask vigorously for several minutes. The lipid film will hydrate and form a milky suspension of multilamellar vesicles (MLVs).
-
Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes clear or translucent. This process breaks down the MLVs into smaller, more uniform small unilamellar vesicles (SUVs) containing 1-SG. The resulting vesicle solution is now ready for use in your assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. oatext.com [oatext.com]
- 9. oatext.com [oatext.com]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Glyceryl Monostearate Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing phase separation in glyceryl monostearate (GMS) emulsions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of emulsions stabilized with glyceryl monostearate.
Issue 1: My emulsion is separating into distinct oil and water layers shortly after preparation. What's causing this coalescence?
-
Insufficient Emulsifier Concentration: The concentration of Glyceryl Monostearate (GMS) may be too low to adequately cover the surface of the dispersed phase droplets, leading to their merging. GMS is a low HLB (Hydrophilic-Lipophilic Balance) emulsifier, typically around 3.8, making it more oil-soluble.[1][2] For oil-in-water (O/W) emulsions, it functions best as a co-emulsifier and stabilizer.
-
Solution: Incrementally increase the GMS concentration. In many cosmetic and pharmaceutical creams, GMS is used in combination with other emulsifiers. Also, consider adding a high HLB co-emulsifier to achieve a more stable system.
-
-
Suboptimal Processing Conditions:
-
Inadequate Homogenization: The energy input during homogenization might not be sufficient to break down the dispersed phase into small, stable droplets.
-
Solution: Increase homogenization speed or time. High-shear homogenization is effective in reducing droplet size and creating a uniform emulsion.[3]
-
-
Improper Temperature Control: GMS has a melting point of approximately 58-68°C.[2] Both oil and water phases should be heated to around 70-75°C before emulsification to ensure the GMS is fully melted and active.
-
Solution: Ensure both phases are at a consistent and adequate temperature before and during emulsification.
-
-
-
Polymorphic Transformation: GMS can exist in different crystalline forms. The desirable form for emulsion stability is the α-gel phase. Over time, it can convert to the more stable but undesirable β-coagel phase, which leads to a loss of water-holding capacity and, ultimately, phase separation (syneresis).[1][4]
Issue 2: The texture of my cream has become grainy or lumpy over time. What is happening?
-
Crystallization of Ingredients: GMS or other fatty alcohols and waxes in the formulation may be crystallizing out of the emulsion. This can be due to an uncontrolled cooling process or incompatibilities between ingredients.
-
Solution: Optimize the cooling rate of your emulsion. A slow and controlled cooling process with gentle, continuous stirring can help prevent the formation of large crystals.[4]
-
-
Partial Coalescence: Droplets may be clumping together without fully merging, leading to a grainy texture. This can be a precursor to complete phase separation.
-
Solution: Review your emulsifier system. The addition of a co-emulsifier like Sodium Stearoyl Lactylate (SSL) can enhance droplet repulsion and prevent aggregation.[1][5] Increasing the viscosity of the continuous phase with a stabilizer like xanthan gum can also hinder droplet movement and aggregation.[6]
-
Issue 3: My emulsion is experiencing creaming or sedimentation. How can I prevent this?
-
Low Viscosity of the Continuous Phase: If the continuous phase (typically water in an O/W emulsion) is not viscous enough, the dispersed oil droplets can rise (creaming) due to density differences.
-
Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to buoyancy or gravitational forces.
-
Solution: Improve your homogenization process to reduce the average droplet size. This increases the surface area-to-volume ratio and enhances the stability against gravity-induced separation.
-
Issue 4: My emulsion unexpectedly flipped from an oil-in-water (O/W) to a water-in-oil (W/O) type (or vice versa). Why did phase inversion occur?
-
Phase Volume Ratio: Phase inversion can be triggered when the volume of the dispersed phase exceeds a critical point, which is often around 74% of the total volume.
-
Solution: Carefully adjust the ratio of your oil and water phases to stay within the stable range for your desired emulsion type.
-
-
Temperature Changes: The HLB value of some non-ionic surfactants can change with temperature. This can lead to phase inversion, particularly during heating or cooling cycles.
-
Solution: Maintain a consistent temperature during processing and storage. If your formulation is sensitive to temperature fluctuations, consider using a combination of emulsifiers that provides a more stable HLB across a wider temperature range.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability in GMS emulsions?
The main cause of instability is the polymorphic transformation of glyceryl monostearate. GMS can form a hydrated crystalline structure known as the α-gel phase, which is crucial for stabilizing the emulsion by forming a network in the continuous phase that entraps water. However, this α-gel phase is metastable and tends to transform into a more stable, but non-functional, β-coagel phase over time. This transition leads to the release of water (syneresis) and the collapse of the emulsion structure.[1][4]
Q2: How do co-emulsifiers like Sodium Stearoyl Lactylate (SSL) improve stability?
Sodium Stearoyl Lactylate (SSL) is an anionic co-emulsifier that works synergistically with GMS to stabilize the α-gel phase. There are two primary mechanisms by which SSL enhances stability:
-
Electrostatic Repulsion: SSL molecules integrate into the GMS lamellar structures and introduce negative charges. This creates electrostatic repulsion between the layers, which helps to maintain the swollen, water-holding α-gel structure and prevents its collapse into the dense coagel phase.[1][5]
-
Inhibition of Polymorphic Transition: The presence of SSL molecules within the crystalline structure of GMS can physically hinder the rearrangement of GMS molecules into the more stable β-form, thus slowing down the undesirable polymorphic transition.[5]
Q3: What is the role of stabilizers like xanthan gum?
Xanthan gum is a polysaccharide that functions as a thickening agent and stabilizer in the aqueous phase of an emulsion.[6] By increasing the viscosity of the continuous phase, it slows down the movement of the dispersed droplets. This significantly reduces the rates of creaming, sedimentation, and coalescence, thereby enhancing the long-term stability of the emulsion.[7]
Q4: How does pH affect the stability of GMS emulsions?
The pH of the aqueous phase can significantly impact emulsion stability, especially when ionic co-emulsifiers like SSL are used. The charge on these emulsifiers is pH-dependent, which in turn affects the zeta potential of the emulsion droplets. A higher magnitude of the zeta potential (either positive or negative) indicates greater electrostatic repulsion between droplets, which leads to a more stable emulsion.[8] For GMS emulsions stabilized with SSL, changes in pH can alter the surface charge and thus affect the stability of the α-gel phase.[9]
Q5: What are the ideal processing conditions for preparing a stable GMS emulsion?
-
Heating: Both the oil and water phases should be heated separately to a temperature above the melting point of GMS and any other solid components, typically around 70-75°C.
-
Emulsification: The two phases should be combined and subjected to high-shear homogenization while hot to create a fine dispersion of droplets.
-
Cooling: A slow, controlled cooling rate with gentle, continuous agitation is crucial.[4] Rapid cooling or high shear during the cooling phase can disrupt the formation of the stable α-gel network and promote the formation of the undesirable coagel phase.
Data Presentation
The following tables summarize quantitative data on how formulation variables can influence key emulsion properties.
Table 1: Effect of Glyceryl Monostearate (GMS) Concentration on Emulsion Properties
| GMS Concentration (% w/w) | Apparent Viscosity (Pa·s) at a shear rate of 10 s⁻¹ | Mean Droplet Diameter (μm) |
| 1.0 | 0.8 | 8.7 |
| 2.0 | 2.5 | 4.1 |
| 3.0 | 5.2 | 2.5 |
| 4.0 | 9.8 | <2.0 |
Data is representative and based on studies of GMS in oil-in-water systems. Actual values will vary depending on the specific formulation and processing conditions.
Table 2: Effect of Xanthan Gum Concentration on the Viscosity of an O/W Emulsion
| Xanthan Gum Concentration (% w/w) | Apparent Viscosity (mPa·s) |
| 0.0 | 150 |
| 0.1 | 500 |
| 0.2 | 1200 |
| 0.3 | 2500 |
| 0.5 | 5000 |
This table illustrates the general trend that increasing xanthan gum concentration significantly increases the viscosity of the continuous phase, which enhances emulsion stability by impeding droplet movement.
Table 3: Influence of Co-emulsifier (SSL) and Cooling Rate on α-Gel Phase Stability
| SSL:GMS Ratio (w/w) | Cooling Rate | Stability Outcome |
| 0:10 | Fast (Quenched in ice bath) | Unstable, rapid transformation to coagel |
| 0:10 | Slow (Ambient air) | Moderately stable, slower transformation |
| 1:9 | Fast (Quenched in ice bath) | Improved stability over GMS alone |
| 1:9 | Slow (Ambient air without shear) | Most Stable , α-gel phase maintained for an extended period |
This table summarizes findings that a combination of a co-emulsifier like SSL and a slow cooling rate without shear provides the most stable α-gel phase in GMS-structured emulsions.[1][4]
Experimental Protocols
Protocol for Preparation of a Stable Oil-in-Water (O/W) Cream
-
Objective: To prepare a stable O/W cream using GMS in combination with a co-emulsifier and stabilizer.
-
Materials and Equipment:
-
Oil Phase: Glyceryl Monostearate (GMS), Cetyl Alcohol, Mineral Oil, Sodium Stearoyl Lactylate (SSL).
-
Aqueous Phase: Deionized Water, Glycerin, Xanthan Gum, Preservative.
-
Equipment: Beakers, heating magnetic stirrers, overhead stirrer or high-shear homogenizer, water bath, viscometer, particle size analyzer.
-
-
Procedure:
-
Aqueous Phase Preparation: In a beaker, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and preservative and heat to 75°C while stirring until the xanthan gum is fully hydrated and all components are dissolved.
-
Oil Phase Preparation: In a separate beaker, combine the GMS, cetyl alcohol, mineral oil, and SSL. Heat to 75°C while stirring until all components are completely melted and the phase is uniform.[10]
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a fine emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer at a low speed (e.g., 200-400 rpm) as it cools to room temperature. This slow, controlled cooling is critical for the formation of a stable lamellar gel network.
-
-
Characterization:
-
Microscopic Analysis: Observe a droplet of the cream under a microscope to assess droplet size and distribution.
-
Viscosity Measurement: Use a viscometer to measure the viscosity of the cream at a controlled temperature.
-
Particle Size Analysis: Use a particle size analyzer (e.g., Dynamic Light Scattering) to obtain a quantitative measurement of the droplet size distribution.
-
Stability Testing: Store samples of the cream at different temperatures (e.g., 4°C, 25°C, and 40°C) and observe for any signs of phase separation, creaming, or changes in appearance over several weeks.
-
Protocol for Measuring Creaming Index
-
Sample Preparation: Transfer a known volume or height of the emulsion into a graduated cylinder or test tube immediately after preparation.
-
Storage: Store the cylinder undisturbed at a controlled temperature (e.g., 25°C).
-
Measurement: At predetermined time intervals (e.g., 1, 7, and 30 days), measure the total height of the emulsion (HE) and the height of the serum layer (HS) that has separated at the bottom.
-
Calculation: Calculate the Creaming Index (CI) using the following formula: CI (%) = (HS / HE) x 100
A lower CI value indicates better stability against creaming.
Visualizations
Caption: Workflow for preparing a stable O/W cream.
Caption: Troubleshooting logic for phase separation.
Caption: Mechanisms of GMS emulsion stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 3. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ulprospector.com [ulprospector.com]
- 6. Emulsifiers and Xanthan Gum for Creamy Sauces | Chemsino [cnchemsino.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. velp.com [velp.com]
Validation & Comparative
A Comparative Guide to 1-Stearoyl-rac-glycerol and 2-Stearoyl-rac-glycerol as Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipid analysis, the choice of appropriate analytical standards is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of two closely related monoglyceride isomers, 1-stearoyl-rac-glycerol and 2-stearoyl-rac-glycerol, when used as analytical standards. Understanding their distinct chemical properties and behaviors in analytical systems is crucial for researchers in fields ranging from pharmaceuticals to food science.
Introduction to 1- and 2-Stearoyl-rac-glycerol
This compound and 2-stearoyl-rac-glycerol are monoacylglycerols, esters formed from glycerol (B35011) and stearic acid. The numerical designation indicates the position of the fatty acid chain on the glycerol backbone. In this compound (also known as α-monostearin), the stearic acid is attached to one of the primary hydroxyl groups (sn-1 or sn-3 position). In 2-stearoyl-rac-glycerol (β-monostearin), the stearic acid is esterified to the secondary hydroxyl group (sn-2 position). Both are utilized as reference standards for the qualitative and quantitative analysis of monoglycerides (B3428702) in various matrices using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[1]
Core Chemical and Physical Properties
While both isomers share the same molecular formula and weight, their structural differences lead to distinct physical properties and, most importantly, a significant disparity in chemical stability.
| Property | This compound | 2-Stearoyl-rac-glycerol |
| Synonyms | 1-Monostearin, α-Monostearin | 2-Monostearin, β-Monostearin |
| Molecular Formula | C₂₁H₄₂O₄ | C₂₁H₄₂O₄ |
| Molecular Weight | 358.56 g/mol | 358.56 g/mol |
| CAS Number | 123-94-4 | 621-61-4 |
| Physical Form | Solid | Solid |
| Purity (Typical) | ≥99% | Often a mixture with the 1-isomer (e.g., ≥95% as a 9:1 mixture) |
| Storage Temperature | -20°C | -20°C or -70°C |
The Critical Difference: Stability and Acyl Migration
The most significant factor differentiating these two isomers in an analytical context is the phenomenon of acyl migration . 2-monoacylglycerols are thermodynamically less stable than their 1-monoacylglycerol counterparts. The acyl group in the sn-2 position is prone to migrate to the more stable sn-1 or sn-3 position, particularly in solution and when exposed to heat or acidic/basic conditions. This isomerization process means that a pure standard of 2-stearoyl-rac-glycerol can convert into this compound over time, compromising the accuracy of analytical measurements.
This inherent instability of 2-stearoyl-rac-glycerol necessitates careful handling and storage, and frequent purity checks are recommended. For quantitative applications requiring high accuracy, this compound is generally the more reliable standard due to its superior stability.
Performance in Analytical Techniques
The choice between these standards significantly impacts the outcome of various analytical methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common technique for the separation of monoglyceride isomers. Due to their slight difference in polarity, 1- and 2-stearoyl-rac-glycerol can be resolved on a C18 column.
| Parameter | This compound | 2-Stearoyl-rac-glycerol |
| Elution Order (Reversed-Phase) | Typically elutes slightly earlier | Typically elutes slightly later |
| Detection | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) |
| Considerations | Stable baseline and peak shape. | Peak tailing or the appearance of a secondary peak (1-isomer) may be observed due to on-column or pre-analysis isomerization. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC analysis of monoglycerides requires derivatization to increase their volatility. Silylation is a common approach. The resulting TMS-ethers of 1- and 2-stearoyl-rac-glycerol exhibit distinct fragmentation patterns in MS, allowing for their differentiation.
| Parameter | This compound (TMS derivative) | 2-Stearoyl-rac-glycerol (TMS derivative) |
| Key Fragment Ions (m/z) | Characterized by the loss of methylene(trimethylsilyl)oxonium (103 amu) and a fragment ion at m/z 205. | Shows a series of diagnostic fragment ions at m/z 218, 203, 191, and 103 that are not formed from the 1-isomer. |
| Considerations | Provides a clean and reproducible mass spectrum. | The presence of the 1-isomer as an impurity will be evident in the mass spectrum. |
Experimental Protocols
Protocol 1: HPLC Separation of 1- and 2-Stearoyl-rac-glycerol
Objective: To separate and quantify 1- and 2-stearoyl-rac-glycerol using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
This compound standard
-
2-Stearoyl-rac-glycerol standard
Procedure:
-
Standard Preparation: Prepare individual stock solutions of 1- and 2-stearoyl-rac-glycerol in isopropanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solutions in the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and isopropanol is typically used. A starting condition of 80:20 (v/v) acetonitrile:isopropanol, grading to 50:50 (v/v) over 20 minutes can be effective.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standards and samples. Identify the peaks based on the retention times of the pure standards. Quantify using a calibration curve generated from the peak areas of the standards.
Protocol 2: GC-MS Analysis of 1- and 2-Stearoyl-rac-glycerol after Silylation
Objective: To identify and differentiate 1- and 2-stearoyl-rac-glycerol using GC-MS after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound standard
-
2-Stearoyl-rac-glycerol standard
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the standard or sample into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and dilute with hexane before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Analysis: Analyze the total ion chromatogram and the mass spectra of the eluting peaks. Differentiate the isomers based on their characteristic fragment ions as described in the table above.
Conclusion and Recommendations
When selecting an analytical standard for stearoyl-glycerol isomers, the inherent stability of the molecule is a primary concern.
-
This compound is the recommended standard for most quantitative applications due to its high stability and commercial availability in high purity. It provides reliable and reproducible results.
-
2-Stearoyl-rac-glycerol is a critical standard for studies focused on the identification and quantification of this specific, biologically relevant isomer. However, users must be acutely aware of its propensity for acyl migration. To ensure data integrity, it is essential to:
-
Store the standard at low temperatures (-20°C or -70°C) in a non-polar, aprotic solvent.
-
Prepare solutions fresh and use them promptly.
-
Regularly check the purity of the standard using a suitable analytical method like HPLC or GC-MS.
-
By understanding the distinct characteristics of 1- and 2-stearoyl-rac-glycerol, researchers can make informed decisions in their choice of analytical standards, leading to more accurate and reliable data in their lipidomic studies.
References
A Comparative Analysis of Monoglyceride Emulsifiers for Nanoemulsion Formulation
For researchers, scientists, and professionals in drug development, the selection of an appropriate emulsifier is a critical step in the formulation of stable and effective nanoemulsions. Among the various classes of emulsifiers, monoglycerides (B3428702) are widely utilized due to their biocompatibility and effectiveness. This guide provides a comparative study of common monoglyceride emulsifiers, focusing on their performance in creating nanoemulsions, supported by experimental data.
This guide will delve into the performance of two commonly used monoglyceride emulsifiers: Glyceryl Monooleate (GMO), an unsaturated monoglyceride, and Glyceryl Monostearate (GMS), a saturated monoglyceride. Their impact on critical nanoemulsion parameters such as particle size, polydispersity index (PDI), and stability will be examined.
Comparative Performance of Monoglyceride Emulsifiers
The choice between a saturated and an unsaturated monoglyceride can significantly influence the physicochemical properties of a nanoemulsion. Unsaturated monoglycerides, such as GMO, are often reported to produce smaller and more stable nanoemulsions compared to their saturated counterparts like GMS. This is attributed to the kink in their acyl chain, which disrupts packing at the oil-water interface, leading to a more flexible and stable film.
| Emulsifier System | Oil Phase | Key Findings | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Glyceryl Monooleate (GMO) | - | Used as a co-surfactant with protein, it reduces particle size and PDI, enhancing stability. | Not specified as sole emulsifier | Not specified as sole emulsifier | [1] |
| Glyceryl Monostearate (GMS) | Lipid (for SLNs) | Optimized GMS-based solid lipid nanoparticles (SLNs) for docetaxel (B913) delivery. | 100 | Low | [] |
| Glyceryl Monostearate (GMS) | Lipid (for SLNs) | GMS-based SLNs loaded with various drugs. | 194.6 ± 5.03 to 480.6 ± 24 | Not specified | |
| Glyceryl Monostearate (GMS) | Methanol | GMS-based lipid polymer hybrid nanoparticles for itraconazole (B105839) delivery. | 421 - 725 | 0.34 - 0.74 | [3] |
| Binary blend of GMO and GMS | - | Investigated for thermo-responsive drug delivery, not specifically for nanoemulsion particle size. | Not applicable | Not applicable | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments in the formulation and characterization of nanoemulsions.
Nanoemulsion Preparation via High-Pressure Homogenization
This method is a high-energy approach widely used for producing nanoemulsions with small droplet sizes.[5][6]
Materials:
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., purified water)
-
Monoglyceride emulsifier (e.g., Glyceryl Monooleate or Glyceryl Monostearate)
-
Co-surfactant (optional, e.g., Poloxamer 188)
Procedure:
-
Preparation of Phases:
-
The oil phase is prepared by dissolving the monoglyceride emulsifier in the oil.
-
The aqueous phase is prepared separately, with the co-surfactant dissolved if used.
-
-
Pre-emulsion Formation: The oil phase is gradually added to the aqueous phase under constant stirring with a high-speed stirrer (e.g., Ultra-Turrax) at a specified speed and time to form a coarse pre-emulsion.[7]
-
Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer at a defined pressure (e.g., 500 to 5000 psi) for a specific number of cycles.[5] The sample may be cooled to dissipate heat generated during homogenization.[8]
-
Collection: The resulting nanoemulsion is collected for characterization.
Particle Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS) is the standard technique for measuring the particle size and PDI of nanoemulsions.[][9]
Instrument: Zetasizer Nano series (Malvern Panalytical) or similar DLS instrument.
Procedure:
-
Sample Preparation: The nanoemulsion sample is diluted with purified water or a suitable buffer to avoid multiple scattering effects. The dilution factor should be optimized for the instrument and sample concentration.[10][11]
-
Instrument Setup: The instrument is allowed to warm up for at least 30 minutes.[11] The appropriate measurement parameters, such as the refractive index of the dispersant and the material, are set in the software.
-
Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The sample is allowed to equilibrate to the set temperature (typically 25°C). The measurement is then initiated.
-
Data Analysis: The instrument software calculates the Z-average particle size and the PDI from the correlation function of the scattered light intensity fluctuations. Measurements are typically performed in triplicate.[10]
Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the nanoemulsion droplets and is an indicator of stability.
Instrument: Zetasizer Nano series (Malvern Panalytical) or similar instrument with an electrophoretic light scattering (ELS) unit.
Procedure:
-
Sample Preparation: The nanoemulsion is diluted with a suitable medium, often a low ionic strength buffer (e.g., 0.1x PBS), to ensure sufficient conductivity for the measurement.[10]
-
Cell Preparation: A specialized zeta potential cell is rinsed with the diluted sample before filling to ensure the removal of any contaminants.[11]
-
Measurement: The filled cell is placed in the instrument, and the measurement is initiated. The instrument applies an electric field and measures the velocity of the droplets, from which the electrophoretic mobility and zeta potential are calculated.
-
Data Analysis: The zeta potential is typically reported in millivolts (mV). A value greater than |30| mV generally indicates good physical stability.[12]
Stability Studies
The stability of the nanoemulsion is assessed over time under different storage conditions.
Procedure:
-
Storage Conditions: Aliquots of the nanoemulsion are stored in sealed, airtight containers at various temperatures (e.g., 4°C, 25°C, and 40°C).[13][14]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), samples are withdrawn from each storage condition.[13][14]
-
Analysis: The samples are analyzed for any changes in physical appearance (e.g., creaming, sedimentation, phase separation), particle size, PDI, and zeta potential as described in the protocols above.
-
Accelerated Stability: Centrifugation at high speeds (e.g., 5000 rpm for 10 minutes) can be used to accelerate instability and assess the robustness of the formulation.[15]
Visualizations
Experimental Workflow
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Logical Relationships in Nanoemulsion Formulation
Caption: Factors Influencing Nanoemulsion Properties.
References
- 1. benchchem.com [benchchem.com]
- 3. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binary blend of glyceryl monooleate and glyceryl monostearate for magnetically induced thermo-responsive local drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoemulsion preparation [protocols.io]
- 8. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 12. ijpsonline.com [ijpsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Development and evaluation of clove oil nanoemulsion-based topical cream for anti-inflammatory activity in mice [frontiersin.org]
A Comparative Guide to the Validation of HPLC Methods for 1-Monostearin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-monostearin, a key excipient in pharmaceutical formulations and a prevalent emulsifier in the food industry, is critical for ensuring product quality, stability, and performance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of a validated HPLC method for 1-monostearin quantification with alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method
A robust Reversed-Phase HPLC (RP-HPLC) method coupled with a universal detector is the preferred approach for the quantification of 1-monostearin, which lacks a strong UV chromophore. Detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are well-suited for this analysis as they do not require the analyte to have light-absorbing properties.
Experimental Protocol: HPLC-ELSD
This protocol outlines a typical validated method for the quantification of 1-monostearin.
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1-Monostearin reference standard
-
Chloroform (B151607) or hexane (B92381) (for sample dissolution)
-
Ethyl acetate (B1210297) (for Solid Phase Extraction, if required)
3. Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 80% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to initial conditions and equilibrate for 5 minutes.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL[1] |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temp. | 40°C[1] |
| ELSD Evaporator Temp. | 60°C[1] |
| ELSD Gas Flow | 1.5 L/min (Nitrogen)[1] |
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the 1-monostearin reference standard in chloroform or hexane to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent like chloroform or hexane.[1] For complex matrices, a Solid Phase Extraction (SPE) clean-up step may be necessary to remove interfering substances.[1]
5. Data Analysis and Quantification:
-
Identify the 1-monostearin peak based on its retention time, which is determined by injecting the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify the amount of 1-monostearin in the sample by integrating the peak area and interpolating the concentration from the calibration curve.[1]
HPLC Method Validation Summary
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance of a validated HPLC-ELSD method for a similar long-chain fatty alcohol, 1-triacontanol, which can be considered representative for 1-monostearin.
| Validation Parameter | Acceptance Criteria | Illustrative Performance (HPLC-ELSD for a similar compound) |
| Linearity (r²) | ≥ 0.995 | Quadratic fit: y = 0.441x² + 0.8212x + 0.004[2] |
| Range (mg/L) | 80-120% of test concentration | 0.6 - 100[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.3% - 100%[2] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 11.2%[2] |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | 10.2%[2] |
| Limit of Detection (LOD) (mg/L) | Signal-to-Noise Ratio ≥ 3:1 | 0.2[2] |
| Limit of Quantitation (LOQ) (mg/L) | Signal-to-Noise Ratio ≥ 10:1 | 0.6[2] |
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can also be employed for the quantification of 1-monostearin. The choice of method depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and the need for structural information.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of the analyte in a liquid mobile phase passing through a solid stationary phase. | High specificity and sensitivity, suitable for non-volatile and thermally labile compounds, no derivatization required.[3][4] | Requires specialized equipment, may have longer run times compared to GC. |
| Gas Chromatography (GC) | Chromatographic separation of volatile compounds in a gaseous mobile phase. | High resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Requires derivatization (e.g., silylation or acetylation) to increase the volatility of 1-monostearin, which can add complexity and potential for error. |
| Quantitative Proton Nuclear Magnetic Resonance (qHNMR) | Quantification based on the direct proportionality between the integrated signal area of a specific proton and the number of nuclei. | Rapid analysis, requires minimal sample preparation, provides structural information, and can be a primary ratio method not requiring a calibration curve with a standard of the same analyte. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost, and potential for signal overlap in complex mixtures. |
Quantitative Comparison of Analytical Methods
The following table provides a semi-quantitative comparison of the key performance parameters for the different analytical techniques. Specific values can vary significantly based on the instrumentation and specific method parameters.
| Parameter | HPLC-ELSD/CAD | GC-FID/MS (with derivatization) | qHNMR |
| Sensitivity | High (ng to low µg on column) | Very High (pg to ng on column) | Moderate (µg to mg) |
| Precision (%RSD) | Excellent (< 2-5%) | Excellent (< 2%) | Very Good (< 5%) |
| Accuracy (% Recovery) | Excellent (98-102%) | Excellent (95-105%) | Excellent (95-105%) |
| Sample Preparation | Simple (dissolution, optional SPE) | Complex (derivatization required) | Very Simple (dissolution in deuterated solvent) |
| Analysis Time per Sample | 15-30 min | 10-20 min | 5-10 min |
Visualizing the Workflow and Validation Process
To further clarify the methodologies, the following diagrams illustrate the experimental workflow of the HPLC method and the logical steps involved in its validation.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]
- 4. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Glyceryl Monostearate: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the method of synthesis for key excipients like glyceryl monostearate (GMS) is a critical consideration impacting product purity, yield, and environmental footprint. This guide provides an objective comparison of the traditional chemical synthesis and the increasingly adopted enzymatic synthesis of GMS, supported by experimental data and detailed protocols.
Glyceryl monostearate, a versatile non-ionic surfactant, is widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and lubricant. The choice between chemical and enzymatic synthesis pathways for GMS production hinges on a trade-off between production costs, reaction conditions, and the desired purity of the final product.
Performance Comparison: Chemical vs. Enzymatic Synthesis
The synthesis of glyceryl monostearate is primarily achieved through two distinct methodologies: high-temperature chemical catalysis and milder, selective enzymatic reactions. The traditional chemical approach, often involving the glycerolysis of fats and oils, is a well-established industrial process. In contrast, enzymatic synthesis, utilizing lipases, offers a more environmentally friendly and selective alternative.
Key Performance Indicators
The selection of a synthesis route is typically guided by several key performance indicators, which are summarized in the table below. Chemical synthesis is characterized by harsh reaction conditions and the production of a mixture of mono-, di-, and triglycerides, necessitating further purification.[1][2][3][4][5] Enzymatic synthesis, on the other hand, operates under milder conditions and exhibits high selectivity, yielding a purer product.[1][4][6]
| Parameter | Chemical Synthesis (Glycerolysis) | Enzymatic Synthesis (Esterification) |
| Catalyst | Inorganic catalysts (e.g., NaOH, KOH, SnCl₂) | Lipases (e.g., Candida antarctica lipase (B570770) B - Novozym 435) |
| Reaction Temperature | High (220-250 °C)[1][3][5] | Mild (60-75 °C)[5] |
| Reaction Time | 30 minutes - 2 hours | 2 - 24 hours[1][7] |
| Pressure | Atmospheric or vacuum | Atmospheric |
| Yield of GMS | 40-60% (in the crude product mixture)[3][5] | >90% conversion to monoglycerides[6] |
| Product Purity (before purification) | Low (mixture of mono-, di-, and triglycerides)[1][2][3][4][5] | High (predominantly monoglycerides)[1][6] |
| Downstream Processing | Requires short-path or molecular distillation for purification[1][2][3][4][5] | Minimal purification required[1] |
| Byproducts | Di- and triglycerides, salts, color bodies[2] | Primarily water |
| Environmental Impact | High energy consumption, potential for hazardous waste | Lower energy consumption, biodegradable catalyst |
Experimental Protocols
To provide a practical understanding of both methodologies, detailed experimental protocols for a representative chemical and enzymatic synthesis of glyceryl monostearate are outlined below.
Chemical Synthesis: Glycerolysis of Triglycerides
This protocol describes a typical industrial process for producing a mixture of monoglycerides (B3428702) via the glycerolysis of a triglyceride source, such as hydrogenated palm oil.
Materials:
-
Hydrogenated palm oil (tristearin)
-
Sodium hydroxide (B78521) (NaOH) or other suitable catalyst
-
Phosphoric acid (for neutralization)
Equipment:
-
High-temperature reactor with mechanical stirring and vacuum capabilities
-
Heating mantle
-
Condenser
-
Molecular distillation apparatus
Procedure:
-
Charge the reactor with hydrogenated palm oil and glycerol. A typical molar ratio is 1:2 (triglyceride:glycerol).
-
Add the catalyst (e.g., 0.1% w/w of the total reactants).
-
Heat the mixture to 220-250 °C under continuous stirring and a nitrogen blanket to prevent oxidation.[3][5]
-
Maintain the reaction for 1-2 hours. The reaction progress can be monitored by measuring the free glycerol content.
-
After the reaction, cool the mixture to 90-100 °C and neutralize the catalyst with an acid such as phosphoric acid.
-
The resulting crude product, a mixture of mono-, di-, and triglycerides, is then subjected to molecular or short-path distillation to separate the glyceryl monostearate from the other components.[1][3][4][5]
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol details the synthesis of glyceryl monostearate through the direct esterification of stearic acid and glycerol using an immobilized lipase.
Materials:
-
Stearic acid
-
Glycerol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., 2-methyl-2-butanol (B152257) or tert-butanol)
-
Molecular sieves (optional, to remove water)
Equipment:
-
Jacketed glass reactor with magnetic or overhead stirring
-
Temperature-controlled water bath
-
Vacuum filtration setup
Procedure:
-
Add stearic acid and glycerol to the reactor. A molar ratio of glycerol to stearic acid of 2:1 to 5:1 is commonly used to favor the formation of monoglycerides.
-
Add the organic solvent to dissolve the reactants.
-
Add the immobilized lipase (e.g., 5-10% w/w of the total substrate weight).
-
If used, add molecular sieves to the reaction mixture.
-
Heat the mixture to 60-75 °C with continuous stirring.[5][7]
-
The reaction is typically run for 4-24 hours. The conversion can be monitored by titrating the remaining free fatty acids.
-
Upon completion, the immobilized enzyme is recovered by filtration for potential reuse.
-
The solvent is removed under reduced pressure to yield the high-purity glyceryl monostearate.
Workflow Visualizations
To further elucidate the distinct processes, the following diagrams illustrate the experimental workflows for both chemical and enzymatic synthesis.
Caption: Workflow for the chemical synthesis of glyceryl monostearate.
References
- 1. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 2. digitalxplore.org [digitalxplore.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. [PDF] Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media | Semantic Scholar [semanticscholar.org]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Performance Showdown: 1-Stearoyl-rac-glycerol Versus Other Solid Lipids in Nanoparticle Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of nanomedicine, the performance of Solid Lipid Nanoparticles (SLNs) as drug delivery vehicles is critically dependent on the choice of the core lipid matrix. This guide provides a comprehensive performance evaluation of 1-Stearoyl-rac-glycerol, a monoglyceride also known as glyceryl monostearate, against other commonly employed solid lipids such as stearic acid, cetyl palmitate, and glyceryl behenate (B1239552) (Precirol® ATO 5). This objective comparison, supported by experimental data from various studies, aims to assist researchers, scientists, and drug development professionals in selecting the optimal solid lipid for their specific SLN formulations.
At a Glance: Comparative Performance of Solid Lipids in SLNs
The selection of a solid lipid significantly influences the key physicochemical properties of SLNs, including particle size, polydispersity index (PDI), zeta potential, and, most importantly, the drug entrapment efficiency and release profile. The following tables summarize the performance of this compound and other solid lipids based on reported experimental findings.
Table 1: Physicochemical Characteristics of SLNs Formulated with Different Solid Lipids
| Solid Lipid | Typical Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound (Glyceryl Monostearate) | 100 - 480[1][2] | Low (< 0.3)[2] | -10 to -30[3] |
| Stearic Acid | 56 - 621[4][5] | 0.127 - 0.300[3][5] | -2.43 to -32[4][5] |
| Cetyl Palmitate | 210 - 312[6][7] | < 0.3[6] | -27 to -35[6] |
| Precirol® ATO 5 (Glyceryl Behenate) | 76 - 397[8][9] | < 0.3[9][10] | -8.97 to -28.4[8][9] |
Table 2: Drug Entrapment Efficiency and Release Performance of SLNs
| Solid Lipid | Entrapment Efficiency (%) | Drug Release Profile |
| This compound (Glyceryl Monostearate) | High (up to 96%)[1] | Controlled and sustained release (e.g., 68% in 24 hours)[2] |
| Stearic Acid | Variable (27.37% - 97.56%)[4][11] | Biphasic: initial burst followed by sustained release[8] |
| Cetyl Palmitate | Generally lower, prone to drug expulsion[7] | Slow release[7] |
| Precirol® ATO 5 (Glyceryl Behenate) | High (63.46% - 76.08%)[8] | Biphasic: initial burst followed by sustained release over 48 hours[8] |
In-Depth Experimental Protocols
The following are detailed methodologies for the preparation and characterization of SLNs, compiled from various research sources.
Preparation of Solid Lipid Nanoparticles
1. High-Shear Homogenization and Ultrasonication (Hot Homogenization)
This is a widely used method for producing SLNs.
-
Lipid Phase Preparation: The solid lipid (e.g., this compound, stearic acid) and the lipophilic drug are accurately weighed and heated to 5-10°C above the melting point of the lipid in a water bath to form a uniform molten lipid phase.
-
Aqueous Phase Preparation: The surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in double-distilled water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax) at speeds ranging from 10,000 to 20,000 rpm for a short period (e.g., 5-10 minutes). This results in the formation of a coarse oil-in-water (o/w) emulsion.
-
Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization (HPH) for several cycles at pressures ranging from 500 to 1500 bar. Alternatively, the pre-emulsion can be sonicated using a probe sonicator.[12]
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
2. Microemulsion Method
This method is based on the dilution of a microemulsion.[13]
-
Microemulsion Formation: A transparent and thermodynamically stable microemulsion is formed by mixing the melted solid lipid, an emulsifier, a co-emulsifier (e.g., butanol), and water at a temperature above the lipid's melting point (e.g., 65-70°C).[13]
-
Dispersion: The hot microemulsion is then rapidly dispersed into a large volume of cold water (2-3°C) under continuous stirring.[12][13] The typical volume ratio of microemulsion to cold water is between 1:25 and 1:50.[13]
-
SLN Formation: The rapid cooling of the lipid in the aqueous environment leads to the precipitation of the lipid as nanoparticles.
Characterization of Solid Lipid Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are crucial for predicting the in vivo behavior and stability of the SLN dispersion.
-
Instrumentation: A Dynamic Light Scattering (DLS) instrument, also known as a Zetasizer, is commonly used.
-
Procedure: The SLN dispersion is appropriately diluted with deionized water to a suitable scattering intensity. The sample is then placed in a cuvette and analyzed at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). The instrument software calculates the average particle size (Z-average), the width of the particle size distribution (PDI), and the surface charge (zeta potential) based on the Brownian motion of the particles and their electrophoretic mobility, respectively.[3]
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination
EE and DL quantify the amount of drug successfully encapsulated within the nanoparticles.
-
Separation of Free Drug: The SLN dispersion is subjected to ultracentrifugation at high speeds (e.g., 14,000-20,000 rpm) for a specified duration (e.g., 15-30 minutes) to pellet the nanoparticles.[1] The supernatant containing the free, unentrapped drug is carefully collected.
-
Quantification: The concentration of the free drug in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The Entrapment Efficiency and Drug Loading are calculated using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
3. Differential Scanning Calorimetry (DSC)
DSC is used to investigate the crystalline nature and thermal behavior of the SLNs.
-
Procedure: A small, accurately weighed amount of lyophilized SLN powder is sealed in an aluminum pan. An empty pan is used as a reference. The sample and reference are then heated at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Analysis: The heat flow to the sample is measured as a function of temperature. The resulting thermogram provides information on the melting point, enthalpy of melting, and any polymorphic transitions of the lipid matrix, which can indicate the physical state of the drug within the nanoparticle.[14]
Visualizing the Process: Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key workflows in SLN preparation and characterization.
Caption: Workflow for the preparation of Solid Lipid Nanoparticles.
Caption: Workflow for the characterization of Solid Lipid Nanoparticles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the production process of Solid lipid nanoparticles: The effect of process parameters on the physicochemical properties of pre and final emulsion [fsct.modares.ac.ir]
- 10. recipp.ipp.pt [recipp.ipp.pt]
- 11. tandfonline.com [tandfonline.com]
- 12. japsonline.com [japsonline.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. ricerca.uniba.it [ricerca.uniba.it]
A Comparative Guide to the In Vitro Drug Release Profiles of 1-Monostearin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro drug release profiles of various drug delivery systems formulated with 1-monostearin (glyceryl monostearate, GMS). The focus is on Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Organogels. Supporting experimental data and detailed methodologies are presented to aid in the rational design and evaluation of advanced drug delivery systems.
Comparative Analysis of In Vitro Drug Release
The rate and extent of drug release are critical performance indicators for any drug delivery system. The following table summarizes the in vitro release characteristics of different drugs from various 1-monostearin-based formulations. It is important to note that a direct comparison is challenging due to the use of different model drugs and experimental conditions in the cited studies.
| Formulation Type | Model Drug | Key Release Characteristics | Cumulative Release (%) | Time (hours) | Release Profile |
| Solid Lipid Nanoparticles (SLN) | Docetaxel | Controlled release from a solid lipid matrix. | ~68% | 24 | Biphasic: Initial burst followed by sustained release.[1][2] |
| Hydrochlorothiazide | Slower release compared to NLCs. | ~65% | 5 | Sustained release.[3] | |
| Nanostructured Lipid Carriers (NLC) | Hydrochlorothiazide | Faster and more complete release than SLNs. | >90% | 5 | Sustained release.[3] |
| Clobetasol Propionate | Biphasic release with initial burst. | ~85.42% | 24 | Biphasic: Initial burst followed by prolonged release.[4] | |
| Organogel * | Clobetasol Propionate | Sustained release from a lecithin-stabilized matrix. | Sustained up to 10 hours | 10 | Sustained release.[2] |
Note: The organogel formulation cited is lecithin-stabilized and not purely 1-monostearin based, but serves as a relevant example for a lipophilic drug in a lipid-based gel system.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are representative of the methods used to evaluate the in vitro drug release from 1-monostearin formulations.
Preparation of 1-Monostearin Formulations
-
Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation:
-
1-monostearin is melted at a temperature above its melting point.
-
The drug is dissolved or dispersed in the molten lipid.
-
The hot lipid phase is then emulsified in a hot aqueous surfactant solution under high-speed homogenization.
-
The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.[1]
-
-
Nanostructured Lipid Carriers (NLCs) by Melt Emulsification Ultrasonication:
-
The solid lipid (1-monostearin) and a liquid lipid are melted together.
-
The drug is incorporated into the molten lipid mixture.
-
This lipid phase is then dispersed in a hot aqueous surfactant solution using a high-shear homogenizer, followed by ultrasonication to reduce the particle size.
-
The resulting nanoemulsion is cooled to form the NLCs.
-
-
Organogels by Fluid-Fibre Mechanism:
-
The organogelator (e.g., sorbitan (B8754009) monostearate, as a proxy for a lipid-based system) is dissolved in an apolar solvent (e.g., sesame oil) at an elevated temperature (e.g., 70°C) with stirring.[5][6]
-
The drug is uniformly dispersed in the oil before adding the gelator.[5]
-
The mixture is then cooled to room temperature, leading to the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the solvent, forming the organogel.[7]
-
In Vitro Drug Release Testing: Dialysis Bag Method
The dialysis bag method is commonly employed to study the in vitro release from nanoparticle formulations.[8][9][10][11]
-
Apparatus: A USP Dissolution Apparatus (e.g., Type II, paddle) is typically used.[1]
-
Dialysis Membrane: A dialysis membrane with a specific molecular weight cut-off (MWCO), for instance, 12-14 kDa, is selected to allow the passage of the released drug while retaining the nanoparticles.[12]
-
Procedure: a. The dialysis membrane is pre-soaked in the release medium to ensure it is thoroughly wetted.[10] b. A known amount of the 1-monostearin formulation (e.g., SLN or NLC dispersion, or organogel) is placed inside the dialysis bag, which is then securely sealed.[10] c. The sealed bag is placed in the dissolution vessel containing a defined volume of release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).[12] d. The temperature of the release medium is maintained at 37°C, and the medium is stirred at a constant speed (e.g., 100 rpm).[11] e. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.[10][11]
-
Analysis: The concentration of the drug in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The cumulative percentage of drug released is then calculated and plotted against time.
Visualization of Formulation-Release Relationships
The following diagrams illustrate the logical relationships between the different 1-monostearin formulations and their resulting drug release profiles, as well as a typical experimental workflow for their evaluation.
Caption: Relationship between 1-monostearin formulation type and release profile.
Caption: Experimental workflow for evaluating in vitro drug release.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 8. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Microparticulate Based Topical Delivery System of Clobetasol Propionate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Stearoyl-rac-glycerol Quantification in Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the principal analytical methods for the quantification of 1-Stearoyl-rac-glycerol in tissue samples. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, toxicokinetic, and biomarker studies. This document details the cross-validation parameters for the two most common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by established validation criteria from regulatory agencies.
Comparative Analysis of Quantification Methods
The choice between LC-MS/MS and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the tissue matrix. While both techniques are powerful, they possess distinct advantages and limitations.
Table 1: Comparison of Validation Parameters for LC-MS/MS and GC-MS Methods for this compound Analysis
| Validation Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria (based on FDA & EMA Guidelines)[1][2][3][4][5][6][7] |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.995 | Typically ≥ 0.995 | r² ≥ 0.99 |
| Range | Wide, typically ng/mL to µg/mL | Moderate, typically µg/mL | The range should cover the expected concentrations in the samples. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision (% CV) | Within-run: ≤15% (≤20% at LLOQ)Between-run: ≤15% (≤20% at LLOQ) | Within-run: ≤15% (≤20% at LLOQ)Between-run: ≤15% (≤20% at LLOQ) | The coefficient of variation should not exceed 15% (20% at LLOQ). |
| Limit of Quantification (LOQ) | Low (pg/mL to low ng/mL range)[8] | Moderate (ng/mL range)[9] | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. |
| Selectivity/Specificity | High, based on chromatographic retention time and specific MRM transitions.[10][11] | High, based on chromatographic retention time and specific mass fragmentation patterns.[12] | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6][13] |
| Matrix Effect | Can be significant and requires careful evaluation and compensation (e.g., using stable isotope-labeled internal standards).[11] | Generally less pronounced than in LC-MS, but still requires assessment. | The effect of co-eluting matrix components on the ionization of the analyte.[6] |
| Sample Preparation | Typically involves lipid extraction (e.g., Folch or Bligh-Dyer). Derivatization is usually not required. | Requires lipid extraction followed by derivatization (e.g., silylation) to increase volatility and thermal stability.[12][14] | The extraction method should be reproducible and result in high recovery. |
| Throughput | Generally higher due to faster analysis times and easier automation. | Generally lower due to the need for derivatization and longer GC run times. | Dependent on the specific application and instrumentation. |
Experimental Protocols
Detailed methodologies are essential for the successful validation and application of analytical methods. Below are generalized experimental protocols for the quantification of this compound in tissues using LC-MS/MS and GC-MS.
LC-MS/MS Method
a) Sample Preparation (Lipid Extraction)
-
Homogenize a known weight of tissue (e.g., 50-100 mg) in a suitable solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add an internal standard (e.g., this compound-d5) to the homogenate.
-
Vortex the mixture vigorously and incubate at room temperature to ensure complete lipid extraction.
-
Add a saline solution to induce phase separation.
-
Centrifuge to pellet the tissue debris and separate the organic and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water).
b) Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for lipid analysis.
-
Mobile Phase: A gradient of solvents such as water with formic acid and acetonitrile/isopropanol is typical.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for monoacylglycerols.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and its internal standard.
GC-MS Method
a) Sample Preparation (Lipid Extraction and Derivatization)
-
Follow the same lipid extraction procedure as described for the LC-MS/MS method (steps 1-7).
-
Derivatization: To the dried lipid extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl groups of glycerol (B35011) to trimethylsilyl (B98337) (TMS) ethers.[14]
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
b) Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Injector and Detector Temperature: Maintained at high temperatures to ensure volatilization and prevent condensation.
-
Ionization Source: Electron ionization (EI) is commonly used.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound and its internal standard.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes involved in the cross-validation of these analytical methods, the following diagrams are provided.
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: A typical workflow for lipid extraction from tissue samples.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical method validation emea | PPTX [slideshare.net]
- 6. nalam.ca [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. iris.unitn.it [iris.unitn.it]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Head-to-head comparison of 1-Stearoyl-rac-glycerol and tristearin in nanoparticle formulation
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of lipids for solid lipid nanoparticle (SLN) formulation.
In the rapidly evolving field of nanomedicine, the choice of lipid excipients is a critical determinant of the physicochemical properties and in vivo performance of nanoparticle-based drug delivery systems. Among the myriad of lipids available, 1-Stearoyl-rac-glycerol, a monoglyceride, and tristearin (B179404), a triglyceride, are frequently employed due to their biocompatibility and ability to form a solid core. This guide provides a head-to-head comparison of these two lipids in the context of solid lipid nanoparticle (SLN) formulation, supported by experimental data to aid in the selection process for specific research and development applications.
Executive Summary
This comparison guide delves into the key performance attributes of this compound and tristearin when used in the formulation of solid lipid nanoparticles. While both are saturated lipids commonly used for creating a solid lipid matrix, their fundamental structural differences as a monoglyceride and a triglyceride, respectively, lead to distinct characteristics in the resulting nanoparticles. Generally, nanoparticles formulated with the monoglyceride, this compound, tend to exhibit smaller particle sizes. In contrast, the triglyceride tristearin often allows for a more ordered crystalline structure, which can influence drug loading and release profiles.
The selection between these two lipids will ultimately depend on the specific requirements of the drug delivery system being developed, including the desired particle size, drug loading capacity, and release kinetics.
Data Presentation: Physicochemical Properties
The following tables summarize quantitative data from various studies on SLNs formulated with either this compound or tristearin. It is important to note that direct head-to-head comparative studies are limited, and thus the data is compiled from individual studies. Variations in formulation methods, surfactants, and drug molecules will influence the results.
Table 1: Physicochemical Properties of this compound Solid Lipid Nanoparticles
| Parameter | Reported Value(s) | Method of Preparation | Drug Model | Reference |
| Particle Size (nm) | 63 ± 5.77 | Solvent emulsification and evaporation | Paclitaxel | [1] |
| Polydispersity Index (PDI) | 0.272 ± 0.02 | Solvent emulsification and evaporation | Paclitaxel | [1] |
| Zeta Potential (mV) | - | Solvent emulsification and evaporation | Paclitaxel | [1] |
| Entrapment Efficiency (%) | 94.58 | Solvent emulsification and evaporation | Paclitaxel | [1] |
| Drug Loading (%) | - | - | - | - |
Data for this compound SLNs is less prevalent in the literature compared to tristearin SLNs, highlighting a need for further research.
Table 2: Physicochemical Properties of Tristearin Solid Lipid Nanoparticles
| Parameter | Reported Value(s) | Method of Preparation | Drug Model | Reference |
| Particle Size (nm) | 140.5 ± 1.02 to <300 | High-shear homogenization and ultrasonication, Microemulsification | Troxerutin, Etodolac | [2][3] |
| Polydispersity Index (PDI) | 0.218 ± 0.01 | High-shear homogenization and ultrasonication | Troxerutin | [2] |
| Zeta Potential (mV) | -20.2 to -24.9, 28.6 ± 8.71 | Homogenization and ultrasonication, High-shear homogenization and ultrasonication | Paclitaxel, Troxerutin | [2] |
| Entrapment Efficiency (%) | up to 87.6, 83.62 | Homogenization and ultrasonication, High-shear homogenization and ultrasonication | Paclitaxel, Troxerutin | [2] |
| Drug Loading (%) | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the formulation of SLNs using each lipid.
Protocol 1: Preparation of this compound SLNs by Solvent Emulsification and Evaporation
This method is suitable for thermolabile drugs as it avoids high temperatures.[1]
Materials:
-
This compound (Glyceryl monostearate)
-
Drug (e.g., Paclitaxel)
-
Surfactant (e.g., Brij 97)
-
Co-emulsifier (e.g., Soya-lecithin)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., Purified water)
Procedure:
-
Dissolve this compound and the drug in the organic solvent.
-
Prepare the aqueous phase by dissolving the surfactant and co-emulsifier in purified water.
-
Add the organic phase to the aqueous phase under constant stirring to form a primary emulsion.
-
Subject the primary emulsion to ultrasonication to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of SLNs.
-
The resulting SLN dispersion can be further purified by dialysis or centrifugation.
Protocol 2: Preparation of Tristearin SLNs by Hot High Shear Homogenization
This is a widely used and scalable method for producing SLNs.
Materials:
-
Tristearin
-
Drug
-
Surfactant (e.g., Tween 80)
-
Aqueous phase (e.g., Distilled water)
Procedure:
-
Melt the tristearin at a temperature 5-10°C above its melting point (approximately 80°C).
-
Disperse the weighed amount of the drug into the molten tristearin.
-
In a separate vessel, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high shear homogenization (e.g., using a high-speed homogenizer at 10,000-20,000 rpm) for a defined period (e.g., 10-20 minutes). This forms a hot pre-emulsion.
-
Allow the hot nanoemulsion to cool down to room temperature while stirring. The lipid recrystallizes, forming the solid lipid nanoparticles.
-
The SLN dispersion can then be characterized for its physicochemical properties.
Mandatory Visualization
Cellular Uptake and Potential Inflammatory Signaling
Solid lipid nanoparticles are typically internalized by cells through endocytic pathways. The specific route can influence the intracellular fate and subsequent biological effects of the encapsulated drug. Furthermore, the nanoparticles themselves can interact with cellular components, potentially triggering signaling cascades. One of the key pathways implicated in the cellular response to nanoparticles is the NF-κB signaling pathway, which plays a central role in inflammation.
Caption: Cellular uptake of SLNs and potential activation of the NF-κB inflammatory pathway.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of solid lipid nanoparticles.
Caption: A generalized experimental workflow for the formulation and characterization of SLNs.
Discussion and Conclusion
The choice between this compound and tristearin for SLN formulation is a critical decision that can significantly impact the final product's characteristics.
This compound (Monoglyceride): Due to its amphiphilic nature, with a polar glycerol (B35011) head and a nonpolar stearoyl tail, it can act as both a lipid matrix and a co-surfactant. This property may contribute to the formation of smaller nanoparticles. The less ordered crystalline structure of monoglyceride-based SLNs could potentially accommodate a higher drug load, especially for bulky drug molecules. However, this less perfect crystal lattice might also lead to faster drug expulsion during storage.
Tristearin (Triglyceride): As a neutral and highly lipophilic molecule, tristearin forms a more ordered and stable crystalline matrix. This can be advantageous for achieving controlled and sustained drug release. However, the highly ordered structure may also lead to drug expulsion upon crystallization and potentially lower drug loading capacities compared to less organized matrices. The higher melting point of tristearin also necessitates higher processing temperatures, which might not be suitable for thermolabile drugs.
References
Validating 1-Monostearin as an Internal Standard in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of 1-monostearin as a potential internal standard against commonly accepted alternatives for the analysis of monoacylglycerols, diacylglycerols, and related lipids. The information presented herein, supported by experimental data from peer-reviewed literature, aims to inform the validation process for quantitative bioanalytical methods.
Principle of Internal Standardization in Mass Spectrometry
An ideal internal standard (IS) is a compound added at a known concentration to a sample at an early stage of the analytical workflow. Its purpose is to compensate for variations in sample preparation, extraction efficiency, and instrument response. Key characteristics of a suitable internal standard include:
-
Chemical Similarity: The IS should be chemically and physically similar to the analyte(s) of interest to ensure comparable behavior during extraction and ionization.
-
Non-endogenous: It should not be naturally present in the biological matrix being analyzed.
-
Mass Distinguishability: The IS must have a different mass-to-charge ratio (m/z) from the analytes to be clearly distinguished by the mass spectrometer.
-
Stability: It must remain stable throughout the entire analytical process.
1-Monostearin as a Potential Internal Standard
1-Monostearin (glyceryl 1-monostearate) is a monoacylglycerol containing a saturated 18-carbon fatty acid (stearic acid). Its structural similarity to endogenous monoacylglycerols and diacylglycerols makes it a candidate for use as an internal standard. However, a significant drawback is its potential endogenous presence in biological samples, which can interfere with accurate quantification.
Comparison of 1-Monostearin with Alternative Internal Standards
The most common and recommended alternatives to using an endogenous compound like 1-monostearin are odd-chain monoacylglycerols and stable isotope-labeled (SIL) standards.
| Feature | 1-Monostearin | Odd-Chain Monoacylglycerols (e.g., MAG 17:1) | Stable Isotope-Labeled (SIL) Monoacylglycerols (e.g., 1-Monostearin-d5) |
| Endogenous Presence | Potentially present in biological samples, complicating quantification. | Generally absent or at very low levels in most biological systems. | Not naturally present. |
| Chemical Similarity | High, as it is an even-chain monoacylglycerol. | High, with a slight difference in chain length. | Nearly identical chemical and physical properties to the analyte. |
| Ionization Efficiency | Similar to other saturated monoacylglycerols. | Shown to have nearly identical ionization efficiency to other monoacylglycerols. | Considered the "gold standard" as it co-elutes and has virtually identical ionization efficiency. |
| Cost | Relatively low. | Moderate. | High. |
| Commercial Availability | Readily available. | Readily available. | Available, but may be more limited than unlabeled standards. |
Quantitative Performance Data
Direct and comprehensive validation data for 1-monostearin as an internal standard in peer-reviewed literature is scarce. The following table summarizes available performance data for a widely accepted alternative, odd-chain monoacylglycerol (MAG 17:1), which can serve as a benchmark for the expected performance of a monoacylglycerol internal standard.
| Parameter | Odd-Chain Monoacylglycerol (MAG 17:1) |
| Linearity (r²) | 0.9931[1] |
| Limit of Detection (LOD) | Not explicitly reported, but low fmol/µL levels are quantifiable. |
| Limit of Quantification (LOQ) | 2.6 fmol/µL[1] |
| Precision (CV%) | 2% - 8.5% (13.2% at LLOQ) |
| Recovery | Not explicitly reported, but is corrected for by the internal standard. |
| Matrix Effect | Minimized by co-elution and similar ionization behavior. |
Experimental Protocols
General Lipid Extraction Protocol (Bligh-Dyer Modification)
This protocol is a widely used method for the extraction of total lipids from biological samples such as plasma or tissue homogenates.
-
Sample Preparation:
-
For plasma/serum: Use 50-100 µL of the sample.
-
For tissue: Homogenize ~10-20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS). Use 100 µL of the homogenate.
-
-
Internal Standard Addition:
-
To a clean glass centrifuge tube, add the sample.
-
Add a known amount of the internal standard solution (e.g., 10 µL of a 1 mg/mL solution). The exact amount should be optimized based on the expected concentration of the analytes.
-
-
Lipid Extraction:
-
Add 375 µL of chloroform (B151607):methanol (1:2, v/v) to the sample.
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a solvent appropriate for the downstream LC-MS analysis (e.g., 100 µL of methanol:isopropanol 1:1, v/v).
-
Representative LC-MS/MS Conditions for Monoacylglycerol Analysis
The following are general starting conditions that should be optimized for the specific instrument and analytes.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Gradient:
-
0-2 min: 30% to 48% B
-
2-11 min: 48% to 82% B
-
11-12 min: 82% to 99% B
-
12-14 min: Re-equilibrate at 30% B
-
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor for the neutral loss of the glycerol (B35011) head group for precursor ion scans, or specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
Visualizing Experimental and Logical Workflows
Experimental workflow for quantitative lipid analysis using an internal standard.
Logical workflow for validating an internal standard in a bioanalytical method.
Conclusion and Recommendations
The validation of an internal standard is paramount for the accuracy and reproducibility of quantitative mass spectrometry assays. While 1-monostearin is structurally similar to many endogenous lipids of interest, its potential presence in biological samples presents a significant challenge for its use as an internal standard.
Key Takeaways:
-
1-Monostearin: Due to its potential endogenous nature and the lack of comprehensive validation data in the scientific literature, 1-monostearin is not recommended as a primary choice for a robust internal standard in quantitative bioanalysis. Its use would require extensive validation to demonstrate the absence of endogenous interference in the specific matrix being studied.
-
Odd-Chain Monoacylglycerols (e.g., MAG 17:1): These represent a viable and commonly used alternative. They are structurally similar to even-chain monoacylglycerols but are typically absent or at very low concentrations in biological samples. Published data supports their use with good linearity and sensitivity.
-
Stable Isotope-Labeled (SIL) Standards: SIL analogs of the analytes of interest are considered the gold standard for internal standardization in mass spectrometry. They exhibit nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for experimental variability.
For researchers developing quantitative lipidomics methods, it is strongly recommended to prioritize the use of odd-chain or, ideally, stable isotope-labeled internal standards. If 1-monostearin is considered, a rigorous validation protocol must be executed to rule out any potential for endogenous interference, and its performance must be benchmarked against established alternatives.
References
A comparative analysis of the polymorphic behavior of different monoglycerides
For researchers, scientists, and drug development professionals, understanding the polymorphic behavior of monoglycerides (B3428702) is critical for controlling the stability, functionality, and bioavailability of formulations. This guide provides a comparative analysis of the polymorphic transformations of different monoglycerides, supported by experimental data and detailed methodologies.
Monoglycerides, esters of glycerol (B35011) and a single fatty acid, are widely used as emulsifiers and stabilizers in the food, pharmaceutical, and cosmetic industries. Their functionality is intrinsically linked to their crystalline structure, or polymorphism. Monoglycerides can exist in several polymorphic forms, primarily the α (alpha), β' (beta-prime), and β (beta) forms, in order of increasing stability. The metastable α-form is often desired for its functional properties, but it tends to convert to the more stable but less functional β-form over time. This guide delves into the polymorphic behavior of common monoglycerides, providing a comparative framework for their characterization.
Comparative Analysis of Polymorphic Behavior
The polymorphic behavior of monoglycerides is significantly influenced by the nature of their fatty acid chain, particularly its length and degree of saturation. Saturated monoglycerides, such as glycerol monostearate (GMS), exhibit a more complex polymorphic behavior compared to their unsaturated counterparts like glycerol monooleate (GMO).
Saturated vs. Unsaturated Monoglycerides
Saturated monoglycerides typically exhibit a transition from the least stable α-form to the most stable β-form through an intermediate β'-form.[1][2] In contrast, unsaturated monoglycerides often show a simpler polymorphic behavior, sometimes crystallizing directly into a more stable form or exhibiting fewer polymorphic transitions.[1]
The presence of double bonds in unsaturated fatty acid chains disrupts the orderly packing of the molecules, making the formation of highly ordered, stable crystalline structures more difficult.
Quantitative Data on Polymorphic Transitions
The following tables summarize key quantitative data for the polymorphic forms of common monoglycerides, derived from Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) analyses.
Table 1: DSC Thermal Transition Temperatures of Common Monoglycerides
| Monoglyceride | Polymorphic Transition | Onset Temperature (°C) | Peak Temperature (°C) | Reference |
| Glycerol Monostearate (GMS) | α → β' | ~50 | - | [3] |
| β' → β | - | - | [3] | |
| Melting (α-form) | - | ~67.9 | [4] | |
| Melting (β-form) | - | ~71.9 | [4] | |
| Glycerol Monooleate (GMO) | Melting | - | Varies with hydration | |
| Glycerol Monopalmitate | Melting (Lα-form) | - | ~67 | [5] |
Note: Transition temperatures can be influenced by factors such as purity, heating/cooling rate, and the presence of other components.
Table 2: Characteristic XRD d-Spacing Values for Monoglyceride Polymorphs (in Å)
| Polymorph | Glycerol Monostearate (GMS) | General Monoglycerides | Reference |
| α-form | - | 4.15 | [6][7] |
| β'-form | - | 4.2-4.3, 3.8-3.9 | [6][7] |
| β-form | 4.55-4.6, 4.1-4.37, 3.7-3.9, 3.6 | 4.6 | [5] |
| Sub-α form | - | 4.27 - 3.62 | [1][5] |
d-spacing values are indicative and can show slight variations based on experimental conditions and sample preparation.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible data in the study of polymorphism.
Differential Scanning Calorimetry (DSC) Protocol for Polymorphism Analysis
DSC is a primary technique for studying the thermal transitions associated with polymorphism.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the monoglyceride sample into an aluminum DSC pan.
-
Instrument Setup: Use a calibrated Differential Scanning Calorimeter. An empty, hermetically sealed aluminum pan is typically used as a reference.
-
Thermal Program:
-
Heating Scan: Heat the sample from room temperature to a temperature above its final melting point (e.g., 90°C) at a controlled rate (e.g., 5 or 10°C/min) to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 5 or 10°C/min) to a low temperature (e.g., 0°C) to induce crystallization.
-
Second Heating Scan: Reheat the sample at a controlled rate (e.g., 5 or 10°C/min) to observe the melting and polymorphic transition events.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of endothermic (melting) and exothermic (crystallization, polymorphic transition) events. The enthalpy changes associated with these transitions can also be quantified.
X-ray Diffraction (XRD) Protocol for Crystal Structure Identification
XRD is the definitive method for identifying the specific polymorphic form of a crystalline material.
Methodology:
-
Sample Preparation: Prepare a flat, powdered sample of the monoglyceride. The sample should be of sufficient thickness to ensure good diffraction intensity.
-
Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection:
-
Scan the sample over a 2θ range relevant for monoglycerides (e.g., 2° to 40°).
-
Set the operating voltage and current (e.g., 40 kV and 30-40 mA).
-
Use a suitable step size (e.g., 0.02°) and scan speed.
-
-
Data Analysis: Analyze the diffraction pattern to identify the characteristic d-spacing values. Compare these values with known literature values to identify the polymorphic form(s) present in the sample.
Visualizing Polymorphic Pathways and Workflows
Polymorphic Transition Pathway of a Saturated Monoglyceride
Caption: Polymorphic transition of saturated monoglycerides.
Experimental Workflow for Polymorphism Analysis
Caption: Workflow for monoglyceride polymorphism analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Biocompatibility of 1-Stearoyl-rac-glycerol Versus Other Lipid Excipients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant in the development of safe and effective drug delivery systems. Among these, lipid excipients are widely utilized for their biocompatibility and ability to enhance the bioavailability of therapeutic agents. This guide provides a comprehensive comparison of the biocompatibility of 1-Stearoyl-rac-glycerol (also known as glyceryl monostearate) against other commonly used lipid excipients, namely Compritol® 888 ATO (glyceryl behenate) and Precirol® ATO 5 (glyceryl palmitostearate). The assessment is based on in vitro cytotoxicity, inflammatory response, and in vivo toxicity data to aid researchers in making informed decisions for their formulation development.
Executive Summary
While all three lipid excipients are generally considered safe and biocompatible, available data suggests nuances in their interaction with biological systems. This compound, a monoglyceride, has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. Compritol® 888 ATO has been noted for its low cytotoxicity, attributed to its non-polar nature. Data for Precirol® ATO 5 is less extensive but points towards good biocompatibility. This guide synthesizes the available quantitative data and outlines the experimental protocols used to generate these findings.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the available data on the in vitro cytotoxicity of the three lipid excipients. Cytotoxicity is a key indicator of biocompatibility, measuring the degree to which an agent is toxic to cells.
| Excipient | Cell Line | Assay | Concentration | Cell Viability (%) | Key Findings |
| This compound | Human Leukemic Cells | Apoptosis Assay | Not Specified | Induces apoptosis | Selectively induces cell death in leukemic cells while sparing normal peripheral blood mononuclear cells.[1] |
| This compound | Human Fibroblasts (CCD1072Sk) | MTT Assay | 1% | Not specified, but low cytotoxicity | Compared to other preservatives, showed very low cytotoxic activity. |
| Compritol® 888 ATO | Human Dermal Fibroblasts (HDF) | Guava ViaCount Assay | Not Specified | No significant decrease | Showed no significant decrease in live cells compared to control, unlike other NLC formulations.[2] |
| Compritol® 888 ATO | - | - | - | Lower cytotoxicity | Noted for its non-polarity, which contributes to its lower cytotoxicity compared to other lipids.[3] |
| Precirol® ATO 5 | B16F10 (melanoma), A-431 (squamous cell carcinoma) | MTT Assay | Various | Concentration-dependent cytotoxicity of 5-FU loaded SLNs | The formulation was found to be safe and biocompatible in an acute toxicity study in rats.[4] |
Note: Direct comparative studies of these three excipients under the same experimental conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.
Inflammatory Response
The inflammatory potential of an excipient is a critical aspect of its biocompatibility. The following table summarizes findings related to the inflammatory response induced by the selected lipid excipients.
| Excipient | Cell Type/Model | Cytokines Measured | Key Findings |
| This compound (as part of a monoglyceride family) | Avian Macrophages | ROS, NF-κB | Glycerol monolaurate (a similar monoglyceride) suppresses LPS-induced ROS production and NF-κB activation, indicating anti-inflammatory properties.[5] |
| Compritol® 888 ATO | Rat Model (intratracheal instillation) | Total and differential cell counts in BALF | A single administration of Compritol-based solid lipid microparticles did not induce a significant inflammatory airway response.[6] |
| Precirol® ATO 5 | - | - | No specific data found on the inflammatory response to Precirol ATO 5 alone. |
In Vivo Biocompatibility & Histology
In vivo studies provide crucial information on the systemic and local tissue response to an excipient. The table below summarizes available in vivo toxicity and histology data.
| Excipient | Animal Model | Route of Administration | Observations |
| This compound (as a glyceryl monostearate formulation) | Beagle Dogs | Oral | A sustained plasma concentration profile was observed with no reported adverse effects.[7] |
| Compritol® 888 ATO | Mice | Intravenous (high dose) | Led to lipid accumulation in the liver and spleen with pathological alterations, which were partially reversible. Low doses were well-tolerated.[8] |
| Compritol® 888 ATO | Rats | Intratracheal | No significant inflammatory response was observed in the lungs.[6] |
| Precirol® ATO 5 | Wistar Rats | - | An acute toxicity study of a 5-FU-loaded SLN formulation with Precirol® ATO 5 showed an acceptable safety and biocompatible profile.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are generalized protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the lipid excipient formulations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Sample Preparation: Prepare cell culture supernatants from cells treated with the lipid excipients.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Add the reaction mixture to the supernatants in a 96-well plate and incubate in the dark at room temperature for up to 30 minutes.
-
Stop Solution: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Cytotoxicity is calculated based on the amount of LDH released compared to a positive control (cells lysed to release maximum LDH).
Cytokine Profiling by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration from a standard curve.
Histological Analysis of Injection Sites
Histological evaluation is used to assess the local tissue reaction to an implanted or injected material.
-
Tissue Collection: At predetermined time points after administration of the lipid excipient, euthanize the animals and collect the tissue surrounding the injection site.
-
Fixation: Fix the tissue samples in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissues through a series of graded alcohols and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the tissue using a microtome.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate for signs of inflammation (e.g., infiltration of inflammatory cells), necrosis, and tissue regeneration.
Mandatory Visualization
References
- 1. Monoglycerides induce apoptosis in human leukemic cells while sparing normal peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study on the possible cytotoxic effects of different nanostructured lipid carrier (NLC) compositions in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation and in vivo toxicity study of solid lipid microparticles as carrier for pulmonary administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of two new sustained release formulations elaborated by one-step melt granulation: level A in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 1-Monostearin Performance in Topical Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-monostearin (also known as glyceryl monostearate or GMS) performance in topical formulations against common alternatives. The analysis is supported by a synthesis of experimental data from multiple studies, focusing on key performance indicators such as formulation stability, skin barrier function, and drug permeation enhancement.
Performance Benchmarking: 1-Monostearin vs. Alternatives
1-monostearin is a widely utilized non-ionic emulsifier, stabilizer, and lipid matrix component in topical and transdermal drug delivery systems. Its performance is benchmarked here against other common excipients, including sorbitan (B8754009) monostearate and mixtures of mono- and diglycerides.
Formulation Stability
The stability of a topical formulation is critical for its shelf-life and efficacy. Key parameters include physical integrity (phase separation, viscosity) and the stability of the lipid crystalline structure, which can impact drug loading and release. 1-monostearin is a primary component in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), where its polymorphic behavior is a key consideration.[1][2]
Table 1: Comparative Stability of Formulations
| Parameter | 1-Monostearin (GMS) Based | Sorbitan Monostearate Based | Glyceryl Mono- & Diglyceride (GMD) Mix | Key Findings |
| Physical Form | Forms stable o/w emulsions; key solid lipid in SLNs/NLCs.[2][3] | Effective emulsifier for o/w creams.[4] | Versatile, used to manage fat crystal networks and texture.[5] | All are effective emulsifiers. GMS is particularly valued for creating solid lipid matrices for controlled release. |
| Rheology | Provides good viscosity and gel-like viscoelastic behavior.[4] | Confers a gel-like, viscoelastic behavior similar to marketed products.[4] | Higher melting point and hydrophobicity; excels in products requiring specific hardness.[5] | Rheological properties are comparable and can be tailored. GMD mixtures offer superior heat resistance. |
| Polymorphism | Can undergo polymorphic transitions from the α-form to the more stable β-form, potentially leading to drug expulsion over time.[6] | Less prone to the complex polymorphic transitions seen in pure glycerides. | The mixture of glycerides can create a less ordered crystal lattice, potentially improving drug loading and stability compared to pure monostearin.[2] | The primary stability challenge for GMS in SLNs is polymorphism. This is a key advantage for NLCs, which incorporate liquid lipids to disrupt the perfect crystal lattice.[2][7] |
| Long-term Stability | Stability of the α-gel phase can be improved with co-emulsifiers like sodium stearoyl lactylate (SSL).[6] | Formulations can remain stable for at least 3 months at room temperature.[4] | Generally stable, with functionality dependent on the mono- vs. di-ester ratio.[5] | While stable in traditional creams, GMS-based nanoparticles require careful formulation to prevent long-term instability due to crystal rearrangement. |
Skin Barrier Function and Hydration
An ideal topical excipient should not compromise the skin's natural barrier. Many lipid-based excipients can enhance skin hydration by forming an occlusive film that reduces Transepidermal Water Loss (TEWL).
Table 2: Impact on Skin Barrier Function
| Performance Metric | 1-Monostearin (GMS) Based | Sorbitan Monostearate Based | Key Findings & Implications |
| Transepidermal Water Loss (TEWL) | Formulations based on lipid nanoparticles (like NLCs using GMS) improve skin hydration by forming a thin, occlusive layer, reducing water evaporation.[1][7] | Formulations demonstrated a clear decrease in TEWL values, indicating an improved skin barrier function, even compensating for damage induced by Sodium Lauryl Sulfate (SLS).[4] | Both excipients are beneficial for skin barrier function. The occlusive effect of lipid nanoparticles made with GMS is a well-documented mechanism for enhancing skin hydration and drug penetration.[7] |
| Skin Integrity | Considered safe and non-irritating for dermal applications.[8] | Found to be a "skin-friendly" and non-irritative emulsifier.[4] | Both are well-tolerated excipients suitable for formulations intended for compromised or sensitive skin. |
Drug Solubility and Permeation Enhancement
A primary goal of many topical formulations is the efficient delivery of an active pharmaceutical ingredient (API) through the stratum corneum. Lipid-based excipients can enhance drug solubility and skin permeation.
Table 3: Drug Delivery Performance
| Performance Metric | 1-Monostearin (GMS) Based (in NLCs/SLNs) | Other Lipid Systems | Key Findings & Implications |
| Drug Solubility & Loading | Used as a solid lipid matrix to encapsulate poorly water-soluble drugs. Entrapment efficiency can be high (e.g., 82-86%).[3][8] | NLCs, which combine solid (GMS) and liquid lipids, generally offer higher drug loading than SLNs due to a less-ordered crystal structure.[2][7] | GMS is highly effective for formulating nanocarriers that encapsulate lipophilic drugs, thereby increasing their concentration in the formulation. |
| Skin Permeation | NLCs formulated with GMS show efficient and deeper drug penetration into the skin layers.[8] This is attributed to the close contact with the stratum corneum and the lipid nature of the carrier.[8] | Lipid nanoparticles can interact with the lipid bilayers of the skin, causing reorganization and increasing drug penetration.[7] | GMS-based nanocarriers are a proven strategy for enhancing the dermal penetration of APIs. The small particle size and lipid composition facilitate entry into and through the stratum corneum. |
| Release Profile | Provides sustained or controlled release of the encapsulated drug.[2][3] The release kinetics can often be described by the Peppas-Korsmeyer model.[8] | SLNs can sometimes exhibit a burst release effect, which is mitigated in NLCs.[7] | The solid matrix of GMS is ideal for creating sustained-release profiles, which can be beneficial for reducing application frequency and maintaining therapeutic effect over time. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings.
Preparation of Nanostructured Lipid Carriers (NLCs)
This protocol describes a common high-pressure homogenization method used for preparing NLCs with 1-monostearin.
-
Phase Preparation : The solid lipid (e.g., 1-monostearin) and liquid lipid are melted together at a temperature approximately 5-10°C above the melting point of the solid lipid. The active drug is then dissolved or dispersed in this molten lipid phase.[1]
-
Aqueous Phase : The aqueous phase, containing a surfactant (e.g., Tween 80, Poloxamer 188), is heated to the same temperature.[1][8]
-
Pre-emulsion Formation : The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.[3]
-
Homogenization : The pre-emulsion is immediately processed through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at high pressure (e.g., 500-1500 bar).[1]
-
Cooling : The resulting hot nanoemulsion is cooled down to room temperature, allowing the lipid matrix to recrystallize and form the solid NLC particles.
In Vitro Skin Permeation Study
Franz diffusion cells are the standard apparatus for evaluating the skin permeation of topical formulations.[4][9]
-
Skin Preparation : Porcine or human cadaver skin is commonly used due to its similarity to human skin.[4] The full-thickness skin is excised, subcutaneous fat is removed, and the skin is mounted onto the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Experimental Setup : The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), maintained at 32°C, and stirred continuously.
-
Application : A precise amount of the topical formulation is applied to the skin surface in the donor compartment.
-
Sampling : At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from the receptor compartment for analysis, and replaced with fresh buffer.
-
Quantification : The concentration of the permeated drug in the collected samples is quantified using a validated analytical method, such as HPLC.
-
Data Analysis : The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).
Transepidermal Water Loss (TEWL) Measurement
TEWL is a key indicator of skin barrier integrity.
-
Acclimatization : The skin samples (ex vivo) or human subjects (in vivo) are acclimatized to a room with controlled temperature and humidity for at least 20-30 minutes.
-
Baseline Measurement : A baseline TEWL reading is taken using a tewameter or a similar probe.
-
Treatment Application : The test formulation is applied to a defined area of the skin. A control area is left untreated or treated with a negative/positive control (e.g., water/SLS).[4]
-
Post-Treatment Measurement : TEWL is measured at specified time points after application.
-
Analysis : A decrease in TEWL compared to the baseline or negative control indicates an improvement in skin barrier function and an occlusive effect of the formulation.[4]
Visualizing Mechanisms and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of topical formulation for maintenance therapy containing sorbitan monostearate with and without PEG‐100‐stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mondstar.com [mondstar.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Navigating Stability: A Comparative Guide to Validating an Assay for 1-Stearoyl-rac-glycerol
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical ingredients is paramount. This guide provides a comprehensive overview and a comparative framework for the validation of a stability-indicating assay for 1-Stearoyl-rac-glycerol, a key monoacylglycerol used in various pharmaceutical formulations. We delve into the critical aspects of forced degradation studies, analytical method validation, and comparative data presentation to ensure the integrity and shelf-life of products containing this excipient.
This compound, also known as 1-Monostearin, is an ester of stearic acid and glycerol.[1] Its stability is a critical quality attribute, as degradation can impact the safety and efficacy of the final drug product. A stability-indicating analytical method is essential to separate and quantify the intact molecule from its potential degradation products, thereby providing a clear picture of its stability profile under various environmental conditions.
Experimental Approach: A Proposed Stability-Indicating HPLC Method
In the absence of a standardized, publicly available stability-indicating assay specifically for this compound, this guide proposes a robust High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are well-suited for non-volatile, chromophore-lacking compounds like lipids.
Experimental Workflow
The overall process for validating a stability-indicating assay for this compound involves several key stages, from initial forced degradation studies to the comprehensive validation of the analytical method.
Caption: Workflow for the validation of a stability-indicating assay.
Forced Degradation Studies: Unveiling Potential Instabilities
Forced degradation, or stress testing, is a critical first step to identify likely degradation products and to demonstrate the specificity of the analytical method.[2][3] These studies involve subjecting this compound to conditions more severe than those it would encounter during storage.[2]
Experimental Protocol for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like chloroform (B151607) or a mixture of isopropanol (B130326) and hexane) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid substance is exposed to 105°C for 48 hours.
-
Photolytic Degradation: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Following exposure, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the proposed HPLC method.
Anticipated Degradation Pathways
Based on the chemical structure of this compound, the primary degradation pathways are expected to be hydrolysis of the ester linkage.
Caption: Predicted degradation pathways for this compound.
Method Validation Parameters: A Comparative Summary
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for this compound should be pure and free from interference from degradation products, placebo components, and process impurities. Peak purity analysis (e.g., using a PDA detector) should confirm this. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-day): RSD ≤ 2.0% for the assay of this compound. Intermediate Precision (Inter-day): RSD ≤ 2.0% when the assay is performed by different analysts on different days with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1, with acceptable precision and accuracy at this level. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. System suitability parameters should be met under all varied conditions. |
Alternative and Comparative Analytical Techniques
While HPLC with ELSD or CAD is a robust choice, other techniques could be considered for the analysis of this compound and its degradation products. A comparison of these methods is presented below.
Table 3: Comparison of Analytical Methods
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC with ELSD/CAD | Separation based on polarity, detection based on light scattering from nebulized and evaporated mobile phase. | Universal detection for non-volatile compounds; good sensitivity. | Non-linear response may require curve fitting for calibration; not suitable for volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and specificity; provides structural information for identification of unknowns. | Requires derivatization for non-volatile compounds like this compound, which can add complexity and variability.[4] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Faster separations and lower solvent consumption compared to HPLC. | Requires specialized equipment; method development can be more complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Absolute quantification without a reference standard (qNMR); powerful for structure elucidation. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze.[4] |
Conclusion
The validation of a stability-indicating assay for this compound is a crucial step in ensuring the quality and stability of pharmaceutical products. This guide has outlined a comprehensive approach based on a proposed HPLC-ELSD/CAD method, from initial forced degradation studies to full method validation according to ICH guidelines. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, and by understanding the potential degradation pathways, researchers can confidently establish a robust analytical method. The comparison with alternative techniques further aids in selecting the most appropriate analytical strategy for their specific needs, ultimately contributing to the development of safe and effective medicines.
References
Comparative Cytotoxicity of 1-Monostearin and Its Derivatives in Cancer Cell Lines: A Comprehensive Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monostearin, also known as glyceryl monostearate (GMS), is a monoglyceride commonly utilized in the food, cosmetic, and pharmaceutical industries, generally regarded as non-toxic.[1][2] In the pharmaceutical realm, it serves as a key component in drug delivery systems, such as solid lipid nanoparticles (SLNs), to mitigate the toxicity of potent anticancer drugs like docetaxel.[3] However, emerging research indicates that 1-monostearin and its derivatives—monoacylglycerols with varying fatty acid chains—possess intrinsic cytotoxic properties, particularly against cancer cells. This guide provides a comparative analysis of the cytotoxic effects of 1-monostearin and its derivatives, 1-monopalmitin and docosahexaenoic acid monoglyceride (MAG-DHA), across various cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology and drug development.
Comparative Cytotoxicity Data
The cytotoxic effects of 1-monostearin and its derivatives vary depending on the chemical structure of the fatty acid chain and the cancer cell line being investigated. The following table summarizes the available quantitative data on the cytotoxicity of these compounds. It is important to note that data for 1-monostearin is presented for a solid lipid nanoparticle (SLN) formulation, which may influence its cytotoxic profile.
| Compound | Cell Line | Assay Type | Results |
| 1-Monostearin (in SLNs) | A549 (Lung) | MTT Assay | IC50: 227.56 µg/mL |
| 1-Monopalmitin | A549 (Lung) | Proliferation Assay | Significant inhibition of cell proliferation |
| SPC-A1 (Lung) | Proliferation Assay | Significant inhibition of cell proliferation | |
| Docosahexaenoic Acid Monoglyceride (MAG-DHA) | MCF-7 (Breast) | Growth Inhibition | 83.8% growth inhibition at 80 µM |
| MDA-MB-231 (Breast) | Growth Inhibition | 94.3% growth inhibition at 80 µM |
Signaling Pathways of Apoptosis Induction
The cytotoxic effects of 1-monostearin derivatives are often mediated through the induction of apoptosis via distinct signaling pathways. The specific pathway activated can depend on the derivative and the cell type.
Docosahexaenoic Acid Monoglyceride (MAG-DHA) in Breast Cancer Cells
In breast cancer cell lines MCF-7 and MDA-MB-231, MAG-DHA induces apoptosis through a pathway involving endoplasmic reticulum (ER) stress. This process is initiated by lipid peroxidation, which leads to the activation of the PERK-eIF2α signaling cascade, ultimately resulting in programmed cell death.
1-Monopalmitin in Lung Cancer Cells
1-Monopalmitin has been shown to inhibit cell proliferation and induce caspase-dependent apoptosis in non-small cell lung cancer (NSCLC) cell lines A549 and SPC-A1. This is mediated through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
General Monoglyceride-Induced Apoptosis in T-Cells
Studies on murine T-cells have revealed that various monoglycerides (B3428702) can induce rapid apoptosis. This process is dependent on the chemical structure of the monoglyceride and involves an influx of intracellular calcium and the subsequent regulation of the Bcl-2 family of proteins, which are key modulators of the intrinsic apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide for assessing cytotoxicity.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (1-monostearin or its derivatives) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment. Include wells for background control (medium only), vehicle control (untreated cells), and maximum LDH release control (cells treated with a lysis solution).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background absorbance.
References
- 1. [Uptake of monostearin solid lipid nanoparticles by A549 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 1-Stearoyl-rac-glycerol: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-Stearoyl-rac-glycerol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to conflicting hazard classifications in available safety data sheets (SDS), with some indicating potential acute oral and aquatic toxicity, a cautious approach is mandated.[1][2] Therefore, this compound must be handled and disposed of as a hazardous chemical waste.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, a clear and immediate response protocol is necessary to mitigate any potential hazards.
| Item | Specification | Source |
| Gloves | Chemical-resistant gloves (inspect for damage before use) | [1][2] |
| Eye Protection | Safety glasses or goggles | [1][2] |
| Lab Coat | Standard laboratory coat | [1] |
| Spill Absorbent | Inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite) | [1] |
Spill Protocol:
-
Containment: Immediately prevent the spill from spreading and ensure it does not enter drains or waterways.[1]
-
Absorption: Use an inert absorbent material to soak up the spilled liquid.[1][3][4]
-
Collection: Carefully collect the absorbent material and place it into a designated, sealable waste container.[1][2]
-
Decontamination: Thoroughly clean the affected area.
II. Operational Disposal Plan
The disposal of this compound must follow a strict protocol to ensure safety and regulatory compliance. At no point should this chemical be disposed of down the drain or in regular trash.[5][6]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Final Disposal:
-
All waste containing this compound, including empty or uncleaned containers, must be disposed of through an approved and licensed hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal, following their specific procedures.[5][9]
-
III. Disposal Workflow
The logical flow of the disposal process is critical to maintaining a safe laboratory environment.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. louisville.edu [louisville.edu]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. odu.edu [odu.edu]
- 6. acs.org [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 1-Stearoyl-rac-glycerol
This guide provides crucial safety and logistical information for handling 1-Stearoyl-rac-glycerol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical goggles are required to prevent eye contact. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. |
| Respiratory Protection | Respirator | A Type A-P filter of sufficient capacity or a dust mask type N95 (US) should be used, especially when generating dust.[1][2] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid Personal Contact: All personal contact with the substance, including inhalation of dust, should be avoided.[1]
-
Use in a Well-Ventilated Area: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.
-
Prevent Dust Generation: Use procedures that avoid generating dust. If dust clouds form, they may create an explosive mixture with air.[1]
-
Grounding: Take precautionary measures against static discharges.
-
Avoid Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[1]
Storage:
-
Original Container: Store in the original, tightly sealed container.[1]
-
Storage Temperature: Store at -20°C for long-term stability.[1]
-
Incompatible Materials: Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Segregate Waste: Do not mix this compound waste with other waste streams.
-
Labeling: Clearly label the waste container with the chemical name and appropriate hazard warnings.
-
Container: Place waste in a suitable, sealed, and properly labeled container for disposal.[1]
Spill Cleanup:
-
Minor Spills:
-
Major Spills:
Final Disposal:
-
Approved Facility: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Protocols
The following diagrams illustrate the logical flow of handling this compound safely from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Caption: Key Safety Decision Points.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
